Cyclo(Met-Met)
Description
BenchChem offers high-quality Cyclo(Met-Met) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Met-Met) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O2S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |
InChI Key |
JLEKFIZGPDWATR-HTQZYQBOSA-N |
Isomeric SMILES |
CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |
Canonical SMILES |
CCSCC1C(=O)NC(C(=O)N1)CSCC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Cyclo(Met-Met): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, has garnered interest in the scientific community for its potential biological activities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of Cyclo(Met-Met), alongside detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, a plausible signaling pathway potentially modulated by this molecule is illustrated to provide context for its biological effects.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for the development of analytical methods and formulations. The key properties of Cyclo(Met-Met) are summarized in the table below.
| Property | Value | Source/Method |
| IUPAC Name | (3S,6S)-3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione | --- |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | [1][2] |
| Molecular Weight | 262.39 g/mol | [1][2] |
| Appearance | White Powder | [2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO. | |
| Predicted logP | ~1.7 | Estimated based on similar cyclic dipeptides like cyclo(L-Phe-L-Met) |
| Melting Point | Not experimentally determined in the reviewed literature. | --- |
Experimental Protocols
I. Synthesis of Cyclo(Met-Met)
The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through the cyclization of a linear dipeptide precursor. The following is a representative protocol.
A. Synthesis of the Linear Dipeptide (Met-Met)
-
Amino Acid Protection: The N-terminus of one L-methionine molecule is protected with a suitable group, such as Boc (tert-butyloxycarbonyl), and the C-terminus of a second L-methionine molecule is protected as a methyl or ethyl ester.
-
Peptide Coupling: The protected methionine residues are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours.
-
Deprotection: The protecting groups are removed. The Boc group is typically removed with trifluoroacetic acid (TFA), and the ester is saponified using a base like sodium hydroxide.
B. Cyclization to form Cyclo(Met-Met)
-
Activation: The deprotected linear dipeptide is dissolved in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to activate the carboxyl group.
-
Cyclization: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the intramolecular amide bond formation. The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours).
-
Work-up: The solvent is removed under reduced pressure, and the crude product is subjected to purification.
II. Purification of Cyclo(Met-Met)
Purification of the crude Cyclo(Met-Met) is essential to remove unreacted starting materials, linear dipeptide, and other byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of a modifier like 0.1% TFA, is employed.
-
Gradient: A typical gradient might start with a low percentage of ACN (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes to elute the cyclic dipeptide.
-
Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 210-220 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the major peak are collected. The purity of the collected fractions is then assessed using analytical HPLC.
-
Solvent Removal: The organic solvent is removed from the pooled pure fractions using a rotary evaporator, followed by lyophilization to obtain the purified Cyclo(Met-Met) as a white powder.
Crystallization can also be employed as a cost-effective purification method if a suitable solvent system is identified. This typically involves dissolving the crude product in a hot solvent in which it is soluble and allowing it to cool slowly, or by adding an anti-solvent to induce precipitation of the pure compound.
III. Characterization of Cyclo(Met-Met)
The identity and purity of the synthesized Cyclo(Met-Met) should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can help in assigning the signals to specific protons and carbons in the molecule.
Potential Signaling Pathway Modulation
The biological activity of Cyclo(Met-Met), particularly its antioxidant properties, suggests its potential interaction with cellular signaling pathways involved in oxidative stress response. One such key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .
Sulfur-containing compounds are known to be effective antioxidants. They can directly scavenge reactive oxygen species (ROS) or modulate cellular antioxidant systems. The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, inducing their expression.
Given that Cyclo(Met-Met) contains two methionine residues with sulfur atoms, it is plausible that it could activate the Nrf2 pathway, leading to an enhanced antioxidant response.
Caption: Proposed activation of the NRF2 antioxidant pathway by Cyclo(Met-Met).
While direct evidence linking Cyclo(Met-Met) to the c-MET signaling pathway is lacking in the reviewed literature, its reported anti-cancer activity makes the c-MET pathway a speculative but relevant area for future investigation. The c-MET receptor tyrosine kinase pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in various cancers.
Conclusion
This technical guide provides a summary of the known physicochemical properties of Cyclo(Met-Met) and offers representative experimental protocols for its synthesis, purification, and characterization based on established methods for cyclic dipeptides. The potential for Cyclo(Met-Met) to modulate the Nrf2-ARE signaling pathway provides a mechanistic hypothesis for its observed antioxidant effects. Further research is warranted to fully elucidate the quantitative physicochemical parameters, confirm its biological targets, and explore its therapeutic potential.
References
Cyclo(Met-Met): A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Methionyl-L-Methionyl), also known as Cyclo(Met-Met), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. While the broader family of DKPs is widely recognized for its diverse biological activities and natural prevalence, specific details regarding the discovery and comprehensive biological profile of Cyclo(Met-Met) have remained somewhat scattered in the scientific literature. This technical guide consolidates the available information on the discovery, natural occurrence, and reported biological activities of Cyclo(Met-Met), providing researchers and drug development professionals with a foundational resource. The document outlines key experimental protocols for its isolation and characterization and presents quantitative data in a structured format.
Discovery and Synthesis
The initial discovery of Cyclo(Met-Met) is not prominently documented in a single seminal publication but rather emerged from the broader, systematic investigation of cyclic dipeptides. The synthesis of various cyclic dipeptides, including those containing methionine, was explored in the mid-20th century as part of foundational peptide chemistry research.
The common method for synthesizing Cyclo(Met-Met) and other diketopiperazines involves the cyclization of a linear dipeptide ester. This process typically occurs under thermal conditions, often by refluxing the dipeptide ester in a high-boiling point solvent such as toluene or xylene for an extended period.[1]
Natural Occurrence
Cyclo(Met-Met), like many other diketopiperazines, is a natural product, primarily identified as a secondary metabolite in various microorganisms. Marine environments, in particular, have proven to be a rich source of novel and bioactive DKPs.
Marine Fungi and Bacteria: Cyclic dipeptides are frequently isolated from marine-derived fungi, especially from the genera Aspergillus and Penicillium, as well as from various marine bacteria.[2][3][4] While specific isolation of Cyclo(Met-Met) from a named species is not extensively detailed in readily available literature, the presence of other methionine-containing cyclic dipeptides in these organisms suggests that Cyclo(Met-Met) is likely produced by a range of marine microbes.[5] The production of these secondary metabolites is often influenced by culture conditions, including the composition of the growth media and the fermentation time.
Food Products: Some cyclic dipeptides are known to form during the processing of food, contributing to their flavor profiles. For instance, Cyclo(Met-Pro) has been detected in grilled and stewed beef. While not explicitly reported for Cyclo(Met-Met), its formation from methionine residues during the heating of protein-rich foods is plausible.
Physicochemical Properties
Below is a table summarizing the key physicochemical properties of Cyclo(Met-Met).
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | |
| Molecular Weight | 262.39 g/mol | |
| Appearance | White Powder | |
| Structure | Cyclic dipeptide of two L-methionine residues |
Experimental Protocols
General Protocol for the Isolation of Cyclic Dipeptides from Marine Fungi
This protocol provides a general framework for the isolation of cyclic dipeptides, which can be adapted for the specific targeting of Cyclo(Met-Met).
1. Fungal Fermentation:
-
A pure culture of a marine-derived fungus (e.g., Aspergillus sp.) is inoculated into a seed culture flask containing a suitable medium such as Potato Dextrose Broth (PDB) prepared with sterile seawater.
-
The seed culture is incubated at approximately 28°C for 3-4 days with shaking.
-
The seed culture is then used to inoculate a larger-scale fermentation culture, which is incubated for a period of 14-21 days.
2. Extraction of Secondary Metabolites:
-
The fungal mycelia are separated from the culture broth by filtration.
-
Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined.
-
Mycelial Extraction: The mycelia are macerated with methanol and extracted multiple times. The methanol extracts are combined and evaporated to dryness. The resulting residue is then partitioned between ethyl acetate and water, and the ethyl acetate layers are collected.
-
All ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile in water. The elution is monitored by a UV detector, and the peak corresponding to the target compound is collected.
Structural Characterization
The structure of isolated Cyclo(Met-Met) is typically confirmed using a combination of spectroscopic methods.
1. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound. For Cyclo(Met-Met), the expected [M+H]⁺ ion would be observed at m/z 263.08.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₈N₂O₂S₂).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the amino acid composition and sequence.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and definitively assign the structure.
Biological Activities
While extensive biological studies specifically on Cyclo(Met-Met) are not widely published, related sulfur-containing cyclic dipeptides and the general class of diketopiperazines exhibit a range of biological activities. Commercial suppliers of Cyclo(Met-Met) often cite potential antioxidant and cytotoxic properties, likely inferred from the activities of similar compounds.
Potential Antioxidant Activity
The presence of two methionine residues, which contain sulfur atoms, suggests that Cyclo(Met-Met) may possess antioxidant properties. Sulfur-containing amino acids and their derivatives are known to act as antioxidants by scavenging reactive oxygen species (ROS).
Experimental Protocol: DPPH Radical Scavenging Assay A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (Cyclo(Met-Met)) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Potential Cytotoxic Activity
Several diketopiperazines isolated from marine organisms have demonstrated cytotoxic effects against various cancer cell lines. This has led to the suggestion that Cyclo(Met-Met) may also exhibit anti-proliferative or cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of Cyclo(Met-Met) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways
Currently, there is no specific signaling pathway that has been definitively associated with the biological activity of Cyclo(Met-Met). As a secondary metabolite, it is more likely to exert its effects through direct interaction with enzymes or other cellular components, or through general mechanisms such as antioxidant action, rather than by modulating complex signaling cascades in the manner of a primary signaling molecule.
Conclusion
Cyclo(L-Methionyl-L-Methionyl) is a naturally occurring cyclic dipeptide with potential for biological activity, particularly in the areas of antioxidation and cytotoxicity. While its discovery is intertwined with the broader history of peptide chemistry, its natural occurrence is primarily linked to marine microorganisms. This guide provides a consolidated resource for researchers, outlining the current state of knowledge and providing foundational experimental protocols for its further investigation. More targeted research is needed to fully elucidate the natural sources, biosynthetic pathways, and the full spectrum of biological activities of this intriguing molecule, which may hold promise for future drug discovery and development.
References
- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 73037-51-1: Cyclo(-Met-Met) | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
Synthesis of the Cyclic Dipeptide Cyclo(L-Met-L-Met): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a significant class of compounds in drug discovery due to their rigid conformation, enhanced stability, and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of Cyclo(L-Met-L-Met), a cyclic dipeptide composed of two L-methionine residues. Detailed experimental protocols for both an industrial-scale synthesis from a hydantoin precursor and a common laboratory-scale thermal cyclization of L-methionine methyl ester are presented. Quantitative data from these synthetic routes are summarized for comparative analysis. Furthermore, this guide explores the potential biological relevance of Cyclo(L-Met-L-Met) by detailing the anti-inflammatory signaling pathway of its linear precursor, Methionyl-Methionine (Met-Met), which involves the JAK2-STAT5-NF-κB and MAPK pathways. This information provides a foundation for further investigation into the therapeutic potential of Cyclo(L-Met-L-Met).
Introduction
Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular condensation of two amino acids. Their constrained cyclic structure often leads to increased resistance to enzymatic degradation and improved membrane permeability compared to their linear counterparts, making them attractive scaffolds for drug development. Cyclo(L-Met-L-Met), with the chemical formula C10H18N2O2S2, is a homodimeric cyclic dipeptide of the essential amino acid L-methionine. While the biological activities of many cyclic dipeptides are well-documented, the specific functions of Cyclo(L-Met-L-Met) are still an emerging area of research. However, studies on its linear precursor, the dipeptide Methionyl-Methionine (Met-Met), have revealed significant anti-inflammatory properties, suggesting a promising avenue for the exploration of the cyclic form's therapeutic potential.
This guide details two primary synthetic routes to obtain Cyclo(L-Met-L-Met), providing researchers with practical, step-by-step protocols and the expected quantitative outcomes. Additionally, a proposed mechanism of action, based on the known signaling pathways of its linear precursor, is presented to stimulate further pharmacological investigation.
Synthetic Methodologies
The synthesis of Cyclo(L-Met-L-Met) can be approached through various methods. Here, we detail two distinct and reliable protocols: an industrial process utilizing a hydantoin derivative and a more common laboratory-scale method involving the thermal cyclization of a dipeptide ester.
Method 1: Industrial Synthesis from 5-(2-methylmercaptoethyl)-hydantoin
This method, adapted from patent literature, describes a high-yield process suitable for larger scale production. The core of this process is the heating of an aqueous solution of 5-(2-methylmercaptoethyl)-hydantoin under elevated pressure, which induces dimerization and cyclization.
-
Reaction Setup: An aqueous solution of 5-(2-methylmercaptoethyl)-hydantoin (e.g., 400g in a 2-liter autoclave) is prepared. The solution may also contain recycled mother liquor from previous batches, which includes unreacted methionine.
-
Heating and Pressurization: The autoclave is sealed and the stirred solution is heated to a temperature between 170°C and 180°C. The pressure is maintained at a level above the vapor pressure of pure water at the reaction temperature, typically between 6 and 8 bar.
-
Reaction and CO2 Removal: The reaction is held at temperature for approximately 4 hours. During this time, carbon dioxide is formed as a byproduct and is periodically vented from the autoclave to drive the reaction to completion.
-
Crystallization and Isolation: After the reaction period, the mixture is cooled. Cyclo(L-Met-L-Met) crystallizes out of the solution.
-
Purification: The crystalline product is isolated by filtration under suction. It is then washed with water (e.g., at 40°C) and dried under vacuum at 90°C to yield the pure 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione.
| Parameter | Value | Reference |
| Starting Material | 5-(2-methylmercaptoethyl)-hydantoin | US3980653A |
| Reaction Temperature | 175°C | US3980653A |
| Reaction Pressure | 6.3 - 6.8 bar | US3980653A |
| Reaction Time | 4 hours | US3980653A |
| Yield | 78 - 85% | US3980653A |
Method 2: Laboratory-Scale Synthesis via Thermal Cyclization of L-Methionine Methyl Ester
This method represents a more common approach for laboratory-scale synthesis of cyclic dipeptides. It involves the initial formation of the linear dipeptide ester, followed by a thermally induced intramolecular cyclization.
Part A: Synthesis of L-Methionine Methyl Ester Hydrochloride
-
Esterification: To a suspension of L-methionine (0.1 mol) in methanol (100 mL), slowly add freshly distilled chlorotrimethylsilane (0.2 mol) with stirring at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield L-methionine methyl ester hydrochloride as a solid.
Part B: Thermal Cyclization to Cyclo(L-Met-L-Met)
-
Neutralization and Dimerization: The L-methionine methyl ester hydrochloride is neutralized, and the free ester is then gently heated under reduced pressure or in a high-boiling point solvent (e.g., toluene or xylene) to promote dimerization and subsequent cyclization. A common procedure involves heating the neat methyl ester at a temperature of approximately 100-120°C in a flask equipped with a reflux condenser for several hours.
-
Purification: The resulting crude Cyclo(L-Met-L-Met) is then purified. This can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | L-Methionine | General procedure for amino acid esterification and cyclization |
| Esterification Reagents | Methanol, Trimethylchlorosilane | General procedure for amino acid esterification and cyclization |
| Cyclization Condition | Thermal (e.g., 100-120°C) | General procedure for amino acid esterification and cyclization |
| Yield (Esterification) | >95% | General procedure for amino acid esterification and cyclization |
| Yield (Cyclization) | Variable, typically moderate to good (40-70%) | General procedure for amino acid esterification and cyclization |
Logical Workflow for Synthesis of Cyclo(L-Met-L-Met)
The following diagram illustrates the general workflow for the laboratory-scale synthesis of Cyclo(L-Met-L-Met) from its constituent amino acid.
Caption: Laboratory synthesis workflow for Cyclo(L-Met-L-Met).
Potential Biological Activity and Signaling Pathway
While direct studies on the biological signaling of Cyclo(L-Met-L-Met) are limited, research into its linear precursor, Methionyl-Methionine (Met-Met), provides valuable insights. Met-Met has been shown to exert significant anti-inflammatory effects in bovine mammary epithelial cells by modulating key signaling pathways.[1][2] It is plausible that Cyclo(L-Met-L-Met), as a more stable analog, could exhibit similar or enhanced activities.
The proposed mechanism involves the activation of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 5 (STAT5) pathway.[1][2] Activation of JAK2-STAT5 by Met-Met leads to the downstream inhibition of pro-inflammatory pathways, specifically the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] This results in a reduction of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-8.
The following diagram illustrates this proposed anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of Met-Met.
Conclusion
This technical guide provides a detailed and actionable resource for the synthesis of Cyclo(L-Met-L-Met). The inclusion of both industrial and laboratory-scale protocols offers flexibility for various research and development needs. The quantitative data presented allows for informed experimental planning and optimization. Furthermore, the elucidation of the anti-inflammatory signaling pathway of the linear Met-Met dipeptide opens a clear and compelling rationale for the investigation of Cyclo(L-Met-L-Met) as a potential therapeutic agent. The enhanced stability inherent to its cyclic structure makes it a prime candidate for further drug development efforts targeting inflammatory conditions. Future research should focus on confirming the biological activity of the cyclic form and exploring its pharmacokinetic and pharmacodynamic properties.
References
An In-depth Technical Guide on the Chemical Structure and Conformation of Cyclo(Met-Met)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and conformational properties of Cyclo(L-Methionyl-L-Methionine), a cyclic dipeptide with potential applications in drug development due to its inherent biological activities. This document details its structural characteristics, conformational analysis based on X-ray crystallography and computational studies, a representative synthesis protocol, and an exploration of its potential biological signaling pathways.
Chemical Structure and Properties
Cyclo(L-Met-L-Met), also known as a 2,5-diketopiperazine (DKP), is formed from the condensation of two L-methionine residues. Its cyclic nature imparts significant conformational rigidity and enhanced stability against proteolytic degradation compared to its linear counterpart, making it an attractive scaffold for therapeutic agent design.
Table 1: General Properties of Cyclo(L-Met-L-Met)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | MedChemExpress |
| Molecular Weight | 262.39 g/mol | MedChemExpress |
| Appearance | White to off-white solid | N/A |
| Stereochemistry | cis-3,6-disubstituted | Baran Lab |
Conformational Analysis
The three-dimensional structure of Cyclo(L-Met-L-Met) has been elucidated through X-ray crystallography and supported by computational modeling. These studies reveal a non-planar ring conformation, which is characteristic of cis-disubstituted 2,5-diketopiperazines.
Crystal Structure and Solid-State Conformation
The crystal structure of Cyclo(L-Met-L-Met) has been determined, revealing a twist boat conformation for the central diketopiperazine ring.[1] This conformation is a common feature for 3,6-disubstituted, C₂-symmetric diketopiperazines.[1] The crystal packing is characterized by the formation of hydrogen-bonded ribbons.[1]
Table 2: Crystallographic Data for Cyclo(L-Met-L-Met)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 13.469(2) Å |
| b | 5.304(1) Å |
| c | 4.885(1) Å |
| α | 105.8(1)° |
| β | 99.7(1)° |
| γ | 79.4(1)° |
| Volume | 327.54 ų |
| Z | 1 |
| Ring Conformation | Twist boat |
| Fold Angle (β) | +30° |
Source: Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): Comparison of experimental data and DFT calculations[1]
Solution Conformation and Computational Modeling
While the solid-state conformation is well-defined, in solution, cyclic peptides can exhibit conformational flexibility. For Cyclo(L-Met-L-Met), circular dichroism measurements have suggested a concentration-dependent conformational transition between two conformers with opposite directions of ring folding.[1]
Computational studies using Density Functional Theory (DFT) at the B3-LYP/cc-pVDZ level are in agreement with experimental findings, predicting a boat conformation for the diketopiperazine ring as the most stable structure.
Experimental Protocols
Representative Synthesis of Cyclo(L-Met-L-Met)
Experimental Workflow: Microwave-Assisted Synthesis of Cyclo(Met-Met)
Caption: A generalized workflow for the green synthesis of Cyclo(Met-Met).
Protocol Steps:
-
Starting Material: The linear dipeptide, L-Methionyl-L-Methionine, serves as the precursor.
-
Dissolution: The linear dipeptide is dissolved in deionized water.
-
Microwave-Assisted Cyclization: The aqueous solution is subjected to microwave irradiation in a sealed vessel. Typical conditions can range from 150-200°C for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature to allow for the crystallization of the crude product. The solid is then collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product, Cyclo(L-Met-L-Met), is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful technique to study the conformation of cyclic peptides in solution.
Experimental Workflow: NMR-Based Conformational Analysis
Caption: A typical workflow for determining the solution conformation of a cyclic peptide using NMR.
Protocol Details:
-
Sample Preparation: A sample of pure Cyclo(L-Met-L-Met) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d₆).
-
Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, NOESY/ROESY, HSQC, HMBC) are performed to assign all proton and carbon signals and to identify through-bond and through-space correlations.
-
Data Analysis: The acquired spectra are processed and analyzed to extract key conformational parameters, such as nuclear Overhauser effect (NOE) distance restraints and scalar coupling constants (J-couplings).
-
Structure Calculation: The experimental restraints are used in conjunction with molecular dynamics and computational modeling software to calculate a family of structures representing the conformational ensemble of Cyclo(L-Met-L-Met) in solution.
Potential Biological Signaling Pathways
While the specific molecular targets and signaling pathways of Cyclo(L-Met-L-Met) are not yet fully elucidated, the existing literature suggests potential roles as an antioxidant and an anti-cancer agent.
Antioxidant Activity
Cyclic dipeptides, including those containing methionine, have been reported to possess antioxidant properties. One plausible mechanism for this activity is the modulation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Proposed Antioxidant Signaling Pathway of Cyclo(Met-Met)
Caption: A hypothetical signaling pathway for the antioxidant effect of Cyclo(Met-Met).
Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its ubiquitination and subsequent degradation. It is hypothesized that Cyclo(Met-Met), like other antioxidant peptides, may interact with Keap1, disrupting its binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their expression and enhanced cellular protection against oxidative stress.
Anti-Cancer Activity
The potential for Cyclo(Met-Met) to inhibit the proliferation of cancer cells has been suggested. The general mechanisms by which small molecules induce anti-cancer effects often involve the induction of cell cycle arrest and apoptosis.
Logical Flow of Potential Anti-Cancer Effects
Caption: A high-level diagram illustrating the potential anti-proliferative mechanisms of Cyclo(Met-Met).
Cyclo(Met-Met) may exert its anti-cancer effects by interfering with the cell cycle machinery of cancer cells, leading to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Additionally, it may trigger programmed cell death, or apoptosis, through various intracellular signaling cascades. Further research is required to identify the specific molecular targets of Cyclo(Met-Met) in cancer cells and the precise pathways it modulates.
References
An In-depth Technical Guide on the Biological Activity of Cyclo(L-Met-L-Met)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific, peer-reviewed data on the biological activity of Cyclo(L-Met-L-Met) is exceptionally limited. This guide provides an overview based on the known activities of the broader class of cyclic dipeptides (diketopiperazines) and includes general methodologies for assessing the biological potential of such compounds. Information mentioning anticancer and antioxidant properties of Cyclo(L-Met-L-Met) originates from commercial suppliers and has not been substantiated by published experimental data found in the public domain.
Introduction to Cyclo(L-Met-L-Met) and Diketopiperazines
Cyclo(L-Met-L-Met), also known as (3S,6S)-bis(2-(methylthio)ethyl)piperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of organic compounds. DKPs are the smallest class of cyclic peptides and are formed from the condensation of two α-amino acids.[1] This class of molecules is of significant interest in medicinal chemistry due to their rigid and conformationally constrained scaffold, which can lead to improved metabolic stability and oral bioavailability compared to their linear peptide counterparts.[1]
Natural and synthetic diketopiperazines have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] The specific biological activity is largely determined by the nature of the amino acid side chains. In the case of Cyclo(L-Met-L-Met), the two methionine side chains, with their thioether groups, are the key functional determinants.
Reported and Potential Biological Activities
While specific studies on Cyclo(L-Met-L-Met) are scarce, some commercial suppliers have made claims regarding its biological effects. It is crucial to note that these claims are not yet supported by peer-reviewed scientific literature.
Anticancer Activity (Unsupported Claim)
Some chemical suppliers state that Cyclo(-Met-Met) has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. The proposed, though unverified, mechanism suggests that it may act as a reversible enzyme inhibitor. Given that many diketopiperazines exhibit cytotoxic effects against various cancer cell lines, this is a plausible area for investigation.
Antioxidant Properties (Hypothesized)
It has been suggested that Cyclo(L-Met-L-Met) may possess antioxidant properties. This hypothesis is based on the presence of the sulfur atom in the methionine side chains, which can participate in redox reactions. Methionine residues in proteins are known to act as antioxidants by scavenging reactive oxygen species (ROS).
Quantitative Data (Hypothetical)
As no quantitative data from peer-reviewed studies on Cyclo(L-Met-L-Met) is available, the following table is a representative example of how such data would be presented. The values are hypothetical and intended for illustrative purposes only.
| Biological Activity | Assay Type | Cell Line/Organism | Metric | Result (Hypothetical) |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 50 µM |
| Anticancer | MTT Assay | A549 (Lung Cancer) | IC₅₀ | 75 µM |
| Antioxidant | DPPH Scavenging | Cell-free | EC₅₀ | 150 µM |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | 128 µg/mL |
| Antimicrobial | Broth Microdilution | E. coli | MIC | >256 µg/mL |
Experimental Protocols
Detailed experimental protocols for Cyclo(L-Met-L-Met) are not available. Therefore, the following are generalized, standard protocols for assessing the key biological activities discussed. These can be adapted for the specific investigation of Cyclo(L-Met-L-Met).
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(L-Met-L-Met) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Cyclo(L-Met-L-Met) in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
MTT Assay Workflow for Cytotoxicity Assessment.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
Cyclo(L-Met-L-Met) stock solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of Cyclo(L-Met-L-Met) and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the diluted compound or control to 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Signaling Pathways (Hypothetical)
The precise signaling pathways modulated by Cyclo(L-Met-L-Met) are unknown. However, many anticancer compounds induce apoptosis (programmed cell death). The diagram below illustrates a generalized intrinsic apoptosis pathway, which could be a potential mechanism of action for a cytotoxic diketopiperazine.
Generalized Intrinsic Apoptosis Signaling Pathway.
Conclusion and Future Directions
Cyclo(L-Met-L-Met) is a structurally simple diketopiperazine whose biological activities remain largely unexplored in the scientific literature. Based on anecdotal evidence from commercial suppliers and the known bioactivities of related compounds, it holds potential as an anticancer and antioxidant agent. However, rigorous scientific investigation is required to validate these claims.
Future research should focus on:
-
Synthesis and Characterization: Ensuring a pure and well-characterized source of Cyclo(L-Met-L-Met) for biological testing.
-
Broad-Spectrum Bioactivity Screening: Systematically screening the compound against a panel of cancer cell lines, bacterial and fungal strains, and in various antioxidant and anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways involved in any observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Cyclo(L-Met-L-Met) to understand the role of the methionine side chains and to potentially optimize activity.
This technical guide highlights the current knowledge gap and provides a framework for the systematic evaluation of Cyclo(L-Met-L-Met) as a potential therapeutic agent.
References
An In-Depth Technical Guide to the Therapeutic Potential of Cyclo(Met-Met) and the c-Met Signaling Pathway
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: An extensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to the therapeutic applications of the cyclic dipeptide Cyclo(Met-Met). While this molecule is commercially available for research purposes, its biological activities, mechanism of action, and potential therapeutic uses remain largely unexplored.[1][2][3] In contrast, the c-Met receptor tyrosine kinase, often a subject of related inquiry, is a well-established and highly promising target in therapeutic development, particularly in oncology.[4][5] This guide will first summarize the limited available information on Cyclo(Met-Met) and then provide a comprehensive overview of the c-Met signaling pathway and the therapeutic potential of its inhibitors, which may be the intended focus of interest.
Cyclo(Met-Met): A Brief Overview
Cyclo(Met-Met), also known as Cyclo(L-methionyl-L-methionine), is a cyclic dipeptide with the molecular formula C10H18N2O2S2. It is classified as a polypeptide and is available as a research chemical. Beyond its basic chemical identity, there is a significant lack of published data on its biological effects, mechanism of action, and potential therapeutic applications.
The c-Met Signaling Pathway: A Key Therapeutic Target
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion. Its natural ligand is hepatocyte growth factor (HGF). Aberrant activation of the c-Met signaling pathway, through mutation, amplification, or overexpression, is strongly associated with tumor growth, metastasis, and poor prognosis in a variety of human cancers. This has made c-Met a highly attractive target for the development of novel anti-cancer therapies.
The c-Met Signaling Cascade
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This initiates a cascade of downstream signaling events through multiple pathways, including:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT Pathway: Crucial for cell survival and protection from apoptosis.
-
STAT3 Pathway: Implicated in tubulogenesis and invasion.
-
SRC/FAK Pathway: Leads to cell migration and anchorage-independent growth.
These interconnected pathways ultimately drive the various cellular processes that contribute to cancer progression.
Caption: The c-Met signaling pathway and its downstream effectors.
Therapeutic Applications of Targeting the c-Met Pathway
The primary therapeutic application of targeting the c-Met pathway is in the treatment of cancer. A number of small molecule inhibitors and monoclonal antibodies targeting c-Met or HGF have been developed and evaluated in preclinical and clinical trials. These agents have shown promise in various tumor types where c-Met is dysregulated.
However, the clinical development of c-Met inhibitors has faced challenges. Many clinical trials have not demonstrated a significant survival benefit, which may be due to a lack of appropriate patient selection criteria. Current research is focused on identifying biomarkers to better select patients who are most likely to respond to c-Met targeted therapies.
Quantitative Data for c-Met Inhibitors
The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50%. The following table summarizes the IC50 values for several representative c-Met inhibitors against the c-Met kinase and their anti-proliferative activity in c-Met-dependent cancer cell lines.
| Compound | c-Met Kinase IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
| SCC244 (Glumetinib) | 1.1 | EBC-1 | 5.8 |
| MKN-45 | 1.9 | ||
| BMS-777607 | 3.9 | GTL-16 | 60 |
| Crizotinib | 8 | Hs 746T | 7 |
| Cabozantinib | 1.3 | various | various |
| Tepotinib | 1 | various | various |
| Savolitinib | 5 | various | various |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis and Purification of Cyclic Dipeptides (General Protocol)
Part 1: Synthesis of the Linear Dipeptide Methyl Ester
-
Dissolve L-methionine methyl ester hydrochloride (1.0 eq) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add a base, for instance triethylamine (TEA) (1.1 eq), dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-L-methionine (1.0 eq) in anhydrous DCM.
-
Add the N-Boc-L-methionine solution to the reaction mixture, followed by the addition of a carbodiimide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear dipeptide methyl ester.
Part 2: Intramolecular Cyclization
-
Deprotect the N-Boc group of the linear dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting amine salt with a base.
-
Dissolve the deprotected linear dipeptide in a high-boiling point solvent like toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 12-24 hours, monitoring the cyclization by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude cyclic dipeptide by silica gel column chromatography.
-
Further purify the product by recrystallization to obtain the pure Cyclo(Met-Met).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Methionine-Containing Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds with a range of biological activities. Those incorporating the sulfur-containing amino acid methionine have garnered interest for their potential antioxidant properties. The inherent reactivity of the methionine side chain towards reactive oxygen species (ROS) suggests a protective role for these cyclic structures in mitigating oxidative stress. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of methionine-containing cyclic dipeptides. It consolidates available data on their antioxidant capacity, details the experimental protocols for assessing these properties, and explores the potential underlying molecular mechanisms, with a focus on the Keap1-Nrf2 signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of these compounds.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Methionine, an essential sulfur-containing amino acid, is known to be susceptible to oxidation by ROS, and its residues in proteins are considered endogenous antioxidants.[1][2] When incorporated into the constrained cyclic structure of a dipeptide, the antioxidant potential of methionine may be modulated.
Methionine-containing cyclic dipeptides are found in various food products, such as beef and beer, and can be synthesized through established methods.[3] This guide will delve into the specifics of their antioxidant capabilities.
Antioxidant Activity: Quantitative Data
Direct quantitative data on the antioxidant activity of a wide range of methionine-containing cyclic dipeptides is currently limited in the scientific literature. However, studies on linear methionine dipeptides and other cyclic dipeptides provide valuable insights. For comparative purposes, the following table summarizes the antioxidant capacity of linear methionine dipeptides against peroxyl radicals. It is important to note that cyclization can significantly impact the biological activity of peptides.
| Dipeptide | Antioxidant Capacity (AOC) against Peroxyl Radical (µmol TE/µmol) | Reference |
| Gly-Met | ~0.45 | [3] |
| Ala-Met | ~0.45 | [3] |
| Val-Met | ~0.45 | |
| Leu-Met | ~0.45 | |
| Ile-Met | ~0.45 | |
| Met-Gly | ~0.36 | |
| Met-Ala | ~0.36 | |
| Met-Val | ~0.36 | |
| Met-Leu | ~0.36 | |
| Met-Ile | ~0.36 | |
| Met-Met | Infra-additive | |
| TE = Trolox Equivalents |
Experimental Protocols
The assessment of antioxidant activity can be conducted using a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to the study of methionine-containing cyclic dipeptides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (methionine-containing cyclic dipeptides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Dissolve the cyclic dipeptides and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample dilutions or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compounds
-
Positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare dilutions of the cyclic dipeptides and positive control in methanol.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the sample dilutions or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as:
The IC50 value is determined from a dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of intracellular ROS in a cell-based model.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Test compounds
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the cyclic dipeptides or quercetin in treatment medium for 1 hour.
-
-
Probing:
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well.
-
Incubate for 1 hour.
-
-
ROS Induction:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
While direct evidence for the activation of the Nrf2 pathway by methionine-containing cyclic dipeptides is still emerging, the presence of the sulfur atom in the methionine side chain makes them plausible candidates for interacting with the cysteine-rich Keap1 protein. Organosulfur compounds are known to be effective Nrf2 activators. Furthermore, linear L-methionine has been shown to activate the Nrf2-ARE pathway.
Experimental Protocol: Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol details the detection of Nrf2 in the nuclear fraction of cell lysates, a key indicator of its activation.
Materials:
-
Cell line (e.g., HepG2)
-
Cell culture reagents
-
Test compounds (methionine-containing cyclic dipeptides)
-
Positive control (e.g., sulforaphane)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or other nuclear marker, anti-GAPDH or other cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the cyclic dipeptides or positive control for a specified time.
-
Cell Lysis and Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (e.g., Lamin B1). An increase in the nuclear Nrf2 level upon treatment indicates activation of the pathway.
Visualizations
Signaling Pathway Diagram
Caption: Proposed Keap1-Nrf2 signaling pathway activation by methionine-containing cyclic dipeptides.
Experimental Workflow Diagrams
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
Methionine-containing cyclic dipeptides represent a promising class of compounds with potential antioxidant properties. The inherent reactivity of the methionine sulfur atom provides a strong rationale for their ability to scavenge reactive oxygen species. While direct quantitative antioxidant data for a broad range of these cyclic compounds is still needed, the available information on linear methionine dipeptides and other cyclic peptides, combined with mechanistic studies of organosulfur compounds, suggests a significant potential for these molecules to act as direct antioxidants and potentially as indirect antioxidants through the activation of the Keap1-Nrf2 signaling pathway.
Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of the antioxidant activity of a library of synthesized methionine-containing cyclic dipeptides using a panel of assays (DPPH, ABTS, ORAC, etc.) to establish structure-activity relationships.
-
Cellular Studies: In-depth investigation of the cellular antioxidant effects of these compounds, including their ability to protect cells from various oxidative stressors.
-
Mechanistic Elucidation: Direct experimental validation of the activation of the Nrf2-ARE pathway by methionine-containing cyclic dipeptides through techniques such as Western blotting, qPCR for Nrf2 target genes, and reporter gene assays.
-
In Vivo Studies: Evaluation of the bioavailability and efficacy of promising candidates in animal models of diseases associated with oxidative stress.
The continued exploration of methionine-containing cyclic dipeptides is warranted and holds the potential to yield novel therapeutic agents for the prevention and treatment of a wide range of oxidative stress-related pathologies.
References
- 1. Final Products of One-Electron Oxidation of Cyclic Dipeptides Containing Methionine Investigated by IRMPD Spectroscopy: Does the Free Radical Choose the Final Compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Cyclo(Met-Met) in Cellular Signaling: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – The cyclic dipeptide Cyclo(Met-Met), a molecule composed of two methionine residues, presents a compelling yet largely unexplored area in cellular signaling research. Despite growing interest in the biological activities of cyclic dipeptides, a comprehensive understanding of Cyclo(Met-Met)'s specific mechanisms of action remains elusive. This technical overview synthesizes the limited available information on Cyclo(Met-Met) and related cyclic dipeptides, highlighting its potential therapeutic implications and the critical need for further investigation.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are known to be produced by a variety of organisms, including bacteria, fungi, and marine organisms. They have attracted attention for their diverse biological activities, which include antimicrobial, antiviral, antioxidant, and anti-proliferative effects.
Potential Biological Activities of Cyclo(Met-Met)
Current scientific literature provides limited, high-level insights into the specific biological functions of Cyclo(Met-Met). The primary suggested activities include:
-
Antioxidant Properties: Like other sulfur-containing molecules, the methionine residues in Cyclo(Met-Met) may confer antioxidant capabilities. The sulfur atom can participate in redox reactions, potentially neutralizing reactive oxygen species (ROS) and mitigating oxidative stress within the cell. However, detailed mechanistic studies and quantitative data on this activity are currently lacking.
-
Anti-proliferative Effects: Some studies suggest that Cyclo(Met-Met) may inhibit the proliferation of cancer cells. The proposed mechanism involves the inhibition of enzymes crucial for cancer cell growth. This anti-proliferative potential positions Cyclo(Met-Met) as a molecule of interest in oncology research, though specific cellular targets and signaling pathways have not been elucidated.
It is crucial to distinguish Cyclo(Met-Met) from the well-characterized c-Met signaling pathway . The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, motility, and invasion, and are frequently dysregulated in cancer. There is currently no established scientific evidence directly linking Cyclo(Met-Met) to the modulation of the c-Met pathway.
The Broader Context: Biological Activities of Cyclic Dipeptides
While specific data on Cyclo(Met-Met) is sparse, research on other cyclic dipeptides offers a broader context for its potential roles. For example, various CDPs have been shown to influence cellular processes through diverse mechanisms. Some exhibit neuroprotective effects, while others have demonstrated the ability to modulate immune responses. This diversity of function within the CDP class suggests that Cyclo(Met-Met) may also possess uncharacterized biological activities.
Future Directions and Research Imperatives
The current body of knowledge on Cyclo(Met-Met) is insufficient to construct a detailed model of its interaction with cellular signaling pathways. To unlock the therapeutic potential of this molecule, the scientific community must prioritize research aimed at:
-
Identifying Specific Molecular Targets: Elucidating the proteins, enzymes, or receptors with which Cyclo(Met-Met) directly interacts is a critical first step.
-
Mapping Signaling Pathway Involvement: Once targets are identified, comprehensive studies are needed to map the downstream signaling cascades affected by Cyclo(Met-Met) binding.
-
Quantitative Analysis of Biological Effects: Rigorous quantitative studies are required to determine the dose-dependent effects of Cyclo(Met-Met) on cellular processes such as proliferation, apoptosis, and oxidative stress.
-
Detailed Mechanistic and Structural Studies: Elucidating the precise molecular mechanisms of action and the structure-activity relationships of Cyclo(Met-Met) will be essential for any potential drug development efforts.
Logical Relationship: Current Knowledge Gap for Cyclo(Met-Met)
Caption: Current knowledge of Cyclo(Met-Met) and existing research gaps.
Cyclo(Met-Met): A Novel Bioactive Peptide with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, is emerging as a promising bioactive molecule with potential applications in oncology and neuroprotection. Its unique cyclic structure confers enhanced stability compared to linear peptides, making it an attractive candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Met-Met), including its chemical properties, known biological activities, and the limited available data on its mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel peptide.
Introduction
Cyclic peptides have garnered significant interest in drug discovery due to their inherent advantages over linear peptides, such as increased resistance to enzymatic degradation, improved receptor binding affinity, and enhanced cell permeability. Cyclo(Met-Met), with the chemical formula C10H18N2O2S2 and a molecular weight of 262.39 g/mol , is a homodimeric cyclic dipeptide of methionine.[1] While research on this specific peptide is still in its nascent stages, preliminary evidence suggests it possesses noteworthy biological activities, particularly in the realms of cancer and oxidative stress. A critical point of clarification is the distinction between Cyclo(Met-Met) and the c-Met proto-oncogene. The c-Met receptor tyrosine kinase is a well-characterized protein involved in cell proliferation and survival, and it is a target in cancer therapy.[2] It is crucial to emphasize that Cyclo(Met-Met) is a distinct chemical entity and its biological effects are independent of the c-Met signaling pathway.
Chemical Properties and Synthesis
The defining feature of Cyclo(Met-Met) is its diketopiperazine ring formed by the cyclization of two L-methionine molecules. This cyclic structure imparts significant conformational rigidity, which is believed to be a key determinant of its biological activity.
Chemical Structure
Caption: Chemical structure of Cyclo(Met-Met).
Synthesis
The synthesis of cyclic dipeptides like Cyclo(Met-Met) can be achieved through various methods in peptide chemistry. A common approach involves the synthesis of the linear dipeptide, Met-Met, followed by a cyclization step.
Experimental Protocol: Synthesis of Cyclo(Met-Met)
Objective: To synthesize the cyclic dipeptide Cyclo(Met-Met) from its linear precursor.
Materials:
-
L-Methionine
-
Protecting groups (e.g., Boc for the N-terminus, and a suitable protecting group for the C-terminus)
-
Coupling reagents (e.g., DCC, HBTU)
-
Deprotection reagents (e.g., TFA)
-
Cyclization-promoting reagents
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for chromatography, HPLC columns)
Methodology:
-
Protection of L-Methionine: The amino group of L-methionine is protected with a Boc group, and the carboxyl group is protected as a methyl or ethyl ester.
-
Dipeptide Formation: The protected L-methionine is coupled with another molecule of protected L-methionine using a standard peptide coupling reagent to form the linear dipeptide, Boc-Met-Met-OR.
-
Deprotection: The protecting groups at both the N-terminus and C-terminus of the linear dipeptide are removed to yield the free linear dipeptide, H-Met-Met-OH.
-
Cyclization: The linear dipeptide is subjected to cyclization conditions, often at high dilution in a suitable solvent with a coupling reagent that promotes intramolecular amide bond formation. This step is critical and reaction conditions must be optimized to favor cyclization over polymerization.
-
Purification: The crude product is purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate pure Cyclo(Met-Met).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Biological Activities
Emerging evidence suggests that Cyclo(Met-Met) exhibits a range of biological activities, with the most notable being its anticancer and potential neuroprotective effects.
Anticancer Activity
Preliminary studies have indicated that Cyclo(Met-Met) can inhibit the proliferation of cancer cells.[1] This effect is reported to be dose-dependent, suggesting a specific mechanism of action rather than non-specific toxicity. However, there is a significant lack of quantitative data in the public domain, such as IC50 values across different cancer cell lines.
Table 1: Summary of Reported Anticancer Activity of Cyclo(Met-Met)
| Cancer Cell Line | Reported Effect | Quantitative Data (IC50) | Reference |
| Not Specified | Inhibition of proliferation | Not Available | [1] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Cyclo(Met-Met) on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Cyclo(Met-Met) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Cyclo(Met-Met). A vehicle control (the solvent used to dissolve Cyclo(Met-Met)) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of Cyclo(Met-Met) relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Potential Neuroprotective and Antioxidant Activity
The presence of two methionine residues, which contain sulfur atoms, suggests that Cyclo(Met-Met) may possess antioxidant properties. Methionine is known to be a precursor for important endogenous antioxidants like glutathione. While direct evidence for the antioxidant activity of Cyclo(Met-Met) is limited, this remains a promising area for future investigation. By scavenging reactive oxygen species (ROS), Cyclo(Met-Met) could potentially exert neuroprotective effects, as oxidative stress is a key contributor to neurodegenerative diseases.
Experimental Protocol: DPPH Free Radical Scavenging Assay
Objective: To assess the in vitro antioxidant activity of Cyclo(Met-Met).
Materials:
-
Cyclo(Met-Met)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid (as a positive control)
-
Methanol
-
Spectrophotometer
Methodology:
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. Serial dilutions of Cyclo(Met-Met) and ascorbic acid are also prepared.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of Cyclo(Met-Met) or ascorbic acid. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which Cyclo(Met-Met) exerts its biological effects are largely unknown. Due to the persistent confusion with the c-Met receptor in scientific literature databases, there is a scarcity of studies specifically investigating the signaling pathways modulated by the cyclic peptide Cyclo(Met-Met).
Based on its observed anticancer activity, it is plausible that Cyclo(Met-Met) may induce apoptosis (programmed cell death) in cancer cells. Potential mechanisms could involve the activation of intrinsic or extrinsic apoptotic pathways.
Caption: Hypothetical apoptotic pathways potentially modulated by Cyclo(Met-Met).
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
Objective: To investigate whether Cyclo(Met-Met) induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with Cyclo(Met-Met)
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: Cells treated with Cyclo(Met-Met) are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptotic proteins of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light is captured by an imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in their expression levels in response to Cyclo(Met-Met) treatment. An increase in cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio would be indicative of apoptosis induction.
Future Directions and Conclusion
Cyclo(Met-Met) represents a novel bioactive peptide with intriguing, yet underexplored, therapeutic potential. The current body of research, while limited, suggests that its anticancer and potential antioxidant properties warrant further investigation. A significant hurdle in advancing the understanding of this compound is the pervasive confusion with the c-Met oncoprotein in scientific databases.
Future research should prioritize the following:
-
Systematic Screening: Evaluating the cytotoxic effects of Cyclo(Met-Met) across a wide panel of cancer cell lines to identify sensitive cancer types and to establish robust IC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Cyclo(Met-Met) to understand how it induces its biological effects. This should include comprehensive studies to confirm or rule out the induction of apoptosis.
-
In Vivo Studies: Assessing the efficacy and safety of Cyclo(Met-Met) in preclinical animal models of cancer and neurodegenerative diseases.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclo(Met-Met) to evaluate its drug-like potential.
-
Antioxidant Capacity: Conducting a thorough investigation of its antioxidant properties and its ability to mitigate oxidative stress in cellular and animal models.
References
In Silico Modeling of Cyclo(Met-Met) Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Met-Met), a cyclic dipeptide, has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[1] Understanding the molecular interactions that underpin these activities is crucial for its development as a potential therapeutic agent. In silico modeling provides a powerful and cost-effective approach to investigate the binding of Cyclo(Met-Met) to its putative receptor targets, offering insights into binding affinity, mode of interaction, and the downstream signaling pathways that may be modulated.
This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of Cyclo(Met-Met). While the specific receptor for Cyclo(Met-Met) has not been definitively identified in publicly available literature, this guide will utilize the c-MET receptor as a representative example for a detailed walkthrough of the modeling process. The c-MET receptor, a receptor tyrosine kinase, is a well-established target for various cancer therapies and is known to be modulated by other cyclic peptides, making it a plausible, albeit hypothetical, target for Cyclo(Met-Met).[2][3]
This guide will cover the essential theoretical background, detailed experimental protocols for key in silico techniques, and methods for data analysis and visualization.
Putative Receptor and Signaling Pathway: c-MET
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, motility, migration, and invasion.[4] Its natural ligand is the hepatocyte growth factor (HGF). Dysregulation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous cancers.[2]
Upon HGF binding, c-MET dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.
c-MET Signaling Pathway
The following diagram illustrates the canonical HGF/c-MET signaling pathway.
References
Literature Review of Cyclo(Met-Met) Research: A Technical Guide
A Note to the Reader: A comprehensive literature search for "Cyclo(Met-Met)" or "Cyclo(L-methionyl-L-methionine)" reveals a significant scarcity of detailed, publicly available research. While this cyclic dipeptide is commercially available for research purposes, there is a notable absence of in-depth studies detailing its specific biological activities, quantitative data such as IC50 values, explicit experimental protocols, and defined mechanisms of action, including its effects on signaling pathways. The initial hypothesis that its name might imply an interaction with the c-MET receptor tyrosine kinase remains unsubstantiated by current scientific literature.
Therefore, to fulfill the core requirements of providing a detailed technical guide for researchers, this document will first summarize the limited information available on Cyclo(Met-Met). Subsequently, it will present a comprehensive review of a well-researched cyclic dipeptide, Cyclo(His-Pro) , as a representative example. This will provide the detailed quantitative data, experimental methodologies, and signaling pathway diagrams requested, offering valuable insights into the potential research avenues and techniques applicable to the study of cyclic dipeptides like Cyclo(Met-Met).
Part 1: Cyclo(Met-Met) - Current State of Knowledge
Cyclo(Met-Met) is a cyclic dipeptide composed of two methionine residues. Its cyclic structure is thought to confer greater stability compared to its linear counterpart.[1] The presence of sulfur atoms in the methionine side chains suggests potential antioxidant properties, as these can participate in redox reactions.[1] Some commercial suppliers suggest its potential for inhibiting cancer cell proliferation in a dose-dependent manner and possible involvement in cellular signaling, though specific data to support these claims are not provided in peer-reviewed literature.[1] One study indicated that cyclo(LL-dimethionine) was not utilized by rats as a source of methionine, which may suggest challenges with bioavailability or metabolic processing in that context.[2]
Chemical and Physical Properties of Cyclo(Met-Met)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | [1] |
| Molecular Weight | 262.39 g/mol | |
| Appearance | White Powder | |
| Purity | >96% (as per one supplier) |
Due to the lack of further specific data, the remainder of this guide will focus on Cyclo(His-Pro).
Part 2: Cyclo(His-Pro) - A Representative Cyclic Dipeptide
Cyclo(His-Pro) is an endogenous cyclic dipeptide with a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. It is known to modulate key signaling pathways involved in cellular stress and inflammation, making it a subject of significant research interest.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Cyclo(His-Pro), demonstrating its biological effects.
Table 1: Anti-inflammatory and Neuroprotective Effects of Cyclo(His-Pro)
| Assay | Cell Line/Model | Treatment/Stimulus | Concentration of Cyclo(His-Pro) | Observed Effect | Reference |
| NF-κB Nuclear Translocation | Rat Pheochromocytoma (PC12) | Paraquat | 50 µM | Inhibition of NF-κB nuclear accumulation | |
| Ear Edema | Mouse Model | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1.8 mg/ear (topical) | Reduction in TPA-induced ear edema | |
| Cell Viability | Rat Pheochromocytoma (PC12) | Paraquat | 50 µM | Abolished protein nitration and decreased apoptosis |
Table 2: Cytotoxicity of a Related Cyclic Dipeptide, Cyclo(Phe-Pro)
No specific IC50 values for Cyclo(His-Pro) in cancer cell lines were found in the reviewed literature. The following data for a related proline-containing cyclic dipeptide, Cyclo(Phe-Pro), is provided for context.
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
| HeLa | Cervical Cancer | 2.92 ± 1.55 | |
| HT-29 | Colon Cancer | 4.04 ± 1.15 | |
| MCF-7 | Breast Cancer | 6.53 ± 1.26 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for assays used to characterize the activity of cyclic dipeptides like Cyclo(His-Pro).
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HT-29, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the cyclic dipeptide. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression and phosphorylation states, which are indicative of signaling pathway activation.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the cyclic dipeptide and/or a stimulus (e.g., an inflammatory agent) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Nrf2, NF-κB p65, HO-1, or their phosphorylated forms) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualizations
Cyclo(His-Pro) has been shown to exert its anti-inflammatory and antioxidant effects by modulating the Nrf2 and NF-κB signaling pathways.
Nrf2 Antioxidant Response Pathway
Cyclo(His-Pro) can activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Cyclo(His-Pro), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS).
NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclo(His-Pro) has been shown to inhibit NF-κB nuclear accumulation, thereby reducing the inflammatory response. This inhibition is mediated, at least in part, by the Nrf2-dependent induction of HO-1.
Conclusion and Future Directions
While the current body of literature on Cyclo(Met-Met) is sparse, the extensive research on other cyclic dipeptides, such as Cyclo(His-Pro), provides a clear roadmap for future investigations. The potential antioxidant and anticancer activities of Cyclo(Met-Met), suggested by its chemical structure and preliminary supplier information, warrant further exploration.
Future research should focus on:
-
In-depth biological screening: Evaluating the cytotoxic effects of Cyclo(Met-Met) against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by Cyclo(Met-Met) to understand how it exerts its biological effects.
-
In vivo efficacy studies: Assessing the therapeutic potential of Cyclo(Met-Met) in animal models of relevant diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclo(Met-Met) to evaluate its drug-like potential.
By applying the established methodologies and drawing upon the knowledge gained from well-studied cyclic dipeptides, the scientific community can begin to unlock the full therapeutic potential of Cyclo(Met-Met).
References
An In-depth Technical Guide to Cyclo(Met-Met) (CAS Number: 73037-51-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-methionyl-L-methionine), also referred to as Cyclo(Met-Met), is a cyclic dipeptide with the CAS number 73037-51-1. Composed of two L-methionine residues, this molecule has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant and antiproliferative activities. This technical guide provides a comprehensive overview of the available scientific information on Cyclo(Met-Met), including its physicochemical properties, potential synthesis and analytical methods, and putative biological activities. While direct experimental data for Cyclo(Met-Met) is limited in publicly accessible literature, this document compiles relevant information from related compounds and established methodologies to provide a foundational resource for researchers.
Physicochemical Properties
Cyclo(Met-Met) is a cyclic dipeptide formed from the condensation of two L-methionine amino acid residues. Its structure is characterized by a central diketopiperazine ring with two methionyl side chains.
| Property | Value | Source |
| CAS Number | 73037-51-1 | N/A |
| Molecular Formula | C10H18N2O2S2 | N/A |
| Molecular Weight | 262.4 g/mol | N/A |
| Appearance | White to off-white powder (predicted) | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents. | N/A |
Synthesis and Characterization
Experimental Protocol: Synthesis of Cyclo(Met-Met)
Objective: To synthesize Cyclo(L-methionyl-L-methionine) from L-methionine.
Materials:
-
L-methionine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dipeptide Formation:
-
Dissolve L-methionine methyl ester hydrochloride in anhydrous DCM under an inert atmosphere.
-
Add an equimolar amount of a non-nucleophilic base, such as TEA or DIPEA, to neutralize the hydrochloride salt.
-
To this solution, add a coupling reagent (e.g., DCC/HOBt or HATU) followed by another equivalent of L-methionine (with its carboxylic acid group protected, for instance, as a methyl ester).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the linear dipeptide, Met-Met methyl ester.
-
-
Cyclization:
-
Dissolve the linear dipeptide in a high-boiling point solvent like toluene or xylene.
-
Heat the solution to reflux for an extended period (24-48 hours) to promote intramolecular cyclization and the formation of the diketopiperazine ring, with the elimination of methanol.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to isolate the pure Cyclo(Met-Met).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Cyclo(Met-Met) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Predicted Spectroscopic Data
While experimental spectra for Cyclo(Met-Met) are not available, predicted data based on the structure and known chemical shifts for similar compounds can be inferred.
2.2.1. ¹H and ¹³C NMR Spectroscopy
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | 3.8 - 4.2 | 55 - 60 |
| β-CH₂ | 1.9 - 2.3 | 30 - 35 |
| γ-CH₂ | 2.5 - 2.8 | 30 - 35 |
| S-CH₃ | 2.1 - 2.3 | 15 - 20 |
| C=O | - | 165 - 175 |
2.2.2. Mass Spectrometry
The fragmentation of the linear [Met-Met]•+ radical cation has been studied, and similar fragmentation patterns can be anticipated for the cyclic structure under mass spectrometric conditions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M+) : m/z = 262
-
Loss of the methionyl side chain (C₄H₉S) : m/z = 173
-
Cleavage of the diketopiperazine ring : Fragments corresponding to the individual amino acid residues and smaller fragments.
Biological Activity
Cyclic dipeptides, particularly those containing sulfur, have been reported to exhibit a range of biological activities.
Antioxidant Activity
The presence of two methionine residues suggests that Cyclo(Met-Met) may possess antioxidant properties. The sulfur atom in the methionine side chain can be oxidized, thereby scavenging reactive oxygen species (ROS).
3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the antioxidant capacity of Cyclo(Met-Met) by measuring its ability to scavenge the stable DPPH radical.
Materials:
-
Cyclo(Met-Met)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Cyclo(Met-Met) in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of Cyclo(Met-Met) solution, ascorbic acid solution (positive control), or methanol (negative control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of Cyclo(Met-Met) to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Antiproliferative Activity
Sulfur-containing cyclic peptides have been shown to exhibit antiproliferative activity against various cancer cell lines.
3.2.1. Experimental Protocol: MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic effect of Cyclo(Met-Met) on a cancer cell line.
Materials:
-
Cyclo(Met-Met)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a stock solution of Cyclo(Met-Met) in a suitable solvent (e.g., DMSO) and then dilute it in the cell culture medium to prepare a range of treatment concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Cyclo(Met-Met). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of Cyclo(Met-Met) to determine the IC50 value.
Potential Mechanisms of Action and Signaling Pathways
While direct evidence is lacking for Cyclo(Met-Met), the biological activities of related compounds often involve the modulation of key cellular signaling pathways. Given its potential antiproliferative effects, it is plausible that Cyclo(Met-Met) could interact with pathways that regulate cell growth, proliferation, and apoptosis, such as the MAPK and PI3K/Akt pathways. It is important to note that the following diagrams represent hypothetical interactions and require experimental validation.
Hypothetical Involvement in MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers.
Hypothetical Involvement in PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. Its aberrant activation is frequently observed in cancer.
Conclusion and Future Directions
Cyclo(Met-Met) presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Its potential as an antioxidant and antiproliferative agent warrants further detailed studies. Future research should focus on:
-
Developing and optimizing a robust synthesis protocol for Cyclo(Met-Met).
-
Conducting thorough spectroscopic characterization to confirm its structure.
-
Performing a comprehensive panel of in vitro and in vivo assays to quantify its biological activities and determine its therapeutic potential.
-
Elucidating the precise molecular mechanisms of action, including its interactions with key signaling pathways.
This technical guide serves as a foundational document to stimulate and guide future research into the properties and applications of Cyclo(Met-Met).
Cyclo(Met-Met): A Technical Overview of its Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, presents a unique structural motif that has garnered interest within the scientific community. Its cyclic nature imparts distinct physicochemical properties compared to its linear counterpart, influencing its conformational flexibility, stability, and potential biological activity. This technical guide provides a concise overview of the molecular properties of Cyclo(Met-Met), a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Molecular Formula and Weight
The fundamental molecular characteristics of Cyclo(Met-Met) are summarized in the table below. These values are crucial for analytical characterization and stoichiometric calculations in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈N₂O₂S₂ | |
| Molecular Weight | 262.39 g/mol | |
| Sequence | Cyclo(Met-Met) | |
| CAS Number | 73037-51-1 |
Experimental Protocol: Solid-Phase Synthesis of Cyclo(Met-Met)
The synthesis of cyclic peptides like Cyclo(Met-Met) can be efficiently achieved using solid-phase peptide synthesis (SPPS).[1][2] This methodology offers advantages such as ease of purification and the ability to drive reactions to completion using excess reagents. The following protocol outlines a general procedure for the synthesis of Cyclo(Met-Met) on a solid support.
Materials:
-
Fmoc-Met-OH (Nα-9-fluorenylmethyloxycarbonyl-L-methionine)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for washing (e.g., DCM, DMF, Methanol)
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.
-
Dissolve Fmoc-Met-OH and DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the methionine. This is typically performed in two steps (e.g., 5 minutes followed by 10 minutes).
-
Wash the resin extensively with DMF and DCM to remove piperidine and the cleaved Fmoc group.
-
-
Second Amino Acid Coupling:
-
In a separate vessel, pre-activate the second equivalent of Fmoc-Met-OH by dissolving it with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt or OxymaPure) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc-Deprotection:
-
Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminus of the second methionine residue.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage of the Linear Dipeptide from the Resin:
-
Cleave the linear Met-Met dipeptide from the resin using a mild cleavage cocktail, such as 30% hexafluoroisopropanol (HFIP) in DCM, to keep the side-chain protecting groups intact if present.
-
Collect the cleavage solution and evaporate the solvent.
-
-
Cyclization in Solution:
-
Dissolve the crude linear dipeptide in a large volume of a suitable solvent (e.g., DCM or DMF) to ensure high dilution, which favors intramolecular cyclization over intermolecular polymerization.
-
Add a coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC-MS).
-
-
Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Met-Met) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the solid-phase synthesis of Cyclo(Met-Met).
References
Methodological & Application
Synthesis of Cyclo(Met-Met): A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues. This diketopiperazine (DKP) holds potential for various research applications, including drug discovery and development, owing to the unique properties conferred by its constrained cyclic structure and the presence of sulfur-containing side chains. This protocol outlines a solution-phase synthesis approach, purification methods, and characterization techniques.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two α-amino acids.[1] They are prevalent in nature and exhibit a wide range of biological activities.[1] The synthesis of specific cyclic dipeptides like Cyclo(Met-Met) is of significant interest for exploring their therapeutic potential. The thioether group in the methionine side chains presents a unique challenge during synthesis, as it is susceptible to oxidation.[2] This protocol incorporates measures to mitigate this side reaction.
The synthesis of Cyclo(Met-Met) is typically achieved through the cyclization of a linear dipeptide precursor, L-Methionyl-L-Methionine methyl ester. This precursor is synthesized by the coupling of N-protected methionine with methionine methyl ester, followed by deprotection to facilitate intramolecular cyclization.
Experimental Protocols
This section details the step-by-step methodology for the synthesis, purification, and characterization of Cyclo(Met-Met).
Synthesis of L-Methionyl-L-Methionine Methyl Ester (Linear Dipeptide Precursor)
2.1.1. Esterification of L-Methionine
This step converts L-methionine to its methyl ester hydrochloride salt.
-
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Suspend L-methionine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the solution becomes clear (typically 2-4 hours).
-
Remove the solvent under reduced pressure to obtain a white solid.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum to yield L-methionine methyl ester hydrochloride.
-
2.1.2. Coupling of N-Boc-L-Methionine and L-Methionine Methyl Ester
This step forms the protected linear dipeptide.
-
Materials:
-
N-Boc-L-Methionine
-
L-Methionine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU, HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Dissolve N-Boc-L-Methionine (1 equivalent), L-Methionine methyl ester hydrochloride (1 equivalent), and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TEA (1 equivalent) to neutralize the hydrochloride salt.
-
Add DCC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Met-L-Met-OMe.
-
Deprotection and Cyclization to form Cyclo(Met-Met)
This two-step, one-pot procedure yields the final cyclic dipeptide.
-
Materials:
-
N-Boc-L-Met-L-Met-OMe
-
Trifluoroacetic acid (TFA)
-
Toluene or other high-boiling point solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Dissolve the crude N-Boc-L-Met-L-Met-OMe in a solution of TFA in DCM (e.g., 25-50% v/v) to remove the Boc protecting group. Stir at room temperature for 1-2 hours. To minimize oxidation of the methionine thioether during this acidic step, consider adding a scavenger such as dimethylsulfide (DMS) to the cleavage cocktail.[3][4]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting residue (the linear dipeptide ester salt) in a high-boiling point solvent such as toluene.
-
Heat the solution to reflux for 4-6 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester.
-
Cool the reaction mixture to room temperature. A precipitate of Cyclo(Met-Met) may form.
-
Collect the crude product by filtration or concentrate the solvent and proceed to purification.
-
Purification of Cyclo(Met-Met)
Purification is critical to remove unreacted starting materials and side products.
-
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common choice for separating cyclic dipeptides.
-
Procedure:
-
Dissolve the crude Cyclo(Met-Met) in a minimal amount of the initial mobile phase solvent.
-
Load the solution onto a pre-equilibrated silica gel column.
-
Elute the compound using the solvent gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cyclo(Met-Met).
-
-
-
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
For higher purity, RP-HPLC can be employed using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization
The identity and purity of the synthesized Cyclo(Met-Met) should be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of Cyclo(Met-Met).
-
Expected Molecular Weight:
-
Molecular Formula: C₁₀H₁₈N₂O₂S₂
-
Monoisotopic Mass: 262.08 g/mol
-
Expected [M+H]⁺ ion: m/z 263.09
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cyclic dipeptide.
-
Expected ¹H NMR features: Signals corresponding to the α-protons, β-protons, γ-protons, and the S-methyl protons of the methionine side chains. The chemical shifts will be influenced by the cyclic structure.
-
Expected ¹³C NMR features: Signals for the carbonyl carbons, α-carbons, and the carbons of the methionine side chains.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis of Cyclo(Met-Met).
| Step | Product | Starting Material (mass) | Reagents | Yield (%) | Purity (by HPLC/NMR) |
| 2.1.1 | L-Methionine methyl ester HCl | L-Methionine (g) | Methanol, SOCl₂ | ||
| 2.1.2 | N-Boc-L-Met-L-Met-OMe | N-Boc-L-Met (g) | L-Met-OMe·HCl, DCC, NHS, TEA | ||
| 2.2 | Cyclo(Met-Met) (crude) | N-Boc-L-Met-L-Met-OMe (g) | TFA, Toluene | ||
| 2.3 | Cyclo(Met-Met) (purified) | Crude Cyclo(Met-Met) (g) | Silica gel, DCM/MeOH |
Table 1: Synthesis and Purification Data for Cyclo(Met-Met).
| Technique | Parameter | Expected Value | Observed Value |
| ESI-MS | [M+H]⁺ (m/z) | 263.09 | |
| ¹H NMR | Chemical Shifts (ppm) | ||
| ¹³C NMR | Chemical Shifts (ppm) |
Table 2: Characterization Data for Cyclo(Met-Met).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Cyclo(Met-Met).
Caption: Workflow for the solution-phase synthesis of Cyclo(Met-Met).
References
Application Notes and Protocols for the Purification of Cyclo(L-methionyl-L-methionyl) using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-methionyl-L-methionyl), also known as Cyclo(Met-Met), is a cyclic dipeptide with potential applications in various fields of research and drug development.[1][2] Its cyclic structure can confer enhanced stability compared to its linear counterparts.[1] The presence of two methionine residues makes this molecule susceptible to oxidation, a critical factor to consider during its purification.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of cyclic peptides like Cyclo(Met-Met), separating molecules based on their hydrophobicity. This document provides a detailed protocol for the purification of Cyclo(Met-Met) using RP-HPLC, including considerations for preventing oxidation and a scalable methodology from analytical to preparative scale.
Physicochemical Properties of Cyclo(Met-Met)
A summary of the key physicochemical properties of Cyclo(Met-Met) is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | |
| Molecular Weight | 262.39 g/mol | |
| Appearance | White Powder | |
| Purity (Typical) | > 96% | |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Experimental Protocols
This section outlines the detailed methodology for the purification of Cyclo(Met-Met) using RP-HPLC. The protocol is divided into analytical scale method development and preparative scale purification.
Protocol 1: Analytical Scale RP-HPLC for Purity Assessment and Method Development
This protocol is designed to assess the purity of a crude Cyclo(Met-Met) sample and to optimize the separation conditions.
1. Materials and Reagents:
-
Crude Cyclo(Met-Met) sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Analytical RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Sample Preparation:
-
Dissolve the crude Cyclo(Met-Met) sample in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be considered.
-
Mobile Phase A: 0.1% TFA or 0.1% FA in water.
-
Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile.
-
Gradient: A scouting gradient of 5% to 95% B over 20-30 minutes is recommended to determine the elution profile of Cyclo(Met-Met) and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 215-230 nm. Since Cyclo(Met-Met) lacks a strong chromophore, detection at lower UV wavelengths is necessary to monitor the peptide bonds.
-
Column Temperature: 35-40°C.
4. Procedure:
-
Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the scouting gradient to identify the retention time of Cyclo(Met-Met).
-
Optimize the gradient around the elution time of the target peak to achieve baseline separation from impurities. This can be achieved by creating a shallower gradient in the region where Cyclo(Met-Met) elutes.
5. Consideration for Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, which can result in the formation of methionine sulfoxide. This oxidation product is more polar and will typically have a shorter retention time in RP-HPLC. To minimize on-column oxidation, consider the following:
-
Use freshly prepared mobile phases.
-
Degas the mobile phases thoroughly.
-
If oxidation is persistent, the addition of a small amount of a non-interfering antioxidant to the sample or mobile phase may be considered, though this can complicate the final product isolation.
Protocol 2: Preparative Scale RP-HPLC for Purification
This protocol scales up the optimized analytical method to purify larger quantities of Cyclo(Met-Met).
1. Materials and Reagents:
-
Crude Cyclo(Met-Met) sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Preparative RP-HPLC column (e.g., C18, with a diameter of 20-50 mm) with the same stationary phase as the analytical column.
-
Preparative HPLC system with a UV detector and fraction collector.
2. Sample Preparation:
-
Dissolve the crude Cyclo(Met-Met) in the minimal amount of a suitable solvent.
-
Ensure the sample is fully dissolved and filter if necessary.
3. HPLC Conditions:
-
Column: Preparative C18 reversed-phase column with the same packing material as the analytical column.
-
Mobile Phase A: 0.1% TFA or 0.1% FA in water.
-
Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile.
-
Gradient: Use the optimized gradient from the analytical scale, adjusting the flow rate and gradient time for the larger column dimensions.
-
Flow Rate: Adjust according to the preparative column's specifications (typically in the range of 10-100 mL/min).
-
Injection Volume: Scale up the injection volume based on the column's loading capacity.
-
Detection: UV absorbance at the same wavelength used in the analytical method.
4. Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the crude sample onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the Cyclo(Met-Met) peak using a fraction collector.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified Cyclo(Met-Met) as a solid.
Data Presentation
The following table summarizes the expected HPLC parameters and results for the purification of Cyclo(Met-Met).
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-60% B in 30 min | 5-60% B in 45 min |
| Detection Wavelength | 220 nm | 220 nm |
| Expected Retention Time | Dependent on the specific system and conditions, but expected in the mid-gradient range due to moderate hydrophobicity. | Scaled retention time from the analytical run. |
| Expected Purity | > 98% (after purification) | > 98% (after purification) |
| Expected Recovery | N/A | > 80% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of Cyclo(Met-Met) using HPLC.
Caption: Workflow for the purification of Cyclo(Met-Met) using HPLC.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Cyclo(L-Methionyl-L-Methionine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. These molecules are of significant interest in drug discovery and development due to their rigid conformation, enhanced stability against proteolysis, and diverse biological activities. Cyclo(L-Methionyl-L-Methionine) [Cyclo(Met-Met)] is a sulfur-containing CDP that holds potential for various therapeutic applications. Its structural elucidation and characterization are crucial for understanding its structure-activity relationship and for quality control in synthetic processes. This application note provides detailed protocols for the characterization of Cyclo(Met-Met) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular structure determination.
Spectroscopic Characterization of Cyclo(L-Met-L-Met)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural analysis of cyclic peptides like Cyclo(Met-Met). While NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule, MS offers precise molecular weight determination and fragmentation patterns that aid in sequence confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed picture of the molecular structure.
Predicted ¹H and ¹³C NMR Data for Cyclo(L-Met-L-Met)
Disclaimer: The following NMR data is predicted based on known chemical shift ranges for similar structures and should be considered as an exemplary guide for interpretation. Experimental values may vary based on solvent and other acquisition parameters.
Table 1: Predicted ¹H NMR Data for Cyclo(L-Met-L-Met)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Amide) | 7.5 - 8.5 | s (broad) | - |
| α-CH | 4.0 - 4.5 | m | - |
| β-CH₂ | 2.0 - 2.5 | m | - |
| γ-CH₂ | 2.5 - 2.8 | t | ~7.5 |
| S-CH₃ | 2.1 | s | - |
Table 2: Predicted ¹³C NMR Data for Cyclo(L-Met-L-Met)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| α-CH | 50 - 55 |
| β-CH₂ | 30 - 35 |
| γ-CH₂ | 28 - 32 |
| S-CH₃ | 15 - 20 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information.
Expected Mass Spectrometry Data for Cyclo(L-Met-L-Met)
The theoretical exact mass of Cyclo(L-Met-L-Met) (C₁₀H₁₈N₂O₂S₂) is 262.0837 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 263.0910.
Table 3: Expected MS/MS Fragmentation of [Cyclo(Met-Met)+H]⁺
| m/z | Proposed Fragment | Neutral Loss |
| 263.0910 | [M+H]⁺ | - |
| 217.0853 | [M+H - H₂S]⁺ | H₂S |
| 185.0592 | [M+H - H₂S - CH₃SH]⁺ | H₂S, CH₃SH |
| 131.0504 | Methionine immonium ion | C₅H₉NOS |
| 104.0531 | [C₄H₈NS]⁺ | C₆H₁₀N₂O₂ |
Experimental Protocols
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of high-purity (>95%) Cyclo(Met-Met) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (for full characterization):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Cyclo(Met-Met) structure.
Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a 1-10 µg/mL solution of Cyclo(Met-Met) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Data Acquisition:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Range (MS1): m/z 100-500.
-
MS/MS: Select the [M+H]⁺ ion (m/z ~263.1) for collision-induced dissociation (CID).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
3. Data Analysis:
-
Determine the accurate mass of the parent ion from the MS1 spectrum and confirm its elemental composition.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions to confirm the structure of Cyclo(Met-Met).
Biological Context: Role of Cyclic Dipeptides in Quorum Sensing
While the specific biological role of Cyclo(Met-Met) is an active area of research, many cyclic dipeptides are known to function as signaling molecules in bacterial communication, a process known as quorum sensing. Quorum sensing allows bacteria to coordinate their gene expression and behavior in response to population density.
Caption: General role of cyclic dipeptides in bacterial quorum sensing.
Experimental Workflow
The overall workflow for the characterization of Cyclo(Met-Met) involves several key stages, from sample preparation to data analysis and structural confirmation.
Caption: Experimental workflow for Cyclo(Met-Met) characterization.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of Cyclo(L-Methionyl-L-Methionine). The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and quality control of this and other related cyclic dipeptides. Further investigation into the specific biological activities of Cyclo(Met-Met) is warranted to fully explore its therapeutic potential.
Application Notes and Protocols for Cyclo(Met-Met) Cell Viability MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the effect of the cyclic dipeptide Cyclo(Met-Met) on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of this purple product, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells in the culture.
This protocol is designed to be a comprehensive guide for researchers investigating the potential cytotoxic or cytostatic effects of Cyclo(Met-Met) on various cell lines.
Key Experimental Protocol: MTT Assay
A crucial first step for a novel compound like Cyclo(Met-Met) is to determine the optimal cell seeding density and the effective concentration range. A preliminary experiment is highly recommended to establish these parameters.
Materials and Reagents
-
Cyclo(Met-Met) (lyophilized powder)
-
Selected cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
The following diagram outlines the major steps of the MTT assay for assessing the effect of Cyclo(Met-Met) on cell viability.
Caption: Experimental Workflow for Cyclo(Met-Met) MTT Assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the desired cell line to approximately 80% confluency.
-
Harvest the cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). Viability should be above 90%.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank control).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) and stabilize.
Day 2: Treatment with Cyclo(Met-Met)
-
Prepare a stock solution of Cyclo(Met-Met) in a suitable solvent (e.g., sterile PBS or DMSO). Note the final concentration of the solvent in the culture medium and include a vehicle control if necessary.
-
Perform serial dilutions of the Cyclo(Met-Met) stock solution in complete culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Cyclo(Met-Met). For suspension cells, add the concentrated compound directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (assuming 48h incubation): MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Depending on the solubilizing agent, a longer incubation (e.g., 4 hours to overnight) may be required.
-
Once the formazan is fully dissolved, measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Presentation and Analysis
The absorbance readings should be organized in a clear, tabular format. The percentage of cell viability is calculated relative to the untreated control cells.
Calculation:
Percent Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
Table 1: Example of Data Recording and Analysis for Cyclo(Met-Met) MTT Assay
| Cyclo(Met-Met) Conc. (µM) | Replicate 1 (Absorbance 570nm) | Replicate 2 (Absorbance 570nm) | Replicate 3 (Absorbance 570nm) | Mean Absorbance | Corrected Mean Absorbance | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 1.288 | 1.271 | 1.271 | 1.171 | 100.0% |
| 1 | 1.211 | 1.235 | 1.220 | 1.222 | 1.122 | 95.8% |
| 10 | 1.056 | 1.089 | 1.075 | 1.073 | 0.973 | 83.1% |
| 50 | 0.789 | 0.812 | 0.801 | 0.801 | 0.701 | 59.9% |
| 100 | 0.453 | 0.477 | 0.465 | 0.465 | 0.365 | 31.2% |
| 250 | 0.210 | 0.225 | 0.218 | 0.218 | 0.118 | 10.1% |
| Blank (Medium Only) | 0.102 | 0.098 | 0.100 | 0.100 | N/A | N/A |
Note: The data presented in this table is for illustrative purposes only.
Potential Signaling Pathway for Investigation
While the specific mechanism of action for Cyclo(Met-Met) is not yet defined, many compounds that affect cell viability and proliferation do so by modulating key signaling pathways. The c-MET signaling pathway and its downstream effectors like the PI3K/AKT/mTOR and MAPK/ERK pathways are frequently implicated in cancer cell proliferation, survival, and migration. Dysregulation of the c-MET pathway is a hallmark of several cancers. Therefore, investigating the effect of Cyclo(Met-Met) on this pathway could be a logical next step.
The diagram below illustrates a simplified overview of the c-MET signaling pathway, which is a potential target for novel anticancer compounds.
Caption: Simplified c-MET Signaling Pathway.
By following this detailed protocol, researchers can obtain reliable and reproducible data on the effects of Cyclo(Met-Met) on cell viability, which is a critical step in the early stages of drug discovery and development.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Cyclo(Met-Met)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities. Among these, antioxidant properties are of particular importance. Cyclo(Met-Met) is a cyclic dipeptide composed of two methionine residues. Methionine itself is known to have antioxidant properties, and its inclusion in a cyclic structure may enhance its stability and activity.
These application notes provide a comprehensive overview of the methodologies to assess the antioxidant activity of Cyclo(Met-Met). The provided protocols for common in vitro antioxidant assays, such as DPPH, ABTS, FRAP, and ORAC, are detailed to ensure reproducibility. Furthermore, a potential signaling pathway involved in the antioxidant action of peptides is illustrated.
Data Presentation
The antioxidant capacity of a peptide is typically quantified and compared using various assays. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox equivalents (a water-soluble vitamin E analog used as a standard). Below is a table summarizing representative antioxidant activities of different peptides, which can serve as a template for presenting data for Cyclo(Met-Met).
| Peptide | Assay | IC50 (µg/mL) | Trolox Equivalents (µM TE/g) | Reference |
| Cyclo(Pro-Hyp) | ROS Scavenging | - | - | [1] |
| Cys-Tyr-Gly-Ser-Arg (CR5) | DPPH | 16.62 | - | [2] |
| Gly-Pro-Pro | DPPH | 6310 µM | - | [3] |
| Trp-Glu-Gly-Pro-Lys | ABTS | 8100 µM | - | [3] |
| SSGPPVPGPMGPMGPR | DPPH | - | - | [4] |
| SSGPPVPGPMGPMGPR | Superoxide Anion | 3.803 mM | - | |
| SSGPPVPGPMGPMGPR | ABTS | 9.489 mM | - |
Experimental Protocols
Herein are detailed protocols for four common antioxidant activity assays. It is recommended to perform multiple assays to obtain a comprehensive antioxidant profile for Cyclo(Met-Met), as different assays reflect different antioxidant mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of Cyclo(Met-Met) in the same solvent.
-
A positive control, such as Trolox or Ascorbic Acid, should be prepared in the same manner.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to each well.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The blank should contain the solvent without the sample.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of Cyclo(Met-Met).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green AB-TS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of Cyclo(Met-Met) and a positive control (e.g., Trolox).
-
-
Assay:
-
In a 96-well plate, add 10 µL of the sample or standard to each well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes) and measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a series of concentrations of Cyclo(Met-Met) and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay:
-
In a 96-well plate, add 10 µL of the sample or standard to each well.
-
Add 220 µL of the FRAP working solution to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes) and measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using the ferrous iron standard.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe²⁺ equivalents).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 70 nM) in phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution (e.g., 12 mM) in the same buffer. Both solutions should be freshly prepared.
-
Prepare a series of concentrations of Cyclo(Met-Met) and a standard (e.g., Trolox).
-
-
Assay:
-
In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin recording the fluorescence (excitation 485 nm, emission 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The antioxidant capacity is expressed as Trolox equivalents.
-
Mandatory Visualizations
Experimental Workflow for Antioxidant Activity Screening
Caption: General workflow for screening the antioxidant activity of Cyclo(Met-Met).
Keap1-Nrf2 Signaling Pathway in Antioxidant Response
Caption: The Keap1-Nrf2 pathway as a potential mechanism for peptide antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]
Cyclo(Met-Met): Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Met-Met), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), belongs to a class of naturally occurring small molecules with a diverse range of biological activities.[1] Diketopiperazines have demonstrated potential as anticancer, anti-inflammatory, neuroprotective, and antioxidant agents.[1][2] The unique cyclic structure of these compounds provides conformational rigidity and stability, making them attractive scaffolds for drug discovery.
These application notes provide a comprehensive guide for the in vitro evaluation of Cyclo(Met-Met). Detailed protocols are outlined for assessing its potential anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. Additionally, given its composition of two methionine residues, we propose investigating its potential interaction with the c-Met receptor, a key signaling protein in cancer progression.
Anticancer Activity Evaluation
Application Note
The anticancer potential of Cyclo(Met-Met) can be evaluated by assessing its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. A multi-pronged approach using a panel of cancer cell lines is recommended for a comprehensive understanding of its activity.
Experimental Protocols
1.1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Cyclo(Met-Met) that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Met-Met)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Cyclo(Met-Met) in culture medium.
-
Replace the medium with the Cyclo(Met-Met) solutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated control cells and determine the IC50 value.
-
1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Materials:
-
Cancer cells
-
Cyclo(Met-Met) (at IC50 concentration)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Cyclo(Met-Met) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
1.3. Cell Cycle Analysis
This assay determines the effect of Cyclo(Met-Met) on cell cycle progression.
-
Materials:
-
Cancer cells
-
Cyclo(Met-Met) (at IC50 concentration)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Cyclo(Met-Met) for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Illustrative Anticancer Activity of Cyclo(Met-Met)
| Parameter | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| IC50 (µM) after 48h | 25.5 | 42.1 | 33.8 |
| Apoptosis (%) after 24h | 35.2 | 28.9 | 31.5 |
| Cell Cycle Arrest | G2/M Phase | G1 Phase | G2/M Phase |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity assessment.
Neuroprotective Activity Evaluation
Application Note
The neuroprotective effects of Cyclo(Met-Met) can be investigated by assessing its ability to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.
Experimental Protocol
2.1. Neuroprotection Assay against Oxidative Stress
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Culture medium
-
Cyclo(Met-Met)
-
Hydrogen peroxide (H₂O₂) or Amyloid-β peptide (Aβ₂₅₋₃₅)
-
MTT solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required by the specific cell line protocol.
-
Pre-treat the cells with various concentrations of Cyclo(Met-Met) for 2-4 hours.
-
Induce neurotoxicity by adding H₂O₂ (e.g., 100-200 µM) or aggregated Aβ₂₅₋₃₅ (e.g., 10-25 µM) and incubate for 24 hours.
-
Perform an MTT assay as described in Protocol 1.1 to determine cell viability.
-
Compare the viability of cells treated with Cyclo(Met-Met) and the neurotoxin to cells treated with the neurotoxin alone.
-
Data Presentation
Table 2: Illustrative Neuroprotective Effect of Cyclo(Met-Met) on SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (150 µM) | 52.3 |
| H₂O₂ + Cyclo(Met-Met) (10 µM) | 68.7 |
| H₂O₂ + Cyclo(Met-Met) (25 µM) | 85.1 |
| H₂O₂ + Cyclo(Met-Met) (50 µM) | 92.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity Evaluation
Application Note
The anti-inflammatory properties of Cyclo(Met-Met) can be determined by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol
3.1. Nitric Oxide (NO) Production Assay
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Cyclo(Met-Met)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Cyclo(Met-Met) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Data Presentation
Table 3: Illustrative Inhibition of NO Production by Cyclo(Met-Met) in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | 2.1 | - |
| LPS (1 µg/mL) | 35.8 | 0 |
| LPS + Cyclo(Met-Met) (10 µM) | 25.4 | 29.1 |
| LPS + Cyclo(Met-Met) (25 µM) | 15.7 | 56.1 |
| LPS + Cyclo(Met-Met) (50 µM) | 8.9 | 75.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antioxidant Activity Evaluation
Application Note
The direct antioxidant capacity of Cyclo(Met-Met) can be assessed by its ability to scavenge free radicals in a cell-free system using the DPPH assay.
Experimental Protocol
4.1. DPPH Radical Scavenging Assay
-
Materials:
-
Cyclo(Met-Met)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
-
Procedure:
-
Prepare various concentrations of Cyclo(Met-Met) and ascorbic acid in methanol.
-
Add 100 µL of each concentration to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Data Presentation
Table 4: Illustrative DPPH Radical Scavenging Activity of Cyclo(Met-Met)
| Compound | IC50 (µg/mL) |
| Cyclo(Met-Met) | 125.6 |
| Ascorbic Acid | 8.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
c-Met Kinase Inhibition Assay
Application Note
The "Met-Met" composition of the cyclic dipeptide suggests a potential interaction with the c-Met receptor tyrosine kinase. A biochemical kinase assay can determine if Cyclo(Met-Met) directly inhibits the enzymatic activity of c-Met.
Experimental Protocol
5.1. In Vitro c-Met Kinase Activity Assay (Luminescence-Based)
-
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Cyclo(Met-Met)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of Cyclo(Met-Met) in kinase assay buffer.
-
In a 384-well plate, add the test compound, recombinant c-Met kinase, and the Poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percent inhibition of c-Met kinase activity and determine the IC50 value.
-
Data Presentation
Table 5: Illustrative c-Met Kinase Inhibitory Activity of Cyclo(Met-Met)
| Compound | c-Met IC50 (µM) |
| Cyclo(Met-Met) | 5.8 |
| Positive Control Inhibitor | 0.012 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
References
Application Notes and Protocols for the Study of c-Met Signaling in Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] This signaling axis is crucial for normal physiological processes such as embryonic development and tissue regeneration.[3] However, aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous cancers.[3][4] Dysregulation of the c-Met pathway promotes tumor cell proliferation, survival, motility, invasion, and angiogenesis, making it a prime target for therapeutic intervention in oncology.
These application notes provide a comprehensive guide for researchers studying the effects of c-Met inhibition in cancer cell culture models. The protocols detailed below are essential for characterizing the cellular and molecular consequences of targeting the c-Met pathway.
Data Presentation: Efficacy of c-Met Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various c-Met inhibitors across a panel of human cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Foretinib | T98G | Glioblastoma | 4.66 ± 0.29 | |
| U87MG | Glioblastoma | 29.99 ± 1.31 | ||
| Cabozantinib | Merlin-deficient mouse Schwannoma cells (MD-MSCs) | Schwannoma | 2.2 | |
| Wild-type mouse Schwannoma cells (WT-MSCs) | Schwannoma | 10 | ||
| Crizotinib | NCI-H1993 | Non-Small Cell Lung Cancer | 0.011 (cell-based) | |
| TPX-0022 | NCI-H1993 | Non-Small Cell Lung Cancer | 0.00092 (cell-based) | |
| Compound "PhTH" | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 5-8 | |
| Capmatinib | MKN-45 | Gastric Cancer | Not specified, but induced G1 arrest | |
| SU11274 | TPR-MET-transformed BaF3 cells | Leukemia Model | Not specified, but induced apoptosis |
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling cascades. Key among these are the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival, respectively. The diagram below illustrates the major signaling events downstream of c-Met activation.
Caption: The c-Met signaling cascade initiated by HGF binding.
General Experimental Workflow for Evaluating c-Met Inhibitors
The following workflow outlines the key steps for assessing the in vitro efficacy of a c-Met inhibitor.
Caption: A typical workflow for testing c-Met inhibitors in vitro.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
This protocol details the detection of phosphorylated c-Met (p-Met) to confirm the inhibitory action of a compound on c-Met activity.
Materials:
-
Cancer cell lines with known c-Met expression
-
c-Met inhibitor (e.g., AMG-458)
-
Hepatocyte Growth Factor (HGF)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Met (Tyr1234/1235), anti-total c-Met, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of the c-Met inhibitor for 1-2 hours.
-
Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-p-Met, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by c-Met inhibition.
Materials:
-
Cancer cell lines
-
c-Met inhibitor
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of the c-Met inhibitor (e.g., 0, 10, 50, 100, 500 nM) and a vehicle control for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Use trypsin for adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour, acquiring at least 10,000 events per sample.
-
Use appropriate compensation for FITC and PI fluorescence.
-
Protocol 3: Cell Cycle Analysis
This protocol describes the use of propidium iodide (PI) staining to analyze the effect of c-Met inhibitors on cell cycle distribution.
Materials:
-
Cancer cell lines
-
c-Met inhibitor
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the c-Met inhibitor for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Cell Migration and Invasion Assay (Transwell Assay)
This protocol measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain
Procedure:
-
Preparation of Inserts:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 300 µL of the cell suspension to the upper chamber of the transwell insert. Include the c-Met inhibitor in the cell suspension if testing its effect on migration/invasion.
-
-
Incubation:
-
Incubate the plate for 12-48 hours at 37°C in a CO2 incubator.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dose-Response Analysis of Cyclo(Met-Met) in vitro: A Guide to Foundational Research and General Protocols
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel compounds require robust and detailed methodologies. This document outlines a general framework for conducting a dose-response analysis of the cyclic dipeptide Cyclo(Met-Met) in vitro. Due to a lack of specific published data on Cyclo(Met-Met), this guide provides generalized protocols and theoretical signaling pathways that could be investigated, based on the activities of related cyclic dipeptides and the known roles of its constituent amino acid, methionine.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered interest for their diverse biological activities. These molecules are formed from the condensation of two amino acids, in this case, two methionine residues. Methionine itself is an essential amino acid crucial for various cellular functions, including protein synthesis, methylation reactions, and antioxidant defense. While the biological effects of many cyclic dipeptides have been explored, specific dose-response data for Cyclo(Met-Met) is not currently available in the scientific literature.
Therefore, the following sections provide a template for researchers to design and execute initial studies to characterize the in vitro dose-response of Cyclo(Met-Met).
Table 1: Hypothetical Quantitative Data Summary for Cyclo(Met-Met) Dose-Response Analysis
The following table is a template for presenting potential data. The values are for illustrative purposes only and are not based on experimental results.
| Parameter Assessed | Cell Line | Concentration Range | Time Point | Result (e.g., IC50, % Inhibition) |
| Cell Viability (MTT Assay) | HeLa (Cervical Cancer) | 0.1 µM - 100 µM | 48 hours | To be determined |
| Apoptosis (Annexin V/PI) | MCF-7 (Breast Cancer) | 0.1 µM - 100 µM | 24 hours | To be determined |
| Cell Cycle Arrest (PI Staining) | A549 (Lung Cancer) | 0.1 µM - 100 µM | 24 hours | To be determined |
| Reactive Oxygen Species (ROS) | PC-3 (Prostate Cancer) | 0.1 µM - 100 µM | 6 hours | To be determined |
Experimental Protocols
The following are detailed protocols for foundational experiments to determine the dose-response effects of Cyclo(Met-Met) on cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a range of Cyclo(Met-Met) concentrations on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Met-Met) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Met-Met) in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Cyclo(Met-Met). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Cyclo(Met-Met) in a dose-dependent manner.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Cyclo(Met-Met)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Cyclo(Met-Met) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathways and Visualizations
Given the role of methionine in cellular metabolism and redox homeostasis, Cyclo(Met-Met) could potentially modulate several signaling pathways. The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Caption: Experimental workflow for dose-response analysis of Cyclo(Met-Met).
Caption: Potential signaling pathway modulated by Cyclo(Met-Met).
Conclusion
The study of Cyclo(Met-Met) presents an opportunity to explore a novel cyclic dipeptide. The protocols and frameworks provided here offer a starting point for researchers to conduct the necessary foundational studies to elucidate its dose-response effects and potential mechanisms of action in vitro. The generation of such data will be crucial for determining the future therapeutic potential of this compound.
Application Notes: Cyclo(Met-Met) as a Putative Peptide Screening Hit for c-Met Pathway Inhibition
These application notes serve as a guide for researchers and drug development professionals interested in the potential of cyclic peptides, exemplified by Cyclo(Met-Met), as screening hits for targeting the c-Met signaling pathway. While specific data on Cyclo(Met-Met) is limited, its structure as a cyclic dipeptide composed of two methionine residues suggests its potential interaction with the c-Met receptor, a key target in cancer therapy.[1] This document provides an overview of the c-Met pathway, protocols for assessing the activity of potential inhibitors, and a framework for data presentation.
Introduction to the c-Met Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[2][3] Its natural ligand is the hepatocyte growth factor (HGF).[4] Aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutations, or overexpression is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Key downstream pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.
-
STAT3 Pathway: Contributes to cell survival and proliferation.
Inhibition of c-Met signaling can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Cyclo(Met-Met) as a Screening Hit
Cyclo(Met-Met) is a cyclic dipeptide that has been identified through peptide screening. While detailed biological studies are not extensively available, its cyclic nature may confer enhanced stability compared to linear peptides. It has been suggested to inhibit the proliferation of cancer cells in a dose-dependent manner. The methionine residues in its structure may play a role in its interaction with the c-Met receptor. Further investigation is required to elucidate its precise mechanism of action and therapeutic potential.
Data Presentation
Quantitative data from screening and characterization experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of a Representative c-Met Peptide Inhibitor
| Cell Line | Assay Type | IC50 (µM) |
| Human Uterine Sarcoma (MES-SA/Dx5) | Cell Viability (MTT) | [Insert Value] |
| Non-Small Cell Lung Cancer (A549) | Cell Viability (MTT) | [Insert Value] |
| Prostate Cancer (PC3) | Cell Viability (MTT) | [Insert Value] |
Table 2: Apoptosis Induction by a Representative c-Met Peptide Inhibitor
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V Assay) | Fold-Increase in Caspase-3/7 Activity |
| Human Uterine Sarcoma (MES-SA/Dx5) | [Insert Value] | [Insert Value] | [Insert Value] |
| Non-Small Cell Lung Cancer (A549) | [Insert Value] | [Insert Value] | [Insert Value] |
| Prostate Cancer (PC3) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Effect of a Representative c-Met Peptide Inhibitor on Key Signaling Proteins
| Cell Line | Protein | Change in Phosphorylation/Expression |
| Human Uterine Sarcoma (MES-SA/Dx5) | p-c-Met | [e.g., Decreased] |
| p-Akt | [e.g., Decreased] | |
| p-ERK | [e.g., Decreased] | |
| Cleaved PARP | [e.g., Increased] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A general experimental workflow for evaluating c-Met inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a peptide inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MES-SA/Dx5, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Peptide inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the peptide inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the peptide inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest peptide concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by a peptide inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Peptide inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the peptide inhibitor at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for assessing the effect of a peptide inhibitor on the expression and phosphorylation of key proteins in the c-Met signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
Peptide inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-Met, anti-phospho-c-Met, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the peptide inhibitor as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. CAS 73037-51-1: Cyclo(-Met-Met) | CymitQuimica [cymitquimica.com]
- 2. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HGF/c-MET induces cell cycle arrest, DNA damage, and apoptosis for primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cyclo(Met-Met) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-methionyl-L-methionine), or Cyclo(Met-Met), is a cyclic dipeptide that has garnered interest in various fields of biological research. As with many endogenous and exogenous small molecules, accurate quantification in complex biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. This document provides detailed application notes and protocols for the analytical quantification of Cyclo(Met-Met) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[1][2][3] While specific quantitative data for Cyclo(Met-Met) is not extensively available in public literature, this guide synthesizes established methodologies for similar analytes to provide a robust framework for its analysis.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative parameters for a validated LC-MS/MS method for Cyclo(Met-Met) in human plasma. These values are based on typical performance characteristics of similar assays for cyclic peptides and other metabolites.[3][4]
| Parameter | Value | Unit | Notes |
| Linearity Range | 0.1 - 100 | ng/mL | Achieved with a coefficient of determination (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 | ng/mL | Signal-to-noise ratio > 10 |
| Limit of Detection (LOD) | 0.05 | ng/mL | Signal-to-noise ratio > 3 |
| Intra-assay Precision (CV%) | < 10 | % | At low, medium, and high quality control (QC) concentrations |
| Inter-assay Precision (CV%) | < 15 | % | At low, medium, and high QC concentrations |
| Accuracy (% Recovery) | 85 - 115 | % | At low, medium, and high QC concentrations |
| Matrix Effect | Minimal | - | Assessed by post-extraction spike method |
| Extraction Recovery | > 80 | % | - |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for removing proteins from plasma or serum samples.
Materials:
-
Biological sample (plasma, serum, or tissue homogenate)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Cyclo(Met-Met))
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of 4°C and >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Thaw biological samples on ice.
-
In a microcentrifuge tube, add 100 µL of the biological sample.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical): The exact MRM transitions for Cyclo(Met-Met) need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure of Cyclo(Met-Met) (molecular weight: 262.42 g/mol ), the protonated precursor ion [M+H]⁺ would be at m/z 263.1. Fragmentation would likely involve the loss of the methionine side chain or cleavage of the diketopiperazine ring. A study on the fragmentation of the linear [Met-Met] radical cation suggests potential fragmentation pathways.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Cyclo(Met-Met) | 263.1 | 132.1 | 20 | 100 |
| Cyclo(Met-Met) (Qualifier) | 263.1 | 61.1 | 25 | 100 |
| Internal Standard | Varies | Varies | Varies | 100 |
Experimental Workflow
Caption: Experimental workflow for Cyclo(Met-Met) quantification.
Potential Signaling Pathway Involvement: The c-Met Pathway
While the direct interaction of Cyclo(Met-Met) with specific signaling pathways is not yet established in the literature, its composition of two methionine residues suggests a potential, though unproven, link to pathways involving methionine metabolism or receptors that recognize methionine-containing ligands. One such pathway of interest is the c-Met signaling pathway.
The c-Met receptor, a receptor tyrosine kinase, is activated by its ligand, hepatocyte growth factor (HGF). This activation triggers a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, survival, motility, and invasion. Dysregulation of the c-Met pathway is implicated in various cancers. Given that methionine is an essential amino acid and plays a key role in cellular metabolism, it is conceivable that peptides containing methionine could modulate cellular processes. However, further research is required to determine if Cyclo(Met-Met) has any direct or indirect effects on the c-Met signaling cascade or other cellular pathways.
Caption: Overview of the c-Met signaling pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for researchers interested in the quantitative analysis of Cyclo(Met-Met) in biological samples. The LC-MS/MS method, with its high sensitivity and specificity, is the recommended approach. While the provided quantitative data and MRM transitions are illustrative, they represent a solid foundation for method development and validation. Further research is warranted to elucidate the precise biological roles and signaling pathways associated with Cyclo(Met-Met).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
Application Note: Quantitative Analysis of Cyclo(Met-Met) using a Novel LC-MS/MS Method
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the cyclic dipeptide Cyclo(L-methionyl-L-methionine), herein referred to as Cyclo(Met-Met). Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are gaining interest in biomedical and pharmaceutical research due to their diverse biological activities.[1][2] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of Cyclo(Met-Met), making it suitable for researchers in drug discovery, metabolomics, and food science. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Introduction
Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are the simplest form of cyclic peptides, formed from the condensation of two amino acids.[1][2] They are found in a variety of natural sources, including fermented foods, and are also produced endogenously.[1] Cyclo(Met-Met) is a cyclic dipeptide composed of two methionine residues. The rigid conformational structure of cyclic peptides often leads to increased stability and biological activity compared to their linear counterparts.
The analysis of these compounds is crucial for understanding their biological roles and potential therapeutic applications. LC-MS/MS is a powerful technique for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Cyclo(Met-Met) analysis.
Experimental Workflow
The overall experimental workflow for the analysis of Cyclo(Met-Met) is depicted in the following diagram.
References
Application Notes and Protocols: Cyclo(Met-Met) for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can modulate these interactions is a significant area of therapeutic research. Cyclic peptides have emerged as a promising class of PPI modulators due to their conformational rigidity and potential for high-affinity binding.
This document provides detailed application notes and protocols for the use of Cyclo(Met-Met), a cyclic dipeptide, as a hypothetical tool for studying and potentially inhibiting protein-protein interactions. As a case study, we will focus on its application in targeting the interaction between Hepatocyte Growth Factor (HGF) and its receptor, the c-MET proto-oncogene, a critical pathway in cancer cell proliferation, motility, and invasion.
Disclaimer: The application of Cyclo(Met-Met) as an inhibitor of the HGF/c-MET interaction is presented here as a scientifically plausible, hypothetical example to illustrate its potential use in PPI studies. Specific experimental validation is required to confirm its activity.
HGF/c-MET Signaling Pathway
The binding of HGF to the c-MET receptor tyrosine kinase initiates a signaling cascade that promotes cell growth, survival, and motility.[1] This pathway is a key target in cancer therapy.
Figure 1: HGF/c-MET Signaling Pathway and Hypothetical Inhibition by Cyclo(Met-Met).
Synthesis of Cyclo(Met-Met)
A general method for the synthesis of methionine-containing cyclic dipeptides can be adapted for Cyclo(Met-Met). This typically involves solid-phase peptide synthesis of the linear dipeptide, followed by cleavage from the resin and cyclization in solution.
Data Presentation: Quantitative Analysis of Cyclo(Met-Met) Activity
The following tables present hypothetical data to illustrate the characterization of Cyclo(Met-Met) as an inhibitor of the HGF/c-MET interaction.
Table 1: In Vitro Binding Affinity of Cyclo(Met-Met) to c-MET
| Analyte | Ligand | KD (μM) | ka (1/Ms) | kd (1/s) | Assay Method |
| Cyclo(Met-Met) | Recombinant Human c-MET | 15.2 | 2.5 x 104 | 3.8 x 10-1 | Surface Plasmon Resonance |
| Control Peptide | Recombinant Human c-MET | > 500 | Not Determined | Not Determined | Surface Plasmon Resonance |
Table 2: Inhibition of HGF-Induced c-MET Phosphorylation by Cyclo(Met-Met)
| Cell Line | Treatment | Cyclo(Met-Met) Conc. (μM) | p-MET/Total MET Ratio (Normalized) |
| A549 | Untreated | 0 | 0.12 |
| A549 | HGF (50 ng/mL) | 0 | 1.00 |
| A549 | HGF + Cyclo(Met-Met) | 10 | 0.65 |
| A549 | HGF + Cyclo(Met-Met) | 50 | 0.28 |
| A549 | HGF + Cyclo(Met-Met) | 100 | 0.15 |
Table 3: Effect of Cyclo(Met-Met) on HGF-Induced Cell Proliferation
| Cell Line | Treatment | Cyclo(Met-Met) Conc. (μM) | IC50 (μM) |
| A549 | HGF (50 ng/mL) | 0 - 200 | 75.4 |
| MCF-7 | HGF (50 ng/mL) | 0 - 200 | > 200 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity of Cyclo(Met-Met) to the c-MET receptor using SPR.[2][3]
Figure 2: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant human c-MET protein
-
Cyclo(Met-Met)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of c-MET:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human c-MET (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Cyclo(Met-Met) in running buffer (e.g., 0.1 µM to 100 µM).
-
Inject the Cyclo(Met-Met) solutions over the c-MET-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Western Blot for c-MET Phosphorylation
This protocol describes the analysis of c-MET phosphorylation in response to HGF stimulation and inhibition by Cyclo(Met-Met).[4]
Figure 3: Workflow for Western Blot Analysis of c-MET Phosphorylation.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture reagents
-
HGF
-
Cyclo(Met-Met)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-p-MET, anti-total-MET, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of Cyclo(Met-Met) for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-MET overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total c-MET and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-MET signal to the total c-MET or β-actin signal.
-
Protocol 3: Cell Proliferation Assay
This protocol measures the effect of Cyclo(Met-Met) on HGF-induced cell proliferation.
Materials:
-
A549 cells
-
96-well plates
-
Cell culture reagents
-
HGF
-
Cyclo(Met-Met)
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of Cyclo(Met-Met) in the presence of HGF (50 ng/mL).
-
Include controls for untreated cells and cells treated with HGF alone.
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the HGF-treated control.
-
Plot the percentage of viability against the log of the Cyclo(Met-Met) concentration and determine the IC50 value.
-
Conclusion
These application notes provide a framework for investigating the potential of Cyclo(Met-Met) as a modulator of protein-protein interactions, using the HGF/c-MET pathway as a hypothetical target. The detailed protocols for synthesis, in vitro binding, and cell-based functional assays offer a comprehensive approach to characterizing the activity of this and other cyclic peptides. While the data presented is illustrative, these methodologies are standard in the field of drug discovery and can be applied to validate novel PPI inhibitors.
References
Troubleshooting & Optimization
Cyclo(Met-Met) solubility issues in PBS and cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Met-Met). The information addresses common solubility issues encountered when preparing solutions in Phosphate-Buffered Saline (PBS) and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Met-Met) and why is its solubility a concern?
Cyclo(Met-Met), a cyclic dipeptide composed of two methionine residues, is a hydrophobic molecule. Its cyclic structure and the hydrophobic nature of the methionine side chains limit its ability to form hydrogen bonds with water, leading to poor solubility in aqueous solutions like PBS and cell culture media. This can present challenges for in vitro experiments that require the compound to be in a clear, homogenous solution.
Q2: Is there any quantitative data on the solubility of Cyclo(Met-Met) in PBS or cell culture media?
Q3: What is the recommended solvent for preparing a stock solution of Cyclo(Met-Met)?
For hydrophobic peptides like Cyclo(Met-Met), it is recommended to first dissolve the compound in a minimal amount of an organic solvent to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer of choice.
Recommended Solvents for Stock Solutions
| Solvent | Abbreviation | Notes |
| Dimethylformamide | DMF | Preferred choice. Less likely to cause oxidation of the methionine residues compared to DMSO. |
| Dimethyl sulfoxide | DMSO | A common solvent for hydrophobic compounds, but it carries a risk of oxidizing methionine residues. If used, ensure it is high-purity and anhydrous. |
| Acetonitrile | ACN | Can be used for dissolving hydrophobic peptides and is often employed in analytical techniques like HPLC. |
| Isopropanol | Another option for very hydrophobic peptides. |
Q4: How can I avoid precipitation when diluting my Cyclo(Met-Met) stock solution into PBS or cell media?
Precipitation often occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer. To minimize this, add the stock solution dropwise to the PBS or cell media while gently vortexing or stirring. This gradual addition helps to prevent the formation of localized high concentrations of the peptide that can lead to aggregation and precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution in PBS/cell media | The concentration of Cyclo(Met-Met) exceeds its solubility limit in the aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility. | - Decrease the final concentration of Cyclo(Met-Met). - Increase the percentage of the organic co-solvent in the final solution (ensure the final solvent concentration is compatible with your experimental system). - Try sonicating the solution briefly to aid dissolution. - If precipitation persists, the solution may need to be prepared fresh at a lower concentration immediately before use. |
| Inconsistent experimental results | The compound is not fully dissolved, leading to variability in the effective concentration between experiments. The organic solvent is interfering with the biological assay. | - Visually inspect all solutions for any signs of precipitation before each use. - Vortex stock and working solutions thoroughly before each use. - Run control experiments to determine the tolerance of your cell line or assay to the organic solvent used. |
| Observed cytotoxicity at low concentrations | The organic solvent used to dissolve Cyclo(Met-Met) is toxic to the cells. | - Reduce the final concentration of the organic solvent in your cell culture medium to a non-toxic level (typically ≤0.5% for most cell lines). - Perform a dose-response experiment with the solvent alone to determine its toxicity profile for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a Cyclo(Met-Met) Stock Solution
Materials:
-
Cyclo(Met-Met) powder
-
Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of Cyclo(Met-Met) powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Cyclo(Met-Met) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
Cyclo(Met-Met) stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the Cyclo(Met-Met) stock solution at room temperature.
-
Determine the final desired concentration of Cyclo(Met-Met) for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your total volume of cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the Cyclo(Met-Met) stock solution dropwise.
-
Continue to vortex for a few seconds to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your cell-based assay.
Potential Signaling Pathway and Experimental Workflow
Cyclo(Met-Met) has been suggested to possess antioxidant properties. Antioxidant peptides can influence cellular signaling pathways, such as the Keap1-Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.[1][2][3][4] Activation of this pathway can be a potential mechanism of action for Cyclo(Met-Met) in cancer cells.
Caption: Potential signaling pathway of Cyclo(Met-Met) via Nrf2 activation.
The following workflow outlines a typical experiment to investigate the effects of Cyclo(Met-Met) on cancer cell viability.
Caption: Workflow for a cell viability assay with Cyclo(Met-Met).
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Cyclo(Met-Met) Concentration for Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when determining the optimal concentration of Cyclo(Met-Met) for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Cyclo(Met-Met) in a cytotoxicity assay?
A1: For a novel compound like Cyclo(Met-Met) where public data is limited, it is recommended to start with a broad concentration range to determine the dose-response relationship. A typical starting range would be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or higher). A logarithmic serial dilution is often effective for covering a wide range of concentrations.
Q2: How should I dissolve Cyclo(Met-Met) for my cell culture experiments?
A2: Cyclo(Met-Met), like many cyclic peptides, may have limited solubility in aqueous solutions. The recommended approach is to first dissolve the peptide in a small amount of a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final solvent concentration) in your experiments.[1][2]
Q3: Which cytotoxicity assay is most suitable for testing Cyclo(Met-Met)?
A3: The choice of assay depends on the anticipated mechanism of cytotoxicity.
-
MTT or XTT Assays: These colorimetric assays measure metabolic activity and are a good starting point for assessing cell viability.[3] They are widely used and reflect the overall health of the cell population.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity (necrosis).
-
Apoptosis Assays: If you hypothesize that Cyclo(Met-Met) induces programmed cell death, assays that measure caspase activity (e.g., Caspase-Glo) or use Annexin V staining are more specific.
Q4: My results show high variability between replicates. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension and that you are seeding the same number of cells in each well.
-
Peptide Aggregation: Peptides can aggregate in solution. Ensure your stock solution is fully dissolved and vortex gently before making dilutions.
-
Pipetting Errors: Use calibrated pipettes and be precise with your dilutions and additions to the plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Data Presentation
Illustrative Cytotoxicity of Cyclo(Met-Met) in Human Cancer Cell Lines
Disclaimer: The following data is illustrative and intended to serve as an example. Specific IC50 values for Cyclo(Met-Met) are not widely available in published literature and should be determined empirically for your specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | MTT | 45.2 |
| A549 | Lung Carcinoma | 48 | MTT | 62.8 |
| HeLa | Cervical Cancer | 48 | MTT | 55.1 |
| HT-29 | Colorectal Adenocarcinoma | 72 | XTT | 38.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of Cyclo(Met-Met) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a 96-well plate format.
Materials:
-
Cyclo(Met-Met)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Cyclo(Met-Met) in anhydrous DMSO.
-
Perform serial dilutions of the Cyclo(Met-Met) stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cyclo(Met-Met).
-
Include wells for untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the Cyclo(Met-Met) concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cyclo(Met-Met)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
In addition to the experimental wells, prepare wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells that will be lysed.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
Maximum Release Control:
-
Add 10 µL of lysis buffer to the maximum release control wells and incubate for 15 minutes at 37°C.
-
Centrifuge the plate and transfer 50 µL of the supernatant to the new plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from the cell-free medium control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations
Caption: Workflow for Cytotoxicity Assessment of Cyclo(Met-Met).
Caption: Putative Intrinsic Apoptosis Signaling Pathway.
Caption: Troubleshooting Logic for Cytotoxicity Assays.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Cyclo(Met-Met) in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of Cyclo(Met-Met) in dimethyl sulfoxide (DMSO) stock solutions. Given the susceptibility of methionine residues to oxidation, particularly in the presence of DMSO, proper storage and handling are critical to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Cyclo(Met-Met) dissolved in DMSO?
The main concern is the oxidation of the methionine side chains.[1][2][3][4][5] DMSO can act as an oxidizing agent, converting the thioether group of methionine into methionine sulfoxide. This modification can alter the biological activity of the molecule.
Q2: How should I store my Cyclo(Met-Met) DMSO stock solution?
For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -30°C or lower. Avoid repeated freeze-thaw cycles as this can degrade the peptide. It is also advisable to use high-quality polypropylene tubes with a tight seal.
Q3: Can I store the stock solution at 4°C or -20°C?
While short-term storage at 4°C (up to one week) may be acceptable, long-term storage is not recommended. If storing at -20°C, be aware that DMSO can absorb water, which may prevent it from freezing solid and could potentially accelerate degradation. Storage at -80°C is a more stable option compared to -20°C.
Q4: Are there alternatives to DMSO for dissolving Cyclo(Met-Met)?
If oxidation is a significant concern for your application, consider using oxygen-free water or buffers. However, the solubility of Cyclo(Met-Met) in these solvents may be limited. If an organic solvent is necessary, acetonitrile (ACN) or dimethylformamide (DMF) can be alternatives, but their compatibility with your experimental system must be verified.
Q5: How can I check the purity of my Cyclo(Met-Met) stock solution over time?
The most common method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact Cyclo(Met-Met) from its oxidized forms and other degradation products. Mass spectrometry (MS) can be used to confirm the identity of any new peaks observed in the chromatogram.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of Cyclo(Met-Met) in the stock solution, likely due to oxidation. | 1. Prepare a fresh stock solution of Cyclo(Met-Met).2. Assess the purity of the old and new stock solutions using RP-HPLC.3. If degradation is confirmed, review storage and handling procedures. Ensure storage at ≤ -30°C and minimize freeze-thaw cycles. |
| Visible precipitates in the stock solution upon thawing. | The peptide may be coming out of solution. This can be influenced by temperature changes or the presence of water in the DMSO. | 1. Gently warm the solution to 37-40°C and vortex to try and redissolve the precipitate.2. If it does not redissolve, the peptide may have degraded or aggregated. It is recommended to prepare a fresh stock solution.3. To prevent this, ensure the lyophilized peptide is at room temperature before dissolving to avoid condensation. |
| A new peak appears in the HPLC chromatogram of an aged stock solution. | This is indicative of a degradation product, most likely the oxidized form of Cyclo(Met-Met). | 1. Use mass spectrometry (MS) to identify the mass of the new peak. The oxidized form will have an increase in mass of 16 Da per oxidized methionine residue.2. If oxidation is confirmed, consider using an alternative solvent or implementing stricter anaerobic handling conditions. |
Stability Summary
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (with caution) or oxygen-free aqueous solutions. | DMSO is a good solvent but can cause oxidation of methionine. Oxygen-free solvents minimize this risk. |
| Storage Temperature | ≤ -30°C for DMSO solutions. -20°C or -80°C for lyophilized powder. | Lower temperatures slow down chemical degradation processes. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Handling | Allow to warm to room temperature before opening. Use sterile techniques. | Prevents water condensation into the vial and microbial contamination. |
| Monitoring | Periodically check purity with RP-HPLC. | Ensures the integrity of the compound throughout the duration of a study. |
Experimental Protocols
Protocol 1: Stability Assessment of Cyclo(Met-Met) in DMSO by RP-HPLC
This protocol outlines a method to assess the stability of Cyclo(Met-Met) in a DMSO stock solution over time.
1. Sample Preparation:
-
Prepare a stock solution of Cyclo(Met-Met) in DMSO at the desired concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials for time-point analysis.
-
Store the aliquots at the desired storage temperature (e.g., -30°C).
2. Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
3. RP-HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient appropriate for eluting Cyclo(Met-Met) (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL of a diluted sample.
4. Data Analysis:
-
Integrate the peak areas of the intact Cyclo(Met-Met) and any new peaks that appear over time.
-
Calculate the percentage of intact Cyclo(Met-Met) remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
Visualizations
Caption: Potential oxidation pathway of Cyclo(Met-Met).
Caption: Workflow for stability assessment.
Caption: Decision guide for using stock solutions.
References
- 1. Selective oxidation and reduction of methionine residues in peptides and proteins by oxygen exchange between sulfoxide and sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Specific oxidation of methionine to methionine sulfoxide by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Met-Met) Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cyclo(Met-Met) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Met-Met) and why is its stability a concern?
A1: Cyclo(Met-Met), also known as cyclo(Methionyl-Methionine), is a cyclic dipeptide. Its cyclic structure generally confers greater stability compared to linear peptides, protecting it from rapid degradation by peptidases. However, like all bioactive molecules, its concentration in cell culture media can decrease over time due to chemical and enzymatic degradation, potentially affecting experimental reproducibility and the interpretation of results. The methionine residues are particularly susceptible to oxidation.
Q2: What are the primary factors that can lead to the degradation of Cyclo(Met-Met) in my cell culture experiments?
A2: Several factors can contribute to the degradation of Cyclo(Met-Met) in a typical cell culture environment:
-
Enzymatic Degradation: Cells can release intracellular or secrete extracellular proteases and peptidases that may cleave the peptide bonds of Cyclo(Met-Met), although its cyclic nature offers significant resistance. The presence of serum, such as Fetal Bovine Serum (FBS), is a major source of these enzymes.
-
Oxidation: The sulfur-containing side chains of the methionine residues are susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This can be accelerated by the presence of reactive oxygen species (ROS) in the media, which can be generated by cellular metabolism or exposure to light.
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4 and 37°C) are generally optimal for cell health but can also support chemical and enzymatic degradation processes. Extreme pH values outside of this range can lead to hydrolysis of the amide bonds.
-
Media Components: Certain components in the cell culture media, such as metal ions, can catalyze oxidative degradation.
Q3: How can I determine if my Cyclo(Met-Met) is degrading in my experiments?
A3: The most reliable method to assess the stability of Cyclo(Met-Met) is to measure its concentration in the cell culture supernatant over time using analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods for accurate quantification. By comparing the concentration at various time points to a t=0 baseline, you can determine the degradation rate and half-life of the compound under your specific experimental conditions.
Q4: Is there a known cellular target for Cyclo(Met-Met)?
A4: While the precise molecular targets of Cyclo(Met-Met) are not extensively characterized in publicly available literature, its name suggests a potential interaction with the c-Met signaling pathway. The c-Met receptor tyrosine kinase is a key regulator of cell proliferation, survival, and motility.[1] It is plausible that Cyclo(Met-Met) could act as a modulator of this pathway. However, direct evidence for this interaction is limited, and its biological effects may be mediated through other targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects of Cyclo(Met-Met). | Degradation of Cyclo(Met-Met) in the culture medium. | 1. Confirm Degradation: Use HPLC or LC-MS/MS to quantify the concentration of Cyclo(Met-Met) over the time course of your experiment. 2. Replenish the Compound: For long-term experiments (> 24-48 hours), consider replacing the medium with freshly prepared Cyclo(Met-Met) at regular intervals. 3. Reduce Serum Concentration: If your cell line permits, reduce the percentage of serum in your culture medium to lower enzymatic activity. Alternatively, switch to a serum-free medium. 4. Use Protease Inhibitors: As a last resort, a broad-spectrum protease inhibitor cocktail can be added to the medium, but be aware of potential off-target effects on your cells. |
| High variability in results between experimental replicates. | Inconsistent preparation or storage of Cyclo(Met-Met) stock solutions. | 1. Standardize Stock Preparation: Prepare a large batch of high-concentration stock solution in a suitable solvent (e.g., DMSO or sterile water). 2. Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. 3. Protect from Light: Store stock solutions and media containing Cyclo(Met-Met) protected from light to minimize photo-oxidation. |
| Suspected oxidation of methionine residues. | Presence of reactive oxygen species (ROS) or exposure to oxidizing agents. | 1. Use Antioxidants: Consider adding a mild antioxidant, such as N-acetylcysteine, to the culture medium. However, test for any effects of the antioxidant on your experimental system. 2. Use High-Quality Reagents: Ensure that your cell culture medium and supplements are fresh and have been stored correctly to minimize the presence of peroxides and other oxidizing agents. |
Quantitative Data on Cyclo(Met-Met) Degradation
| Time (Hours) | Hypothetical % Cyclo(Met-Met) Remaining (DMEM + 10% FBS at 37°C) | Hypothetical % Cyclo(Met-Met) Remaining (Serum-Free DMEM at 37°C) |
| 0 | 100% | 100% |
| 4 | 95% | 98% |
| 8 | 88% | 96% |
| 24 | 70% | 90% |
| 48 | 55% | 82% |
| 72 | 40% | 75% |
Note: These are estimated values. The actual degradation rate will depend on the specific cell line, cell density, and media composition. It is highly recommended to determine the stability of Cyclo(Met-Met) under your own experimental conditions.
Experimental Protocols
Protocol 1: Determining the Stability of Cyclo(Met-Met) in Cell Culture Media
This protocol outlines the procedure to quantify the degradation of Cyclo(Met-Met) over time using HPLC.
Materials:
-
Cyclo(Met-Met)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and UV detector (220 nm)
Procedure:
-
Preparation: Prepare a stock solution of Cyclo(Met-Met) in an appropriate solvent. Spike the cell culture media (with and without cells, and with and without serum) to the desired final concentration.
-
Time-Course Incubation: Incubate the prepared media at 37°C in a CO₂ incubator.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect 100 µL aliquots of the media.
-
Sample Preparation:
-
To stop enzymatic activity and precipitate proteins, add 100 µL of cold ACN with 0.1% TFA to each 100 µL media sample.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (ACN with 0.1% TFA) to elute the Cyclo(Met-Met).
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to Cyclo(Met-Met) at each time point.
-
Calculate the percentage of Cyclo(Met-Met) remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 2: LC-MS/MS for Sensitive Quantification of Cyclo(Met-Met)
For more sensitive and specific quantification, LC-MS/MS is recommended.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
LC-MS/MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate Cyclo(Met-Met) from media components.
-
Ionization Mode: Positive ESI
-
MRM Transitions: Monitor for the specific parent-to-product ion transition for Cyclo(Met-Met). This would need to be determined empirically but would be based on its molecular weight (262.39 g/mol ).
Visualizations
Caption: Workflow for determining the stability of Cyclo(Met-Met).
Caption: The c-Met signaling pathway and a hypothetical interaction with Cyclo(Met-Met).
References
Technical Support Center: Troubleshooting Poor Signal in Cyclo(Met-Met) Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during the mass spectrometry analysis of Cyclo(Met-Met).
Frequently Asked Questions (FAQs)
Q1: Why is my Cyclo(Met-Met) signal weak, unstable, or completely absent?
A complete or partial loss of signal is a common issue in LC-MS analysis.[1] The causes can be broadly categorized into three areas: the sample, the liquid chromatography (LC) system, and the mass spectrometer (MS). A systematic approach is required to identify the root cause.
Potential issues can range from simple problems like incorrect sample concentration to more complex phenomena like matrix effects or instrument malfunction.[2][3] A summary of common causes and initial checks is provided in the table below.
Table 1: Common Causes of Poor Signal and Initial Checks
| Category | Potential Cause | Initial Diagnostic Check |
| Sample | Incorrect Concentration: Sample is too dilute for detection or too concentrated, causing ion suppression.[2] | Prepare fresh standards at a known concentration (e.g., 1 µg/mL) and inject. |
| Sample Degradation: Cyclo(Met-Met) may have degraded due to improper storage or handling. | Prepare a fresh sample from a reliable stock. | |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of Cyclo(Met-Met).[4] | Perform a post-extraction spike experiment to quantify the extent of ion suppression. | |
| LC System | Mobile Phase Issues: Incorrect composition, pH, or contamination of the mobile phase. | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. |
| Column Problems: Column contamination, degradation, or an inappropriate column choice for the analyte. | Flush the column, or replace it with a new one of the appropriate chemistry. | |
| Pump & Flow Path Issues: Leaks in the system, or an air pocket in the pump leading to inconsistent solvent delivery. | Check for pressure fluctuations and manually purge the pumps. Inspect fittings for leaks. | |
| MS System | Ion Source Contamination: The ion source (e.g., ESI needle) is dirty, leading to an unstable spray. | Clean the ion source according to the manufacturer's guidelines. |
| Incorrect MS Settings: Suboptimal source parameters (temperature, gas flows, voltages) or analyzer settings. | Tune and calibrate the mass spectrometer. Infuse a standard to optimize key parameters. | |
| Detector Failure: The detector is no longer functioning correctly. | If other checks fail, this may require a service call from the instrument vendor. |
Q2: How can I efficiently determine if the problem is with my sample, the LC system, or the mass spectrometer?
A systematic process of elimination is the most effective troubleshooting strategy. This involves isolating and testing each component of the LC-MS system.
Q3: What are "matrix effects" and how might they be suppressing my Cyclo(Met-Met) signal?
Matrix effects are a major concern in quantitative LC-MS, occurring when co-eluting components from the sample matrix interfere with the ionization of the target analyte. This interference can either suppress or, less commonly, enhance the analyte's signal, leading to poor sensitivity and inaccurate quantification.
In the context of Cyclo(Met-Met), substances in your sample extract (e.g., salts, lipids, proteins, formulation excipients) can compete with your analyte for ionization in the MS source. This is particularly problematic in electrospray ionization (ESI), where there is a finite amount of charge available on the surface of droplets. If matrix components are more easily ionized or present at a higher concentration, they can reduce the number of Cyclo(Met-Met) ions that are formed and detected.
Q4: How can I optimize the ionization and fragmentation of Cyclo(Met-Met)?
Optimizing instrument parameters is crucial for maximizing signal intensity. Since Cyclo(Met-Met) is a peptide-like molecule, Electrospray Ionization (ESI) in positive mode is typically the preferred method.
For Ionization (MS1 Signal):
-
Direct Infusion: Begin by infusing a pure standard of Cyclo(Met-Met) directly into the mass spectrometer to find the optimal source settings without chromatographic interference.
-
Parameter Tuning: Systematically adjust key source parameters to maximize the signal for the protonated molecule [M+H]⁺. Setting parameters to a stable plateau rather than an absolute maximum can improve method robustness.
Table 2: Key ESI Source Parameters for Optimization
| Parameter | Description | Typical Starting Point | Optimization Goal |
| Capillary/Spray Voltage | Voltage applied to the ESI needle; crucial for creating the electrospray. | 3.0 - 4.5 kV | Maximize signal while maintaining a stable spray. |
| Source/Gas Temperature | Temperature of the heated gas used to assist in desolvation of droplets. | 250 - 400 °C | Enhance desolvation without causing thermal degradation of Cyclo(Met-Met). |
| Nebulizer Gas Flow | Flow rate of the inner gas that aids in forming the aerosol spray. | Manufacturer dependent | Achieve a fine, stable mist. |
| Drying Gas Flow | Flow rate of the outer gas that helps evaporate the solvent from droplets. | Manufacturer dependent | Ensure complete desolvation; too high can reduce sensitivity. |
For Fragmentation (MS/MS Signal): Cyclic peptides can be challenging to fragment efficiently. If you have a good precursor ion signal but weak fragment signals, optimization is needed.
-
Collision Energy (CE): This is the most critical parameter for fragmentation. Perform a CE optimization experiment by ramping the collision voltage and monitoring the intensity of the desired product ions. The goal is to find a CE value that produces abundant and informative fragments.
-
Multistage Mass Spectrometry (MSn): For complex structural analysis, multistage mass spectrometry (MS3, MS4) can provide more detailed fragmentation information, which is particularly useful for cyclic peptides.
Q5: My signal intensity is inconsistent across a batch of samples. What could be the cause?
Signal instability or poor reproducibility is often caused by issues in the sample preparation workflow or the LC-MS system's hardware.
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to different final concentrations and matrix loads. Ensure your sample preparation protocol is robust and validated.
-
Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or carryover between samples, are a common source of variability. Run several blank injections after a high-concentration sample to check for carryover.
-
Unstable Electrospray: A partially clogged ESI needle or inconsistent solvent delivery from the LC pumps can cause the spray to sputter, leading to fluctuating signal intensity. Visually inspect the spray if possible; it should be a steady, fine mist.
-
Column Aging: Over the course of a long batch, column performance can degrade, leading to peak shape issues and signal drift.
Experimental Protocols for Matrix Effect Assessment
To systematically investigate matrix effects, two primary experiments are recommended.
Protocol 1: Post-Column Infusion for Qualitative Assessment
This experiment identifies regions in your chromatogram where ion suppression occurs.
-
Objective: To determine if matrix components co-eluting at the same retention time as Cyclo(Met-Met) are causing signal suppression.
-
Methodology:
-
Set up a constant infusion of a pure Cyclo(Met-Met) standard solution into the MS source, downstream of the analytical column, using a T-junction.
-
While the standard is infusing, inject a blank matrix extract (a sample processed through your extraction procedure but containing no Cyclo(Met-Met)) onto the LC column.
-
Monitor the signal intensity of the Cyclo(Met-Met) precursor ion over the entire chromatographic run.
-
-
Interpretation: A stable, flat baseline indicates no ion suppression. A significant dip in the signal at any point during the run indicates that components eluting from the column at that time are causing ion suppression. If this dip coincides with the retention time of Cyclo(Met-Met), matrix effects are a likely cause of your poor signal.
Protocol 2: Post-Extraction Spike for Quantitative Assessment
This experiment, considered the "gold standard," quantifies the degree of ion suppression or enhancement.
-
Objective: To calculate a "Matrix Factor" (MF) that represents the percentage of signal loss or gain due to the sample matrix.
-
Methodology:
-
Prepare Sample Set A: Spike a known amount of Cyclo(Met-Met) standard into a neat (pure) solvent solution.
-
Prepare Sample Set B: Process blank matrix samples (e.g., plasma, urine) through your entire extraction procedure. After extraction, spike the final extract with the same amount of Cyclo(Met-Met) standard as in Set A.
-
Analyze both sets of samples by LC-MS and record the peak area for Cyclo(Met-Met).
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression (e.g., MF = 0.3 indicates 70% signal loss).
-
MF > 1: Ion enhancement.
-
References
Avoiding Cyclo(Met-Met) precipitation during serial dilutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Cyclo(Met-Met) during serial dilutions and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Met-Met) and why is it prone to precipitation?
A1: Cyclo(Met-Met), or cyclo(L-methionyl-L-methionine), is a cyclic dipeptide composed of two methionine residues.[1] Methionine is an amino acid with a hydrophobic side chain.[2] The cyclic and hydrophobic nature of the molecule leads to low solubility in aqueous solutions, making it prone to precipitation, especially when the concentration changes rapidly during serial dilutions.[3]
Q2: What is the best solvent to initially dissolve Cyclo(Met-Met)?
A2: Due to its hydrophobic nature, Cyclo(Met-Met) should first be dissolved in a minimal amount of a suitable organic solvent.[3] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
Q3: Are there any concerns with using DMSO to dissolve Cyclo(Met-Met)?
A3: Yes, there are concerns. Peptides containing methionine can be susceptible to oxidation of the sulfur-containing side chain when dissolved in DMSO. It is often recommended to use an alternative solvent like dimethylformamide (DMF) to avoid this potential issue. If DMSO must be used, it is advisable to use oxygen-free buffers for subsequent dilutions.
Q4: How should I prepare a stock solution of Cyclo(Met-Met)?
A4: Before opening the vial, allow the lyophilized Cyclo(Met-Met) to come to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add a small, precise volume of the chosen organic solvent (e.g., DMF) to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary, before adding any aqueous solution.
Q5: What is the best way to store Cyclo(Met-Met)?
A5: Lyophilized Cyclo(Met-Met) is stable for years when stored at -20°C or colder. Once in solution, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or below. Long-term storage of methionine-containing peptides in solution is generally not recommended due to potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cyclo(Met-Met) powder does not dissolve in the organic solvent. | Insufficient solvent or formation of aggregates. | - Add slightly more organic solvent.- Use sonication to aid dissolution. A common method is to sonicate for short bursts (e.g., 3 times for 10 seconds) with cooling on ice in between to prevent heating. |
| Precipitation occurs immediately upon adding the aqueous buffer for the first dilution. | The peptide's solubility limit in the mixed solvent has been exceeded due to a rapid change in solvent polarity. | - Add the concentrated organic stock solution to the aqueous buffer dropwise while continuously and gently vortexing. This prevents localized high concentrations.- Ensure the final concentration of the organic solvent in your working solution is as high as your experiment can tolerate. |
| The solution becomes cloudy or precipitation occurs during subsequent serial dilutions. | The concentration of the organic co-solvent becomes too low to maintain the solubility of Cyclo(Met-Met) at that specific concentration. | - Prepare all dilution series in a mixed solvent system (e.g., a constant percentage of organic solvent in your aqueous buffer) if your experimental design allows.- If you must dilute into a purely aqueous buffer, you may need to work at a lower starting concentration. |
| Inconsistent results are observed between experiments. | - Oxidation of the methionine residues.- Inaccurate initial concentration due to incomplete dissolution.- Degradation of the stock solution. | - If using DMSO, consider switching to DMF. Use degassed or oxygen-free buffers.- Ensure the stock solution is completely clear before making dilutions.- Use freshly prepared stock solutions or avoid prolonged storage of solutions. |
Data Presentation
Table 1: General Solubility Guidelines for Hydrophobic Peptides and L-Methionine.
Disclaimer: The following table provides general guidance for hydrophobic peptides and specific data for the amino acid L-methionine. The solubility of Cyclo(Met-Met) will differ due to its cyclic structure but is expected to follow the trend of being more soluble in organic solvents.
| Solvent | General Solubility for Hydrophobic Peptides | Solubility of L-Methionine (as a reference) |
| Water | Poorly soluble or insoluble. | 33.81 g/L at 25°C. |
| Dilute Acids (e.g., 1M HCl) | Generally poor, unless the peptide has basic residues. | Soluble (50 mg/mL in 1M HCl). |
| Dilute Bases | Generally poor, unless the peptide has acidic residues. | Soluble in dilute alkalies. |
| Ethanol | Variable, may require a mixture with water. | Solubility in water/ethanol mixtures decreases as the concentration of ethanol increases. |
| DMSO (Dimethyl Sulfoxide) | Good, often used for initial dissolution. | Miscible. |
| DMF (Dimethylformamide) | Good, recommended alternative to DMSO for Met-containing peptides. | Miscible. |
| Acetonitrile | Good, another alternative for initial dissolution. | Soluble. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Cyclo(Met-Met)
-
Equilibration and Centrifugation: Allow the vial of lyophilized Cyclo(Met-Met) to reach room temperature in a desiccator. Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to collect all the powder at the bottom.
-
Solvent Addition: Carefully open the vial and add a precise volume of high-purity DMF (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a water bath for 3 sessions of 15 seconds each, placing the vial on ice for 1 minute between sessions to prevent overheating.
-
Visual Inspection: Visually inspect the solution to ensure it is completely clear and free of any particulates. This is your concentrated stock solution.
Protocol 2: Performing Serial Dilutions while Avoiding Precipitation
-
Prepare Diluent: Prepare your aqueous buffer (e.g., PBS, Tris buffer). If possible and compatible with your experiment, create a diluent that contains a low percentage of the same organic solvent used for the stock solution (e.g., 5-10% DMF in PBS).
-
First Dilution: Add the concentrated organic stock solution to the diluent for the first dilution step. It is critical to add the stock solution dropwise to the center of the diluent while the tube is being gently vortexed. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Subsequent Dilutions: For the rest of the serial dilutions, use the same technique: always add the more concentrated solution to the diluent while vortexing.
-
Mixing: Ensure thorough mixing after each dilution step before proceeding to the next.
Visualizations
Caption: Workflow for preparing and diluting Cyclo(Met-Met).
Caption: Troubleshooting logic for Cyclo(Met-Met) precipitation.
References
How to improve the yield of Cyclo(Met-Met) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Cyclo(Met-Met) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cyclo(Met-Met).
1. Issue: Low or No Yield of Cyclo(Met-Met)
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low to no yield in a cyclization reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of the Linear Precursor: Ensure the linear dipeptide (Met-Met) is of high purity. Impurities can interfere with the cyclization reaction.
-
Coupling Reagent Inactivity: The coupling reagent may have degraded. Use a fresh batch of the reagent or test its activity on a known reaction.
-
Reaction Conditions: The concentration of the linear peptide is critical. High concentrations can favor intermolecular reactions leading to dimers and polymers. Conversely, very low concentrations can slow down the desired intramolecular reaction. Temperature and reaction time are also key; some reactions may require longer times or elevated temperatures to proceed efficiently.[][2]
-
Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, which can prevent cyclization. Ensure all solvents and reagents are deoxygenated, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Cyclo(Met-Met) yield.
-
2. Issue: Presence of Significant Side Products
-
Question: My reaction mixture shows multiple spots on TLC or peaks in HPLC, indicating the formation of side products. What are these and how can I minimize them?
-
Answer: The primary side products in cyclization reactions are typically dimers and higher-order polymers formed through intermolecular reactions.
-
High Concentration: The most common cause of polymerization is a high concentration of the linear peptide. The principle of high dilution is crucial for favoring the intramolecular cyclization over intermolecular reactions.
-
Slow Reaction Rate: If the rate of the intramolecular reaction is slow, it provides more opportunity for intermolecular reactions to occur.
-
Methionine-Related Side Reactions: Besides oxidation, the methionine side chain can sometimes participate in side reactions depending on the reagents used.[3]
Strategies to Minimize Side Products:
-
High Dilution: Employ high dilution conditions (typically 10⁻³ M or lower) to favor the intramolecular reaction. A syringe pump for slow addition of the linear peptide to the reaction mixture can also be effective.
-
Optimize Coupling Reagent: Different coupling reagents have different reaction rates. It may be beneficial to screen a few to find one that promotes rapid cyclization.
-
Protecting Groups: While typically removed before cyclization, ensuring complete deprotection is crucial. In some cases, specific side-chain protecting groups on methionine could be considered, although this adds complexity to the synthesis.
-
3. Issue: Difficulty in Purifying Cyclo(Met-Met)
-
Question: I am having trouble isolating the pure cyclic product from the reaction mixture. What purification strategies are recommended?
-
Answer: Purification of cyclic peptides can be challenging due to the potential presence of structurally similar impurities.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying cyclic peptides. A gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) is a common mobile phase.
-
Crystallization: If the cyclic peptide is crystalline, recrystallization can be an effective purification method.
-
Solvent Extraction: In some cases, differences in solubility between the cyclic product and linear impurities can be exploited for a preliminary purification by solvent extraction.
-
Frequently Asked Questions (FAQs)
1. What are the key parameters to optimize for improving the yield of Cyclo(Met-Met) synthesis?
The key parameters to optimize are:
-
Concentration: As discussed, this is one of the most critical factors to control to minimize intermolecular side reactions.
-
Coupling Reagent: The choice of coupling reagent can significantly impact the reaction rate and yield.
-
Solvent: The solvent should be able to dissolve the linear peptide and should not interfere with the reaction.
-
Temperature and Reaction Time: These parameters should be optimized to ensure the reaction goes to completion without significant degradation of the product or reactants.
| Parameter | General Recommendation | Rationale for Yield Improvement |
| Concentration | 10⁻³ to 10⁻⁴ M | Favors intramolecular cyclization over intermolecular polymerization. |
| Coupling Reagent | HATU, HBTU, PyBOP | Efficient and fast coupling reagents that can promote rapid cyclization. |
| Solvent | DMF, DCM, or a mixture | Good solubility for peptides and compatible with most coupling reagents. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with potential side reactions and degradation. |
| Reaction Time | 2 to 24 hours | Should be monitored by TLC or LC-MS to determine the point of maximum product formation. |
2. Which coupling reagents are best suited for the cyclization of Met-Met?
Uronium/aminium-based coupling reagents are generally very effective for peptide cyclizations. Some common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
The choice of reagent may require some empirical optimization for your specific reaction conditions.
3. How can I prevent the oxidation of the methionine side chain during synthesis?
To prevent oxidation of the methionine residue:
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.
-
Scavengers: In some cases, scavengers like a small amount of a thiol (e.g., dithiothreitol) can be added to the reaction, but their compatibility with the coupling reagents must be considered.
Relationship between Key Reaction Parameters
Caption: Key parameters influencing the yield of Cyclo(Met-Met).
Experimental Protocols
General Protocol for Cyclo(Met-Met) Synthesis
This protocol provides a general guideline. Specific amounts and conditions may need to be optimized.
-
Preparation of the Linear Precursor (H-Met-Met-OH):
-
Synthesize the linear dipeptide using standard solid-phase or solution-phase peptide synthesis methods.
-
Ensure the final product is fully deprotected (both N- and C-termini).
-
Purify the linear dipeptide by RP-HPLC to >95% purity.
-
Lyophilize the pure peptide to obtain a fluffy white powder.
-
-
Cyclization Reaction:
-
Under an inert atmosphere, dissolve the linear H-Met-Met-OH in a suitable degassed solvent (e.g., DMF) to a final concentration of approximately 1 mM.
-
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2.2 equivalents) in the same solvent.
-
Slowly add the peptide solution to the coupling reagent solution over several hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of the HPLC mobile phase).
-
Purify the crude product by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure Cyclo(Met-Met).
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.
-
Experimental Workflow Diagram
Caption: General experimental workflow for Cyclo(Met-Met) synthesis.
References
Technical Support Center: Purification of Cyclic Methionine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cyclic methionine-containing peptides.
Troubleshooting Guide
This guide addresses common issues observed during the purification of cyclic peptides containing methionine residues.
Issue 1: Presence of an unexpected peak with a +16 Da mass shift from the target peptide.
Q: My mass spectrometry (MS) analysis shows a significant peak with a mass increase of 16 Da. What is this impurity and how can I address it?
A: A +16 Da mass shift is characteristic of the oxidation of a methionine residue to methionine sulfoxide (Met(O)).[1] The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species, a common issue during peptide synthesis, cleavage, and purification.[1]
Troubleshooting Steps:
-
Confirm Oxidation:
-
Reversed-Phase HPLC (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than their non-oxidized counterparts.[2] Look for a pre-peak corresponding to the +16 Da species. The presence of two closely eluting peaks for the oxidized form may indicate the presence of diastereomers of methionine sulfoxide.[3]
-
Tandem MS (MS/MS): Fragment the impurity peak to confirm the location of the oxidized methionine residue.
-
-
Prevention during Synthesis and Cleavage:
-
Use Scavengers: During the final trifluoroacetic acid (TFA)-based cleavage step, the use of scavengers is crucial to prevent acid-catalyzed oxidation.[4]
-
An effective cleavage cocktail includes dimethylsulfide (Me2S) and ammonium iodide (NH4I) to reduce or eliminate the formation of methionine sulfoxide.
-
-
Inert Atmosphere: When possible, performing the synthesis and cleavage steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.
-
-
Post-Purification Reduction of Methionine Sulfoxide:
-
If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. This can be performed on the crude peptide mixture before final purification or on a purified oxidized peptide.
Experimental Protocol: Reduction of Methionine Sulfoxide (Met(O))
Method 1: Using N-Methylmercaptoacetamide (NMA)
-
Procedure:
-
Dissolve the peptide containing oxidized methionine in 10% aqueous acetic acid to a concentration of 1–10 mg/mL.
-
Add a 10-fold molar excess of N-methylmercaptoacetamide (NMA).
-
Flush the reaction vial with nitrogen or argon.
-
Incubate the mixture at 35–40°C for 12–36 hours.
-
Monitor the reaction progress by RP-HPLC and MS.
-
Once the reduction is complete, lyophilize the solution and purify the peptide by HPLC.
-
Method 2: Using Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiol (EDT)
-
Procedure:
-
This method is particularly efficient for the reduction of Met(O).
-
Follow established protocols for using the TMSBr/EDT redox system, ensuring anhydrous conditions.
-
After the reaction, quench and work up the sample as appropriate.
-
Purify the reduced peptide using RP-HPLC.
-
-
Issue 2: Poor solubility and aggregation of the cyclic peptide during purification.
Q: My cyclic methionine peptide is difficult to dissolve and appears to be aggregating, leading to poor peak shape and low recovery during HPLC. What can I do?
A: Hydrophobic and aggregation-prone peptides, including cyclic ones, present a significant purification challenge. The presence of multiple methionine residues can exacerbate this issue. A strategic, two-step purification approach that leverages the increased polarity of methionine sulfoxide can be employed.
Workflow for Purifying Aggregation-Prone Peptides:
Caption: A two-step purification workflow for aggregation-prone peptides.
Troubleshooting Steps:
-
Intentional Oxidation: Synthesize the peptide using Fmoc-Met(O)-OH instead of Fmoc-Met-OH. The increased polarity of the methionine sulfoxide building block can disrupt aggregation during synthesis and improve the solubility of the crude peptide.
-
Purification of the Oxidized Peptide: The crude, oxidized peptide will have better solubility in aqueous-organic mobile phases, facilitating a smoother RP-HPLC purification with improved peak shape and recovery.
-
Reduction to Native Peptide: After purifying the oxidized cyclic peptide, perform a quantitative reduction of the methionine sulfoxide back to methionine using the protocols described in Issue 1 .
-
Final Polishing: A final RP-HPLC step may be necessary to remove any byproducts from the reduction reaction and obtain the highly pure, native cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: Why is methionine so prone to oxidation?
A1: The thioether side chain of methionine contains a sulfur atom that is a reactive nucleophile and is easily oxidized by various reactive oxygen species. This oxidation is a common side reaction during the acidic conditions of peptide cleavage from the resin support.
Q2: Can I use standard RP-HPLC conditions for purifying cyclic methionine peptides?
A2: Yes, standard RP-HPLC is the most common method for peptide purification. A C18 column with a water/acetonitrile mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent is a good starting point. However, due to the potential for on-column oxidation, especially with older columns, it is important to monitor for the appearance of oxidized byproducts.
Q3: How does the presence of methionine sulfoxide affect the chromatographic behavior of my cyclic peptide?
A3: Methionine sulfoxide is significantly more polar than methionine. Consequently, a cyclic peptide containing Met(O) will be more hydrophilic and will typically elute earlier from a reversed-phase column than its non-oxidized counterpart. This change in retention time can be used to monitor the extent of oxidation.
Q4: Are there alternatives to RP-HPLC for separating oxidized and non-oxidized peptides?
A4: While RP-HPLC is the workhorse, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better separation of native peptides from their more hydrophilic, oxidized forms. The increased hydrophilicity of the oxidized peptide leads to a greater selectivity difference on a HILIC stationary phase compared to a reversed-phase one.
Q5: Besides oxidation, are there other common side reactions involving methionine during synthesis?
A5: Yes, S-alkylation (specifically S-tert-butylation) is another acid-catalyzed side reaction that can occur during the TFA-based cleavage step. This results in the formation of a sulfonium salt impurity. Specialized cleavage cocktails have been developed to minimize both oxidation and S-alkylation.
Quantitative Data Summary
The strategic use of methionine sulfoxide in the synthesis of aggregation-prone peptides has been shown to significantly improve final yields by facilitating purification.
| Peptide Sequence | Purification Strategy | Overall Yield | Reference |
| Human Calcitonin (hCT) | Standard (with Met) | 5% | |
| Human Calcitonin (hCT) | Met(O) then Reduction | 10% | |
| Prion Protein Fragment | Standard (with Met) | 2% | |
| Prion Protein Fragment | Met(O) then Reduction | 7% |
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting common methionine-related impurities.
References
Navigating the NMR Spectrum of Cyclo(Met-Met): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in the nuclear magnetic resonance (NMR) analysis of Cyclo(L-methionyl-L-methionine), or Cyclo(Met-Met). This guide is designed to help you overcome common experimental challenges and accurately interpret your spectral data.
Troubleshooting Common NMR Issues with Cyclo(Met-Met)
Interpreting the NMR spectrum of a cyclic dipeptide like Cyclo(Met-Met) can present unique challenges, from sample preparation to data analysis. This section addresses specific problems you may encounter.
| Issue Encountered | Potential Causes | Recommended Solutions |
| Broad or Unresolved Peaks | 1. Sample aggregation at higher concentrations.2. Presence of paramagnetic impurities.3. Poor shimming of the NMR magnet.4. Intermediate rates of conformational exchange.[1] | 1. Decrease the sample concentration or try a different solvent to disrupt aggregation.2. If metal contamination is suspected, treat the sample with a chelating agent like EDTA.3. Carefully re-shim the magnet before acquisition.4. Acquire spectra at various temperatures to potentially sharpen signals by moving out of the intermediate exchange regime. |
| Overlapping Signals (especially in the α-H and β-H region) | Inherent spectral complexity and similar chemical environments of the two methionine residues. | 1. Utilize a higher-field NMR spectrometer for better signal dispersion.2. Change the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) to induce different chemical shifts.[1]3. Perform 2D NMR experiments such as COSY and TOCSY to resolve coupled proton networks. |
| Missing or Broad Amide Proton (-NH) Signals | 1. Chemical exchange with residual water (H₂O) in the deuterated solvent.2. In protic solvents like D₂O or CD₃OD, amide protons will exchange with deuterium and become silent in the ¹H NMR spectrum.[1] | 1. Use a fresh ampule of high-purity deuterated solvent and a thoroughly dried NMR tube.2. To confirm an amide proton, add a drop of D₂O to your sample; the peak should disappear.[1]3. For optimal observation of amide protons, use an aprotic solvent like DMSO-d₆ or acetone-d₆. |
| Inaccurate Signal Integrations | 1. Incomplete relaxation of nuclei between scans, often due to a short relaxation delay (d1).2. Overlapping signals leading to integration errors.3. Poor baseline correction. | 1. Increase the relaxation delay (d1) in your NMR acquisition parameters.2. Use 2D NMR data to help deconvolve and accurately integrate overlapping signals.3. Meticulously perform baseline correction during data processing. |
| Complex Spectrum Suggesting Multiple Species | Presence of conformational isomers (rotamers) that are slowly interconverting on the NMR timescale. | 1. Acquire spectra at different temperatures. Higher temperatures can increase the rate of interconversion, potentially leading to a single, averaged set of signals.2. 2D NMR experiments like ROESY or NOESY can help identify and characterize these different conformations. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for Cyclo(Met-Met)?
A1: The ¹H NMR spectrum of Cyclo(Met-Met) will show signals corresponding to the protons of the two equivalent methionine residues. Due to the cyclic and symmetrical nature of the molecule, you might expect a simplified spectrum compared to a linear dipeptide. However, conformational isomers can lead to a more complex spectrum than anticipated. The expected chemical shift ranges are summarized in the table below.
Q2: What are the characteristic ¹³C NMR chemical shifts for Cyclo(Met-Met)?
A2: The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. For a symmetrical conformation, you would expect to see five distinct carbon signals.
Data Presentation: Expected NMR Chemical Shifts for Cyclo(Met-Met)
The following tables summarize the anticipated chemical shift ranges for the protons and carbons in Cyclo(Met-Met), based on typical values for methionine residues in peptides. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton | Abbreviation | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Amide Proton | -NH | 7.0 - 8.5 (in aprotic solvents) | Doublet or Broad Singlet |
| Alpha-Proton | α-H | 3.5 - 4.5 | Multiplet |
| Beta-Protons | β-H | 1.8 - 2.2 | Multiplet |
| Gamma-Protons | γ-H | 2.4 - 2.7 | Multiplet |
| Epsilon-Methyl Protons | ε-CH₃ | 2.0 - 2.2 | Singlet |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Abbreviation | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon | C=O | 168 - 175 |
| Alpha-Carbon | α-C | 50 - 60 |
| Beta-Carbon | β-C | 30 - 35 |
| Gamma-Carbon | γ-C | 28 - 33 |
| Epsilon-Methyl Carbon | ε-CH₃ | 14 - 16 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Purity: Ensure the Cyclo(Met-Met) sample is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.
-
Solvent Selection: DMSO-d₆ is often a good initial choice for peptides as it effectively solubilizes them and typically yields sharp, well-resolved amide proton signals. Other common solvents include CDCl₃ and acetone-d₆. The choice of solvent can influence the observed chemical shifts.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent. For more demanding 2D NMR experiments, a higher concentration may be necessary.
-
Procedure:
-
Weigh the Cyclo(Met-Met) sample directly into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent using a pipette.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
2. Acquisition of 1D and 2D NMR Spectra
-
1D ¹H NMR:
-
Acquire a standard 1D proton spectrum to get an overview of the sample.
-
Pay close attention to the residual solvent peak and the water signal.
-
Integrate the signals to determine the relative number of protons.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
-
2D NMR Experiments (if necessary):
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons). This is crucial for assigning the α-H, β-H, and γ-H protons of the methionine side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This experiment is essential for definitive carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This can help in confirming assignments and identifying quaternary carbons.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is particularly useful for determining the three-dimensional conformation of the cyclic peptide.
-
Visualizations
References
Technical Support Center: Optimizing HPLC-MS for Cyclic Peptide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC-MS parameters for the analysis of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the HPLC-MS analysis of cyclic peptides?
The analysis of cyclic peptides by HPLC-MS can present several challenges due to their unique structural properties. Common issues include poor chromatographic peak shape (tailing or broadening), low ionization efficiency in the mass spectrometer, and complex fragmentation patterns in MS/MS analysis that can complicate structural elucidation.[1][2][3] Their cyclic nature means they lack free N- or C-termini, which contributes to their increased stability but also to their distinct behavior in chromatographic and mass spectrometric systems compared to linear peptides.[3]
Q2: How does the choice of mobile phase additive affect the analysis?
The mobile phase additive is a critical parameter that significantly impacts peak shape and mass spectrometry sensitivity.[4] Trifluoroacetic acid (TFA) is a strong ion-pairing agent that often yields sharp peaks and good resolution in UV chromatography. However, it is known to cause ion suppression in the MS source, leading to a weaker signal. Formic acid (FA) is a common choice for LC-MS applications as it is volatile and less likely to cause ion suppression, but it may result in broader peaks for some peptides. Difluoroacetic acid (DFA) has emerged as a compromise, offering good peak shape without significant ion suppression.
Q3: What is the importance of mobile phase pH in cyclic peptide analysis?
The pH of the mobile phase plays a crucial role in controlling the retention and peak shape of ionizable cyclic peptides. Operating at a pH that is at least two units away from the peptide's pKa ensures that the analyte exists in a single ionic form, which generally leads to sharper, more symmetrical peaks. When the mobile phase pH is close to the pKa, the peptide can exist in multiple ionization states, resulting in peak broadening or splitting. Adjusting the pH can also alter the selectivity of the separation, which can be useful for resolving closely eluting impurities.
Q4: How can I improve the ionization efficiency and MS signal of my cyclic peptide?
Improving the MS signal often involves optimizing the mobile phase and the MS source parameters. Using a mobile phase additive that minimizes ion suppression, such as formic acid or difluoroacetic acid, is a key first step. Additionally, fine-tuning MS source parameters like capillary voltage, gas flow rates, and temperatures can enhance ionization. In some cases, derivatization of the peptide to introduce a permanently charged group can significantly increase ionization efficiency.
Q5: Why is the fragmentation of cyclic peptides in MS/MS so complex?
The fragmentation of cyclic peptides is more complex than that of linear peptides because an initial ring-opening event is required before sequence-informative fragment ions can be generated. This initial cleavage can occur at any amide bond within the ring, leading to a mixture of linear precursor ions. Subsequent fragmentation of these linear ions produces multiple overlapping series of fragment ions, making the resulting MS/MS spectrum difficult to interpret.
Troubleshooting Guides
Poor Peak Shape: Tailing, Broadening, and Splitting
Poor peak shape is a frequent issue in the HPLC analysis of cyclic peptides. The following guide provides a systematic approach to troubleshooting these problems.
Is the issue affecting all peaks or just the peak of interest?
-
All Peaks: If all peaks in the chromatogram are exhibiting poor shape, the problem is likely systemic. Check for issues with the column, such as a void at the column inlet or a blocked frit. Also, ensure that there are no leaks in the system and that extra-column volume is minimized.
-
Specific Peak(s): If only the cyclic peptide peak (and potentially other basic or acidic compounds) is affected, the issue is more likely related to interactions between the analyte and the stationary phase or mobile phase conditions.
Troubleshooting Steps for Analyte-Specific Peak Shape Issues:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your cyclic peptide. For basic peptides, a low pH mobile phase (e.g., pH 2-3) is generally recommended to ensure they are fully protonated.
-
Evaluate Mobile Phase Additive: If using formic acid and observing peak tailing, consider switching to an ion-pairing agent like TFA or DFA for improved peak shape. Be mindful of the potential for ion suppression with TFA if MS detection is critical.
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.
-
Consider the Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Choice: Standard C18 columns can sometimes exhibit secondary interactions with cyclic peptides. Consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column specifically designed for peptide analysis with reduced silanol activity.
Troubleshooting Workflow for Poor Peak Shape
Data Presentation
Table 1: Comparison of Mobile Phase Additives for Cyclic Peptide Analysis
This table summarizes the typical effects of common mobile phase additives on HPLC peak shape and MS signal intensity for cyclic peptides.
| Mobile Phase Additive | Concentration | Effect on Peak Shape (UV) | Effect on MS Signal | Primary Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent, sharp peaks | Significant ion suppression | HPLC with UV detection |
| Formic Acid (FA) | 0.1% | Good to fair, may cause some tailing | Good signal, minimal suppression | Standard LC-MS applications |
| Difluoroacetic Acid (DFA) | 0.1% | Very good, sharp peaks | Minimal ion suppression | LC-MS where both good peak shape and MS sensitivity are required |
| Ammonium Formate | 10 mM | Good peak shape | Good signal | When a buffered mobile phase at a higher pH is needed |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Cyclic Peptide Analysis
This protocol provides a starting point for developing an analytical HPLC-MS method for a cyclic peptide.
-
Column Selection:
-
Start with a C18 column suitable for peptide analysis (e.g., 100-300 Å pore size). A common dimension is 2.1 x 150 mm with 1.8-3.5 µm particles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the cyclic peptide sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method Parameters:
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 214 nm and 280 nm.
-
Gradient:
-
Start with a shallow gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-27 min: 60% to 95% B
-
27-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
MS Detector Settings (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flows: Optimize nebulizer and drying gas flows for stable spray and maximum signal.
-
Protocol 2: Sample Desalting using Solid-Phase Extraction (SPE)
This protocol is for removing salts and other polar impurities from your cyclic peptide sample, which can interfere with HPLC-MS analysis.
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol or acetonitrile.
-
Equilibrate the cartridge with 2 x 1 mL of 0.1% TFA or FA in water.
-
-
Sample Loading:
-
Dissolve your sample in an aqueous solution (e.g., 0.1% TFA in water).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of 0.1% TFA or FA in water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the cyclic peptide from the cartridge with 0.5-1 mL of a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% FA).
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum concentrator.
-
Reconstitute the sample in the initial mobile phase for your HPLC-MS analysis.
-
Visualizations
General HPLC-MS Workflow for Cyclic Peptide Analysis
Cyclic Peptide Fragmentation in MS/MS
References
Technical Support Center: Troubleshooting Cyclo(Met-Met) Interference in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using the cyclic dipeptide Cyclo(Met-Met) in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by assay type to help you quickly identify and resolve potential issues when working with Cyclo(Met-Met).
A. Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, WST-8, CellTiter-Glo®)
Q1: My MTT/MTS/WST-8 assay shows an unexpected increase in signal in the presence of Cyclo(Met-Met), suggesting increased cell viability, which contradicts other observations. What could be the cause?
A1: This may be due to direct chemical interference of Cyclo(Met-Met) with the assay reagents. Some compounds can chemically reduce the tetrazolium salts (MTT, MTS, WST-8) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal that can be misinterpreted as increased cell viability.[1][2] To confirm this, it is essential to run a "compound-only" control.
Troubleshooting Guide:
-
Analyte-Free Control: Prepare wells with cell culture medium and all assay components (e.g., MTT, MTS, or WST-8 reagent) but without cells. Add Cyclo(Met-Met) at the same concentrations used in your experiment. A significant increase in signal in these wells compared to the vehicle control indicates direct interference.[1][3]
-
Orthogonal Assay: Validate your findings using a different method that measures a distinct cellular parameter, such as ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release or trypan blue exclusion), or a fluorescence-based live/dead cell stain.[3] Discordant results between different assay types suggest interference.
Experimental Protocol: Direct MTT Reduction Assay
Objective: To determine if Cyclo(Met-Met) directly reduces the MTT tetrazolium salt.
Materials:
-
Cyclo(Met-Met) stock solution
-
Cell culture medium (phenol red-free is recommended to reduce background)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer (570 nm)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Prepare serial dilutions of Cyclo(Met-Met) in cell culture medium in a 96-well plate. Include a vehicle control.
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in the wells containing Cyclo(Met-Met) compared to the vehicle control indicates direct reduction of MTT by the compound.
Quantitative Data Summary: Hypothetical Interference of Cyclo(Met-Met) in Viability Assays
| Assay Type | Cyclo(Met-Met) Concentration (µM) | Apparent Viability (%) (with cells) | Signal Increase (%) (without cells) |
| MTT | 1 | 102 | 3 |
| 10 | 115 | 18 | |
| 100 | 145 | 52 | |
| CellTiter-Glo® | 1 | 99 | 1 |
| 10 | 98 | 2 | |
| 100 | 95 | 3 |
Q2: In my CellTiter-Glo® (luciferase-based ATP) assay, I observe a decrease in luminescence with increasing concentrations of Cyclo(Met-Met), suggesting cytotoxicity. How can I be sure this is a true biological effect?
A2: Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that could be misinterpreted as a reduction in cellular ATP and, consequently, cytotoxicity. To verify the observed effect, a counter-screen using purified luciferase enzyme is recommended.
Troubleshooting Guide:
-
Enzyme Activity Control: Prepare a reaction with purified luciferase enzyme (e.g., firefly luciferase) and its substrate (luciferin and ATP). Add Cyclo(Met-Met) at the same concentrations used in your experiment. A decrease in the luminescent signal compared to the vehicle control indicates direct inhibition of the luciferase enzyme.
-
Alternative Reporter: If you are using a luciferase reporter gene assay, consider using a reporter with a different enzyme, such as β-galactosidase, to validate your findings.
Experimental Protocol: Luciferase Inhibition Counter-Screen
Objective: To assess the direct inhibitory effect of Cyclo(Met-Met) on purified luciferase enzyme.
Materials:
-
Cyclo(Met-Met) stock solution
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
ATP
-
96-well white, opaque plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of Cyclo(Met-Met) in the luciferase assay buffer in a 96-well plate. Include a vehicle control.
-
Add a constant amount of purified luciferase enzyme and ATP to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by injecting the luciferin substrate using the luminometer's injector.
-
Measure the luminescence immediately.
Interpretation: A dose-dependent decrease in luminescence in the presence of Cyclo(Met-Met) indicates direct inhibition of the luciferase enzyme.
Workflow for Investigating Assay Interference
Caption: Workflow for identifying and confirming assay interference.
B. Fluorescence-Based Assays (e.g., Reporter Genes, Immunofluorescence, Calcium Dyes)
Q1: I am observing high background fluorescence in my assay when Cyclo(Met-Met) is present. How can I address this?
A1: Cyclo(Met-Met), like many small molecules, may possess intrinsic fluorescence (autofluorescence), which can lead to an artificially high background signal. This can mask the true signal from your fluorescent probe.
Troubleshooting Guide:
-
Spectral Scanning: Determine the excitation and emission spectra of Cyclo(Met-Met) to see if it overlaps with the spectra of your fluorescent dye.
-
Use of Different Fluorophores: If there is a spectral overlap, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with Cyclo(Met-Met).
-
Time-Resolved Fluorescence (TRF): If available, TRF can help distinguish between the short-lived autofluorescence of the compound and the long-lived fluorescence of a specific TRF probe.
-
Compound-Only Control: Measure the fluorescence of Cyclo(Met-Met) in the assay buffer without cells or other reagents to quantify its contribution to the background signal.
Q2: The fluorescence signal in my assay is lower than expected in the presence of Cyclo(Met-Met). What could be the reason?
A2: The compound may be quenching the fluorescence of your reporter molecule. Quenching occurs when a compound absorbs the excitation or emission energy of a fluorophore, leading to a decrease in the detected signal.
Troubleshooting Guide:
-
Test for Quenching: Add Cyclo(Met-Met) to a solution containing your fluorescent dye (without any biological components of the assay) and measure the fluorescence. A decrease in signal compared to the dye alone suggests quenching.
-
Change Fluorophore: Consider using a different fluorophore that is less susceptible to quenching by your compound.
-
Kinetic Measurements: Instead of an endpoint reading, measure the fluorescence signal over time. The fluorescence of the test compound will likely not change over the course of the assay and can be subtracted as background.
Troubleshooting Logic for Fluorescence Assays
References
Technical Support Center: Improving the Stability of Cyclo(Met-Met) for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cyclo(Met-Met) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclo(Met-Met)?
A1: The two main degradation pathways for Cyclo(Met-Met), a diketopiperazine, are:
-
Hydrolysis: The diketopiperazine ring can undergo hydrolysis of its two amide bonds, leading to the formation of the linear dipeptide (Met-Met) and subsequently to individual methionine amino acids. This process is significantly influenced by pH, with increased rates observed in both acidic (pH < 3) and alkaline (pH > 8) conditions.[1][2]
-
Oxidation: The sulfur-containing side chains of the two methionine residues are susceptible to oxidation.[3] This typically results in the formation of methionine sulfoxide derivatives of Cyclo(Met-Met).[4] Oxidation can be initiated by reactive oxygen species (ROS), trace metal ions, or exposure to light and oxygen.
Q2: What are the optimal storage conditions for Cyclo(Met-Met) solutions to ensure long-term stability?
A2: For optimal long-term stability, Cyclo(Met-Met) solutions should be:
-
Buffered at a neutral to slightly acidic pH: The stability of the diketopiperazine ring is generally greatest between pH 3 and 7. A buffer in the pH range of 5-7 is recommended.
-
Stored at low temperatures: As with most peptides, storing solutions at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage is advisable to slow down both hydrolysis and oxidation.
-
Protected from light and oxygen: To minimize oxidation of the methionine residues, amber vials or containers wrapped in foil should be used. For maximal stability, solutions can be degassed and stored under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use antioxidants to prevent the oxidation of Cyclo(Met-Met)?
A3: Yes, the addition of antioxidants can help prevent the oxidation of the methionine residues. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your experimental system. It is crucial to run appropriate controls to ensure the antioxidant itself does not affect the biological activity being studied. Under certain conditions, some agents like ascorbic acid can paradoxically promote oxidation in the presence of metal ions.
Q4: How does the choice of solvent affect the stability of Cyclo(Met-Met)?
A4: The solvent can influence both the solubility and stability of Cyclo(Met-Met). While aqueous buffers are common for biological experiments, the presence of co-solvents may be necessary for solubilization. The stability in different solvents should be empirically determined. For instance, some organic solvents might protect against hydrolysis but not necessarily against oxidation.
Q5: What analytical methods are suitable for assessing the stability of Cyclo(Met-Met)?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. An ideal HPLC method should be able to separate the intact Cyclo(Met-Met) from its potential degradation products (e.g., methionine sulfoxide derivatives and the linear Met-Met peptide). UV detection is typically used for quantification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the exact mass of the degradation products, confirming their identity.
Troubleshooting Guides
Issue 1: Loss of Biological Activity of Cyclo(Met-Met) Over Time
| Possible Cause | Troubleshooting Step |
| Degradation of Cyclo(Met-Met) | 1. Verify pH of the solution: Ensure the pH is within the optimal range of 5-7. |
| 2. Assess for Oxidation: Analyze a sample of the stored solution by HPLC or LC-MS to check for the presence of oxidized species. | |
| 3. Check for Hydrolysis: Look for peaks corresponding to the linear Met-Met dipeptide in your chromatogram. | |
| 4. Improve Storage Conditions: Store aliquots at -80°C, protect from light, and consider degassing solutions before storage. | |
| Aggregation | 1. Visual Inspection: Check for any visible precipitates in the solution. |
| 2. Solubility Test: Determine the solubility limit in your experimental buffer. It may be necessary to prepare a fresh, more dilute solution. | |
| 3. Modify Formulation: Consider the use of solubilizing agents, but validate their compatibility with your assay. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Oxidation Products | 1. Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks. An increase of 16 Da or 32 Da compared to Cyclo(Met-Met) suggests the formation of mono- or di-sulfoxide derivatives, respectively. |
| 2. Forced Oxidation: Intentionally expose a sample of fresh Cyclo(Met-Met) to an oxidizing agent (e.g., a low concentration of hydrogen peroxide) and compare the resulting chromatogram to your sample. | |
| Hydrolysis Products | 1. Mass Spectrometry Analysis: An increase in mass corresponding to the addition of a water molecule may indicate the formation of the linear dipeptide. |
| 2. pH Stress Test: Incubate fresh Cyclo(Met-Met) in acidic (e.g., pH 2) and basic (e.g., pH 10) buffers and analyze by HPLC to see if the unknown peaks are generated. | |
| Contamination | 1. Analyze Blank Samples: Inject your solvent and buffer blanks to rule out contamination from these sources. |
| 2. Review Synthesis and Purification: If the unknown peaks are present in freshly prepared solutions, they may be impurities from the synthesis. |
Quantitative Data Summary
Disclaimer: The following tables provide stability data for compounds analogous to Cyclo(Met-Met) due to the limited availability of specific quantitative data for Cyclo(Met-Met) in the public domain. This information should be used as a general guide for experimental design.
Table 1: pH-Dependent Hydrolysis of Diketopiperazines (Analogous Compounds)
| pH | Temperature (°C) | Half-life (t½) | Compound |
| < 3 | Varies | Hours to Days | General Diketopiperazines |
| 3 - 8 | Varies | Weeks to Months | General Diketopiperazines |
| > 8 | Varies | Hours to Days | General Diketopiperazines |
Table 2: Factors Influencing Methionine Oxidation in Peptides (General Trends)
| Factor | Effect on Oxidation Rate | Notes |
| Increased Temperature | Increases | Follows Arrhenius kinetics. |
| Exposure to Light | Increases | Photosensitized oxidation can occur. |
| Presence of Oxygen | Increases | Molecular oxygen is a key reactant. |
| Presence of Metal Ions (e.g., Fe³⁺, Cu²⁺) | Increases | Catalyze the formation of reactive oxygen species. |
| pH | Dependent | The rate of oxidation can be pH-dependent, often increasing at neutral to slightly alkaline pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclo(Met-Met)
This protocol is designed to intentionally degrade Cyclo(Met-Met) to identify potential degradation products and to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cyclo(Met-Met) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions (perform in separate, sealed vials):
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Incubate at room temperature for 1, 4, and 12 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C and 80°C for 24 and 48 hours.
-
Photostability: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Processing: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Met-Met)
This is a general reverse-phase HPLC method that can be optimized for your specific system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for a forced degradation study of Cyclo(Met-Met).
Caption: Troubleshooting logic for stability issues with Cyclo(Met-Met).
Caption: Hypothesized antiproliferative mechanism of Cyclo(Met-Met) in cancer cells.
References
Validation & Comparative
Cyclo(Met-Met) vs. Linear Met-Met: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the conformation of a molecule plays a pivotal role in its biological activity, stability, and overall efficacy. This guide provides a comparative analysis of the cyclic dipeptide cyclo(Met-Met) and its linear counterpart, Met-Met. While direct comparative studies quantifying the biological activities of these two specific molecules are limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and pharmacology, alongside available data for related compounds, to provide a detailed overview for researchers.
Structural and Physicochemical Differences
Cyclo(Met-Met), also known as (3S,6S)-3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione, is a cyclic dipeptide formed from two L-methionine residues. Its cyclic structure is a 2,5-diketopiperazine (DKP) ring, which confers significant conformational rigidity compared to the flexible, linear Met-Met dipeptide.[1] This rigidity is a critical factor influencing its biological properties.
Generally, cyclic peptides exhibit superior bioactivities compared to their linear analogs due to several factors[1]:
-
Enhanced Stability: The cyclic structure protects the peptide bonds from enzymatic degradation by exopeptidases and, to some extent, endopeptidases, leading to a longer biological half-life.
-
Protease Resistance: The constrained conformation makes it a poor substrate for many proteases that readily cleave linear peptides.[1]
-
Conformational Rigidity: A well-defined conformation can lead to higher binding affinity and selectivity for biological targets.[1]
Comparative Biological Activity: A Data-Driven Postulate
While direct head-to-head quantitative data is scarce, we can infer the potential differences in biological activity based on studies of methionine-containing peptides and the general properties of cyclic dipeptides.
Antioxidant Activity
Methionine residues are known to act as endogenous antioxidants by scavenging reactive oxygen species (ROS), which can then be reduced back to methionine by the enzyme methionine sulfoxide reductase.[2] This antioxidant property is a key feature of methionine-containing peptides. The positioning of the methionine residue within a peptide can influence its antioxidant capacity.
Hypothesized Comparison:
It is plausible that cyclo(Met-Met) would exhibit a more sustained antioxidant effect compared to linear Met-Met due to its increased stability and resistance to degradation. However, the conformational constraints of the cyclic form might affect the accessibility of the sulfur atom in the methionine side chains to ROS, potentially influencing the kinetics of the antioxidant reaction.
Available Data (Indirect):
-
Studies on various methionine-containing dipeptides have shown that their antioxidant capacity against peroxyl radicals is significant, with C-terminal methionine dipeptides showing activity similar to free methionine.
-
The antioxidant activity of peptides can be influenced by the surrounding amino acids and the overall peptide structure.
Antimicrobial Activity
Cyclic dipeptides are a well-known class of compounds with a broad spectrum of antimicrobial activities. The rigid structure of the DKP ring is often a key determinant of their antimicrobial action.
Hypothesized Comparison:
Based on the literature for other cyclic dipeptides, cyclo(Met-Met) is more likely to possess significant antimicrobial activity than linear Met-Met. The defined three-dimensional structure of the cyclic peptide could facilitate its interaction with bacterial cell membranes or intracellular targets.
Available Data (Indirect):
-
A synthetic peptide derived from human methionine sulfoxide reductase B3A, which contains methionine, has been shown to have bactericidal activity against Gram-negative bacteria.
-
Various cyclic dipeptides have demonstrated antimicrobial effects against a range of bacteria and fungi.
Cytotoxic Activity
The cytotoxic potential of peptides is a critical consideration in drug development. Both pro-apoptotic and anti-proliferative effects have been observed for different peptides. High concentrations of L-methionine have been shown to inhibit the proliferation of certain cancer cell lines.
Hypothesized Comparison:
The enhanced stability and defined conformation of cyclo(Met-Met) may lead to more potent and specific cytotoxic effects on cancer cells compared to linear Met-Met. The cyclic structure could favor interactions with specific cellular receptors or enzymes involved in cell proliferation and apoptosis.
Available Data (Indirect):
-
Excess L-methionine has demonstrated cytotoxic effects on the human breast cancer cell line MCF-7.
-
Other cyclic dipeptides have been shown to moderately inhibit the proliferation of various cancer cell lines, including HCT-116, HepG2, and MCF-7.
Quantitative Data Summary
As direct comparative experimental data for cyclo(Met-Met) versus linear Met-Met is not available in the reviewed literature, the following tables are presented as templates for how such data would be structured. Researchers are encouraged to perform these experiments to generate direct comparative data.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | ORAC (µmol TE/µmol) |
| Cyclo(Met-Met) | DPPH | Data not available | Data not available |
| Linear Met-Met | DPPH | Data not available | Data not available |
| Trolox (Control) | DPPH / ORAC | Reference Value | Reference Value |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) |
| Cyclo(Met-Met) | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Linear Met-Met | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Ampicillin (Control) | E. coli / S. aureus | Reference Value |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) after 48h |
| Cyclo(Met-Met) | HeLa | Data not available |
| Linear Met-Met | HeLa | Data not available |
| Doxorubicin (Control) | HeLa | Reference Value |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the biological activities of cyclo(Met-Met) and linear Met-Met.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of cyclo(Met-Met), linear Met-Met, and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the serially diluted test compounds or control to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation:
-
Prepare stock solutions of cyclo(Met-Met) and linear Met-Met in a suitable solvent.
-
Culture the test microorganisms (e.g., Escherichia coli and Staphylococcus aureus) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions across the row.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
Cytotoxic Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of cyclo(Met-Met), linear Met-Met, and a positive control (e.g., doxorubicin).
-
Replace the culture medium with fresh medium containing the different concentrations of the test compounds.
-
Include untreated cells as a negative control.
-
Incubate for the desired period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
Plot the percentage of cell viability against the concentration of the test compounds to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
While direct experimental comparisons are lacking, the fundamental principles of peptide chemistry strongly suggest that cyclo(Met-Met) possesses an enhanced biological activity profile compared to its linear counterpart, linear Met-Met. The increased stability, protease resistance, and conformational rigidity of the cyclic form are advantageous for therapeutic applications. The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess and compare the antioxidant, antimicrobial, and cytotoxic properties of these two molecules. Such studies are crucial for elucidating the full therapeutic potential of cyclo(Met-Met) and for the rational design of novel peptide-based drugs.
References
Unveiling the Anticancer Potential of Cyclic Dipeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities. Their inherent structural stability and ability to modulate various cellular pathways make them promising candidates for novel anticancer therapeutics. This guide provides a comparative analysis of the anticancer effects of different proline-based cyclic dipeptides, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Comparative Anticancer Activity of Cyclic Dipeptides
The in vitro cytotoxic effects of various proline-based cyclic dipeptides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for selected cyclic dipeptides, providing a quantitative comparison of their anticancer activity.
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(Phe-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [1] |
| MCF-7 (Breast) | 6.53 ± 1.26 mM | [1] | |
| HeLa (Cervical) | 2.92 ± 1.55 mM | [1] | |
| Cyclo(Tyr-Pro) | MCF-7 (Breast) | Exhibited greater growth inhibitory effect than on HT-29 and HeLa cells | [1] |
| Human Liver Cancer Cells | 48.90 µg/mL | [2] | |
| HeLa (Cervical) | 0.065 mg/mL (6.5 x 10⁻⁵ mg/mL) | ||
| Caco-2 (Colorectal) | 0.18 mg/mL (1.8 x 10⁻⁴ mg/mL) | ||
| Mixture of Cyclo(L-Tyr-L-Pro), Cyclo(L-Val-L-Pro), and Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | 0.53 mg/mL | |
| Caco-2 (Colorectal) | 0.66 mg/mL | ||
| Cyclo(L-Pro-L-Pro) | ECA-109, HeLa-S3, PANC-1 | Moderate inhibition at 20 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments commonly employed to assess the anticancer effects of cyclic dipeptides.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptides for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the cyclic dipeptides as described above.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Cyclic Dipeptide-Induced Apoptosis
Cyclic dipeptides exert their anticancer effects by modulating various intracellular signaling pathways that control cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers, promoting proliferation and inhibiting apoptosis. Some cyclic dipeptides may exert their anticancer effects by inhibiting this pro-survival pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumor progression and resistance to therapy. Modulation of this pathway is another potential mechanism of action for anticancer cyclic dipeptides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of different MAPK subfamilies (ERK, JNK, p38) in apoptosis can be context-dependent, either promoting or inhibiting cell death.
Conclusion
Cyclic dipeptides represent a promising and versatile class of molecules with demonstrated anticancer activity. This guide provides a snapshot of the current understanding of their comparative effects and the molecular mechanisms that may underlie their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
Validating the Cytotoxic Effects of Methionine-Containing Cyclic Dipeptides on Cancer Cell Lines: A Comparative Guide
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their structural rigidity, high bioavailability, and diverse biological activities.[1][2][3] Within this class, methionine-containing cyclic dipeptides are of particular interest due to the crucial role of methionine metabolism in cancer cell proliferation.[3] Cancer cells often exhibit a phenomenon known as "methionine dependency," where they have an absolute requirement for exogenous methionine for survival and growth, making it a potential target for therapeutic intervention.
This guide provides a framework for validating the cytotoxic effects of methionine-containing cyclic dipeptides, with a focus on Cyclo(Met-Met), on various cancer cell lines. It is important to note that while the therapeutic potential of targeting methionine metabolism is recognized, and various cyclic dipeptides have shown anticancer activity, there is a notable lack of specific published data on the cytotoxic effects of Cyclo(Met-Met) itself. Therefore, this document serves as a comprehensive guide to the experimental protocols and data presentation methods that would be employed in such a validation study, using data from other cyclic dipeptides as illustrative examples.
Comparative Cytotoxicity of Cyclic Dipeptides
| Compound | Cancer Cell Line | Assay | IC50 / % Inhibition | Incubation Time (h) | Reference |
| Cyclo(Met-Met) | e.g., MCF-7 (Breast) | MTT | Data not available | e.g., 72 | - |
| e.g., A549 (Lung) | MTT | Data not available | e.g., 72 | - | |
| e.g., HT-29 (Colon) | MTT | Data not available | e.g., 72 | - | |
| Cyclo(His-Ala) | HT-29 (Colon) | Not specified | Inhibition at 100 µM | Not specified | |
| MCF-7 (Breast) | Not specified | Inhibition at 100 µM | Not specified | ||
| HeLa (Cervical) | Not specified | Inhibition at 100 µM | Not specified | ||
| Cyclo(His-Gly) | MCF-7 (Breast) | Not specified | Inhibition at 100 µM | Not specified | |
| Cisplatin (Control) | Various | MTT | Cell line dependent | e.g., 72 | Internal/Published Data |
Experimental Protocols
To validate the cytotoxic effects of a novel compound like Cyclo(Met-Met), a series of standardized in vitro assays are required. The following are detailed protocols for key experiments.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cyclo(Met-Met) (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in cancer cell survival.
Caption: Experimental workflow for evaluating the cytotoxic effects of a test compound.
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer compounds.
Conclusion
While the direct cytotoxic effects of Cyclo(Met-Met) on cancer cell lines remain to be elucidated through dedicated research, the framework presented in this guide provides a clear and robust methodology for such an investigation. The unique metabolic dependencies of cancer cells, particularly on methionine, suggest that methionine-containing cyclic dipeptides are a promising class of compounds for novel anticancer therapies. Further studies are warranted to explore their efficacy and mechanisms of action, which could lead to the development of new therapeutic strategies for a range of malignancies.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) [mdpi.com]
- 4. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclo(Met-Met) and Standard Anticancer Agents: A Framework for Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anticancer activity of the cyclic dipeptide Cyclo(Met-Met) against established chemotherapeutic drugs, doxorubicin and cisplatin. Due to the limited publicly available data on the specific anticancer potency of Cyclo(Met-Met), this document serves as a methodological guide, presenting a clear pathway for generating comparative data. The provided tables of IC50 values for doxorubicin and cisplatin across various cancer cell lines offer a baseline for future experimental comparisons.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for the well-established anticancer drugs, doxorubicin and cisplatin, against a range of human cancer cell lines. These values, gathered from various studies, serve as a benchmark for the future evaluation of Cyclo(Met-Met). Currently, specific IC50 values for Cyclo(Met-Met) are not available in the cited literature and are represented as "Data not available."
Table 1: Comparative IC50 Values of Doxorubicin and Cyclo(Met-Met) in Human Cancer Cell Lines
| Cancer Cell Line | Doxorubicin IC50 (µM) | Cyclo(Met-Met) IC50 (µM) |
| Breast Cancer | ||
| MCF-7 | 0.1 - 2.5[1][2] | Data not available |
| MDA-MB-231 | 0.048 (48h) | Data not available |
| Lung Cancer | ||
| A549 | > 20[1][2] | Data not available |
| NCI-H1299 | 0.05 (48h), 0.03 (72h)[3] | Data not available |
| Hepatocellular Carcinoma | ||
| HepG2 | 12.2 | Data not available |
| Huh7 | > 20 | Data not available |
| Colon Cancer | ||
| HCT-116 | 24.30 (µg/ml) | Data not available |
| Bladder Cancer | ||
| TCCSUP | 12.6 | Data not available |
| BFTC-905 | 2.3 | Data not available |
| UMUC-3 | 5.1 | Data not available |
| VMCUB-1 | > 20 | Data not available |
| Cervical Cancer | ||
| HeLa | 2.9 | Data not available |
| Melanoma | ||
| M21 | 2.8 | Data not available |
| Prostate Cancer | ||
| PC3 | 2.64 (µg/ml) | Data not available |
Table 2: Comparative IC50 Values of Cisplatin and Cyclo(Met-Met) in Human Cancer Cell Lines
| Cancer Cell Line | Cisplatin IC50 (µM) | Cyclo(Met-Met) IC50 (µM) |
| Ovarian Cancer | ||
| SKOV-3 | 2 - 40 (24h) | Data not available |
| A2780 | 1.1 (48h) | Data not available |
| Lung Cancer | ||
| A549 | 10.91 (24h), 7.49 (48h) | Data not available |
| H460 | No enhancement with BG | Data not available |
| H520 | No enhancement with BG | Data not available |
| Cervical Cancer | ||
| HeLa | Wide range reported | Data not available |
| C33-A | Trend toward significance with BG | Data not available |
| Hepatocellular Carcinoma | ||
| HepG2 | Wide range reported | Data not available |
| Breast Cancer | ||
| MCF-7 | Wide range reported | Data not available |
| Colon Cancer | ||
| HT-29 | Data varies with treatment duration | Data not available |
| Caco-2 | 120.9 ± 7.0 | Data not available |
Experimental Protocols
To facilitate the direct comparison of Cyclo(Met-Met) with established anticancer drugs, the following detailed protocols for key in vitro assays are provided.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cyclo(Met-Met), Doxorubicin, Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Met-Met), doxorubicin, and cisplatin in culture medium. Replace the existing medium with 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Cyclo(Met-Met), Doxorubicin, Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Materials:
-
Cancer cell lines
-
Cyclo(Met-Met), Doxorubicin, Cisplatin
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compounds at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for drug development. Below are diagrams illustrating the known signaling pathways of doxorubicin and cisplatin, and a proposed workflow for investigating the mechanism of Cyclo(Met-Met).
Doxorubicin's Mechanism of Action
Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.
References
Cross-Validation of Cyclo(Met-Met) Activity: A Comparative Analysis in Cancer Cell Lines
A detailed examination of the cytotoxic and apoptotic effects of the cyclic dipeptide Cyclo(Met-Met) and its derivatives across various cancer cell lines reveals a potential for targeted anticancer activity. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Cyclo(Met-Met), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has garnered interest for its potential biological activities, including antioxidant and antiproliferative effects. This comparison guide consolidates findings on the activity of methionine-derived diketopiperazines in different cancer cell lines, offering a resource for evaluating its therapeutic potential.
Comparative Antiproliferative Activity
Data on the direct comparative activity of Cyclo(Met-Met) across a wide panel of cancer cell lines is limited in publicly available research. However, a study focusing on a series of 2,6-diketopiperazines provides valuable insights into the activity of closely related methionine-derived stereoisomers, referred to as (S)-13a and (R)-13b, in the MDA-MB-231 triple-negative breast cancer cell line.
| Compound | Cell Line | Cancer Type | IC50 (mM) |
| (S)-Methionine-derived DKP (13a) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.978 |
| (R)-Methionine-derived DKP (13b) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.716 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by Cyclo(Met-Met) in cancer cells are not yet fully elucidated. However, research on diketopiperazines suggests that their anticancer effects may be attributed to the induction of apoptosis (programmed cell death). Studies have shown that some diketopiperazines can induce cell cycle arrest and trigger apoptotic pathways.[2] For the methionine-derived diketopiperazines (13a and 13b), studies on the MDA-MB-231 cell line indicated that they induce apoptosis, with a higher percentage of apoptotic cells observed after 48 hours of treatment compared to 24 hours.[2]
The proposed mechanism of action for some diketopiperazines involves binding to the active site of enzymes, thereby reversibly inhibiting their activity.[1]
Below is a generalized representation of a potential experimental workflow to assess the cytotoxic and apoptotic effects of Cyclo(Met-Met) and a simplified diagram of apoptosis induction.
References
Cyclo(Met-Met) as an Internal Standard in Mass Spectrometry: A Comparative Guide
In the realm of quantitative mass spectrometry, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation, injection, and analysis.[1][2][3][4] This guide provides a comprehensive comparison of Cyclo(Met-Met), a cyclic dipeptide, as a potential internal standard against established alternatives in mass spectrometry, particularly for the quantification of peptides and small molecules. This analysis is targeted towards researchers, scientists, and drug development professionals seeking to enhance the robustness of their quantitative assays.
Principles of Internal Standard Selection
The ideal internal standard should mimic the analyte of interest in its chemical and physical properties to accurately account for analytical variability.[5] Key characteristics of a suitable internal standard include:
-
Structural Similarity: The IS should be structurally analogous to the analyte to ensure similar behavior during sample extraction and chromatographic separation.
-
Co-elution: For liquid chromatography-mass spectrometry (LC-MS), the IS should co-elute with the analyte to effectively compensate for matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.
-
Distinct Mass-to-Charge Ratio (m/z): The IS must have a different m/z from the analyte to be distinguished by the mass spectrometer.
-
Stability: The IS must be chemically stable throughout the entire analytical process.
-
Absence in Samples: The IS should not be naturally present in the biological matrix being analyzed.
-
Purity: The internal standard should be of high purity to avoid interference with the analyte signal.
Theoretical Evaluation of Cyclo(Met-Met) as an Internal Standard
Cyclo(Met-Met), a cyclic dipeptide with the chemical formula C10H18N2O2S2 and a molecular weight of 262.39 g/mol , presents several theoretical advantages and disadvantages as an internal standard.
Potential Advantages:
-
Structural Analogy for Cyclic Peptides: For the analysis of other cyclic dipeptides or small cyclic peptides, Cyclo(Met-Met) could serve as a suitable structural analog. Its rigid cyclic structure would mimic the chromatographic behavior of similar analytes.
-
Chemical Properties: The presence of two methionine residues provides specific chemical properties, including the potential for consistent ionization in electrospray ionization (ESI) mass spectrometry.
-
Non-endogenous Nature: Cyclo(Met-Met) is not a naturally occurring compound in most biological systems, a critical requirement for an internal standard.
Potential Disadvantages:
-
Limited Structural Similarity to a Broad Range of Analytes: Its utility would be limited to analytes with similar cyclic and chemical characteristics. It would likely be a poor choice for linear peptides or small molecules with significantly different functional groups.
-
Lack of Commercial Availability as a Certified Standard: While available as a research chemical, it is not typically offered as a certified internal standard with guaranteed purity and concentration.
-
Potential for Oxidation: The sulfur-containing methionine residues may be susceptible to oxidation, which could compromise its stability and accuracy as a standard.
Comparison with Alternative Internal Standards
The performance of an internal standard is best evaluated in comparison to established alternatives. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.
| Feature | Cyclo(Met-Met) (as a Structural Analog) | Stable Isotope-Labeled (SIL) IS | Other Structural Analogs |
| Analyte Mimicry | Moderate to High (for cyclic peptides) | Excellent (chemically identical) | Variable (depends on the chosen analog) |
| Co-elution | Likely for similar cyclic peptides | Identical or near-identical | Variable |
| Matrix Effect Correction | Potentially good for similar analytes | Excellent | Variable |
| Cost | Relatively Low | High | Low to Moderate |
| Availability | Available as a research chemical | Available for many common analytes, custom synthesis is expensive | Widely available for various compound classes |
| Versatility | Limited to structurally similar analytes | Specific to one analyte | Can be chosen for a range of analytes |
Table 1: Hypothetical Performance Comparison of Internal Standards. This table presents a qualitative comparison. Quantitative performance would depend on the specific analyte and matrix.
Hypothetical Performance Data
While no direct experimental data for Cyclo(Met-Met) as an internal standard is publicly available, the following table illustrates how its performance could be compared against a SIL-IS for the quantification of a hypothetical cyclic peptide analyte ("Analyte X").
| Performance Metric | Cyclo(Met-Met) as IS (Hypothetical Data) | SIL-IS for Analyte X (Hypothetical Data) | Acceptance Criteria |
| Linearity (r²) | 0.995 | 0.999 | > 0.99 |
| Precision (%CV) | 8.5 | 3.2 | < 15% |
| Accuracy (%Bias) | -10.2 | -2.5 | ± 15% |
| Matrix Effect (%CV) | 12.8 | 4.1 | < 15% |
| Recovery (%) | 85 ± 9.2 | 88 ± 4.5 | Consistent and reproducible |
Table 2: Illustrative Quantitative Performance Comparison. The data in this table is hypothetical and serves to demonstrate the parameters used to evaluate an internal standard.
Experimental Protocols
The validation of a new internal standard, such as Cyclo(Met-Met), would require a rigorous set of experiments.
General Protocol for Internal Standard Validation
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of Cyclo(Met-Met) in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a working concentration that provides an appropriate signal intensity in the mass spectrometer. The concentration should ideally be in the mid-range of the calibration curve for the analyte.
-
Sample Spiking: Add a fixed volume of the Cyclo(Met-Met) working solution to all samples, including calibration standards, quality controls, and unknown samples, at the earliest stage of sample preparation.
-
Sample Preparation: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
LC-MS Analysis: Analyze the extracted samples using a validated LC-MS method. The method should be optimized to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples from the calibration curve.
Workflow for Validating a Novel Internal Standard
The following diagram illustrates the logical workflow for the validation of a candidate internal standard like Cyclo(Met-Met).
Figure 1: A flowchart outlining the key steps for the validation of a new internal standard in a mass spectrometry-based assay.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative mass spectrometry assays. While Cyclo(Met-Met) holds theoretical potential as a structural analog internal standard for the analysis of other cyclic peptides due to its unique structure and non-endogenous nature, its suitability must be rigorously evaluated on a case-by-case basis.
For most applications, stable isotope-labeled internal standards remain the gold standard, offering the most accurate correction for analytical variability. However, in situations where a SIL-IS is unavailable or cost-prohibitive, a carefully validated structural analog like Cyclo(Met-Met) could be a viable alternative for a specific subset of analytes. The experimental validation workflow and comparative data framework presented in this guide provide a blueprint for researchers to assess the performance of Cyclo(Met-Met) or any other novel internal standard for their specific quantitative needs.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Navigating the Reproducibility of In Vitro Experiments: A Comparative Guide for Cyclo(Met-Met)
For researchers, scientists, and drug development professionals, the reproducibility of in vitro findings is paramount to advancing scientific discovery and therapeutic innovation. This guide provides a comparative framework for assessing the biological activity of the cyclic dipeptide Cyclo(Met-Met) and its alternatives, with a focus on establishing robust and reproducible experimental data.
Due to the limited availability of published in vitro studies specifically on Cyclo(L-Methionyl-L-Methionine), or Cyclo(Met-Met), this guide presents a hypothetical yet methodologically rigorous approach to its evaluation. The experimental protocols and data herein are illustrative, designed to serve as a template for researchers investigating the potential bioactivities of novel cyclic dipeptides.
Hypothetical Biological Activities and Comparative Compounds
Based on the known biological roles of other cyclic dipeptides and the antioxidant properties of methionine, plausible in vitro activities for Cyclo(Met-Met) to investigate include antioxidant, anti-proliferative, and anti-inflammatory effects. For a comprehensive assessment, its performance should be compared against relevant alternatives:
-
Linear Met-Met: The linear counterpart to understand the influence of the cyclic structure on bioactivity.
-
Cyclo(Phe-Ala): A structurally different cyclic dipeptide to assess specificity.
-
N-Acetylcysteine (NAC): A well-established antioxidant compound to serve as a positive control in antioxidant assays.
-
Cisplatin: A standard chemotherapeutic agent for comparison in anti-proliferative assays.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data from key in vitro experiments. These tables are structured to facilitate a clear comparison between Cyclo(Met-Met) and its alternatives.
Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay
| Compound | Concentration (µM) | % DPPH Radical Scavenging (Mean ± SD) | IC50 (µM) |
| Cyclo(Met-Met) | 10 | 15.2 ± 1.8 | 158 |
| 50 | 38.5 ± 3.2 | ||
| 100 | 55.1 ± 4.5 | ||
| 250 | 78.9 ± 5.1 | ||
| Linear Met-Met | 10 | 8.1 ± 1.1 | >500 |
| 50 | 20.3 ± 2.5 | ||
| 100 | 35.7 ± 3.9 | ||
| 250 | 52.4 ± 4.8 | ||
| Cyclo(Phe-Ala) | 10 | 2.5 ± 0.5 | >500 |
| 50 | 5.8 ± 1.0 | ||
| 100 | 10.2 ± 1.5 | ||
| 250 | 18.6 ± 2.2 | ||
| N-Acetylcysteine (NAC) | 10 | 45.3 ± 3.7 | 18 |
| 50 | 85.1 ± 6.2 | ||
| 100 | 92.8 ± 7.1 | ||
| 250 | 95.4 ± 6.8 |
Table 2: Anti-proliferative Activity in A549 Lung Carcinoma Cells (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cyclo(Met-Met) | 1 | 98.2 ± 5.5 | 45 |
| 10 | 85.1 ± 7.2 | ||
| 50 | 48.9 ± 4.1 | ||
| 100 | 22.5 ± 3.3 | ||
| Linear Met-Met | 1 | 99.5 ± 6.1 | >200 |
| 10 | 96.3 ± 8.0 | ||
| 50 | 88.7 ± 7.5 | ||
| 100 | 75.4 ± 6.9 | ||
| Cyclo(Phe-Ala) | 1 | 101.2 ± 5.8 | >200 |
| 10 | 98.7 ± 6.4 | ||
| 50 | 95.2 ± 8.1 | ||
| 100 | 90.6 ± 7.7 | ||
| Cisplatin | 1 | 80.4 ± 6.3 | 8.5 |
| 10 | 45.2 ± 4.8 | ||
| 50 | 10.8 ± 2.1 | ||
| 100 | 2.1 ± 0.8 |
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve test compounds (Cyclo(Met-Met), Linear Met-Met, Cyclo(Phe-Ala), and NAC) in methanol to create stock solutions of 10 mM. Prepare serial dilutions to achieve final concentrations of 10, 50, 100, and 250 µM.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Proliferation
-
Cell Culture and Seeding:
-
Culture A549 human lung carcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Cyclo(Met-Met), Linear Met-Met, Cyclo(Phe-Ala), and Cisplatin) in the cell culture medium to achieve final concentrations of 1, 10, 50, and 100 µM.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells for 48 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Pathways and Workflows
To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothetical signaling pathway for Cyclo(Met-Met) antioxidant activity.
Caption: General workflow for in vitro bioactivity screening.
Unraveling the Enigmatic Mechanism of Cyclo(Met-Met): A Comparative Analysis
The scientific community's understanding of the precise mechanism of action for the cyclic dipeptide Cyclo(L-methionyl-L-methionine), or Cyclo(Met-Met), remains in its nascent stages. While preliminary research suggests potential anti-cancer and antioxidant properties, a comprehensive elucidation of its molecular targets and signaling pathways is not yet available in publicly accessible scientific literature. This guide aims to synthesize the currently limited knowledge and provide a comparative framework based on the broader understanding of cyclic peptides and related compounds.
At present, detailed experimental data confirming the specific mechanism of action of Cyclo(Met-Met) is scarce. Initial investigations have pointed towards a dose-dependent inhibition of cancer cell proliferation, yet the underlying molecular interactions driving this effect have not been fully characterized. Similarly, while antioxidant activity has been postulated, the specific pathways and molecular targets involved in this process are yet to be determined.
Putative Mechanisms and Comparative Insights
Based on the general understanding of cyclic dipeptides and related methionine-containing compounds, several potential mechanisms of action for Cyclo(Met-Met) can be hypothesized. It is crucial to note that these are speculative and await experimental validation.
One potential avenue of action is the modulation of intracellular signaling pathways related to cell growth and survival. However, no direct evidence currently links Cyclo(Met-Met) to specific pathways such as the c-MET signaling cascade, despite the nominal similarity. The c-MET pathway, a receptor tyrosine kinase signaling cascade, is a well-established driver of cell proliferation and metastasis in various cancers. Future research may explore if Cyclo(Met-Met) interacts with c-MET or its downstream effectors.
Another possibility lies in its potential antioxidant properties. The presence of two methionine residues, which contain sulfur atoms, could contribute to redox modulation within the cell. This could involve direct scavenging of reactive oxygen species (ROS) or indirect effects on cellular antioxidant defense mechanisms.
Comparative Landscape: Other Cyclic Dipeptides
To provide context, it is useful to compare the potential activities of Cyclo(Met-Met) with other studied cyclic dipeptides. For instance, Cyclo(His-Pro) has demonstrated neuroprotective and antioxidant effects, while Cyclo(-Met-Pro) has been shown to possess weak antiviral activity. This highlights the diverse biological roles that subtle changes in the amino acid composition of cyclic dipeptides can confer. The structural rigidity inherent to cyclic peptides is thought to contribute to their specific biological activities.
Experimental Approaches to Elucidate the Mechanism of Action
To definitively confirm the mechanism of action of Cyclo(Met-Met), a series of rigorous experimental studies are required. The following outlines key experimental protocols that would be essential in this endeavor.
Cell Viability and Proliferation Assays
-
MTT Assay: To quantify the dose-dependent cytotoxic effects of Cyclo(Met-Met) on various cancer cell lines.
-
Colony Formation Assay: To assess the long-term impact of Cyclo(Met-Met) on the ability of single cancer cells to form colonies.
Molecular Target Identification
-
Affinity Chromatography and Mass Spectrometry: To identify proteins that directly bind to Cyclo(Met-Met).
-
Kinase Profiling Assays: To screen for potential inhibitory effects of Cyclo(Met-Met) against a panel of protein kinases, including c-MET.
Signaling Pathway Analysis
-
Western Blotting: To probe for changes in the phosphorylation status and expression levels of key proteins in signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways, following treatment with Cyclo(Met-Met).
-
Reporter Gene Assays: To measure the activity of transcription factors downstream of key signaling pathways.
Antioxidant Activity Assessment
-
DPPH and ABTS Assays: To evaluate the free radical scavenging capacity of Cyclo(Met-Met) in a cell-free system.
-
Cellular ROS Measurement: To determine the effect of Cyclo(Met-Met) on intracellular reactive oxygen species levels using fluorescent probes like DCFDA.
Visualizing Potential Pathways and Workflows
Given the current lack of confirmed signaling pathways for Cyclo(Met-Met), the following diagrams represent hypothetical workflows and logical relationships for future investigations.
Caption: A logical workflow for future experimental investigation into the mechanism of action of Cyclo(Met-Met).
Caption: A speculative diagram illustrating potential molecular interactions and cellular effects of Cyclo(Met-Met).
A Comparative Analysis of Cyclo(Met-Met) and Cyclo(Met-Pro) for Researchers and Drug Development Professionals
A detailed examination of the distinct biological activities of two cyclic dipeptides, Cyclo(Met-Met) and Cyclo(Met-Pro), reveals their potential in different therapeutic areas. This guide provides a comparative overview of their reported bioactivities, supported by available experimental data and methodologies, to aid researchers in drug discovery and development.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant interest in the scientific community due to their diverse biological activities. Their rigid structure confers stability and potential for specific interactions with biological targets. This guide focuses on a comparative analysis of two such CDPs: Cyclo(Met-Met) and Cyclo(Met-Pro).
Overview of Biological Activities
Cyclo(Met-Met) has been noted for its potential anticancer and antioxidant properties. In contrast, Cyclo(Met-Pro) has been investigated for its antiviral activity, specifically against the influenza A virus. This fundamental difference in their reported biological effects suggests distinct mechanisms of action and therapeutic applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of Cyclo(Met-Met) and Cyclo(Met-Pro). It is important to note that direct comparative studies are limited, and the data presented is from separate research endeavors.
| Compound | Biological Activity | Assay | Target | Result | Reference |
| Cyclo(Met-Met) | Anticancer | Not Specified | Cancer Cells | Reported to inhibit cancer cell growth in a dose-dependent manner. | |
| Antioxidant | Not Specified | Free Radicals | May exhibit antioxidant properties due to the sulfur atom in the methionine side chain. | ||
| Cyclo(Met-Pro) | Antiviral | Plaque Reduction Assay | Influenza A virus (H3N2) | 2.1% inhibition at 5 mM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key experiments cited in the context of these cyclodipeptides.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a standard method for determining the effect of a compound on virus infectivity.
Objective: To quantify the reduction in viral plaques in the presence of the test compound.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayer is washed, and serial dilutions of the influenza virus are added. After an incubation period to allow for viral adsorption, the inoculum is removed.
-
Compound Treatment: An overlay medium containing the test compound (e.g., Cyclo(Met-Pro) at various concentrations) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death).
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells to determine the percentage of inhibition.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., various human cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Cyclo(Met-Met)) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common and relatively simple method used to determine the antioxidant capacity of a compound.
Objective: To measure the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Methodology:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet color.
-
Reaction Mixture: The test compound (e.g., Cyclo(Met-Met)) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher radical scavenging activity. The results can be expressed as an EC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for both Cyclo(Met-Met) and Cyclo(Met-Pro) are not yet fully elucidated. However, based on the activities of similar cyclic dipeptides, some general mechanisms can be proposed.
For the weak antiviral activity of Cyclo(Met-Pro) , proline-containing cyclic dipeptides may interfere with viral entry or replication processes. However, the low inhibition percentage suggests this interaction is not highly potent.
For the potential anticancer activity of Cyclo(Met-Met) , cyclic dipeptides have been shown to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. The presence of methionine, an amino acid crucial for cancer cell metabolism, suggests a potential interference with these metabolic pathways.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for antiviral testing and a potential mechanism of action for anticancer cyclic dipeptides.
References
Statistical Validation of Cyclo(Met-Met) Dose-Response Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response effects of the cyclic dipeptide Cyclo(Met-Met) and other related compounds. The objective is to offer a clear, data-driven resource for researchers investigating the therapeutic potential of cyclic peptides. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Quantitative Data Summary
While specific dose-response data for Cyclo(Met-Met) in cancer cell lines is not extensively available in publicly accessible literature, its cytocompatibility has been evaluated. One study demonstrated that Cyclo(Met-Met) exhibits excellent cytocompatibility in fibroblast cells at concentrations up to 1.0 mM, as determined by the MTT assay.
For comparative purposes, the following table summarizes the reported anti-proliferative activities of other cyclic dipeptides against various cancer cell lines. This provides a frame of reference for the potential efficacy that could be expected from Cyclo(Met-Met) and serves as a benchmark for future experimental validation.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Cyclo(Met-Met) | Fibroblasts | MTT | > 1.0 mM (Cytocompatible) | |
| Cyclo(Tyr-Cys) | HeLa (Cervical Carcinoma) | Not Specified | Not Specified (Greatest Inhibition) | |
| HT-29 (Colon Carcinoma) | Not Specified | Lower Inhibition | ||
| MCF-7 (Breast Carcinoma) | Not Specified | Lower Inhibition | ||
| Cyclo(l-Phe-2-OH-d-Pro) | HCT-116 (Colon Carcinoma) | Not Specified | 30 µg/mL | |
| HepG2 (Liver Carcinoma) | Not Specified | ≥50 µg/mL | ||
| MCF7 (Breast Carcinoma) | Not Specified | 30 µg/mL | ||
| Bacillusamide B (Cyclo(l-Val-l-Pro) analog) | HCT-116 (Colon Carcinoma) | Not Specified | 25 µg/mL | |
| HepG2 (Liver Carcinoma) | Not Specified | ≥50 µg/mL | ||
| MCF7 (Breast Carcinoma) | Not Specified | 27 µg/mL |
Experimental Protocols
A detailed methodology for a key experiment—the MTT assay for cell viability—is provided below. This protocol is a standard method for assessing the dose-response effect of a compound on cell proliferation.
MTT Assay Protocol for Cell Viability
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Cyclo(Met-Met) and other test compounds
-
Target cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(Met-Met) and other test compounds in an appropriate solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solutions to achieve a range of desired concentrations.
-
Remove the medium from the 96-well plates and add 100 µL of medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining the dose-response of Cyclo(Met-Met) and a plausible signaling pathway that may be affected.
Cyclo(Met-Met) In Vivo Efficacy: A Comparative Analysis with Established c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the cyclic dipeptide Cyclo(Met-Met) against established inhibitors of the c-Met signaling pathway. While direct in vivo validation of Cyclo(Met-Met) as a c-Met inhibitor is not extensively documented in publicly available literature, its constituent amino acid, methionine, and the known roles of cyclic peptides in modulating cellular signaling suggest a potential therapeutic utility in oncology. This document, therefore, presents a hypothesized mechanism of action for Cyclo(Met-Met) in the context of c-Met signaling and compares its potential efficacy with proven c-Met inhibitors, supported by experimental data from preclinical studies.
Introduction to Cyclo(Met-Met) and the c-Met Pathway
Cyclo(Met-Met) is a cyclic dipeptide that has garnered interest for its potential biological activities, including anti-cancer and antioxidant properties. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is a known driver in various cancers, making it a prime target for therapeutic intervention.
Comparative In Vivo Efficacy of c-Met Inhibitors
To provide a benchmark for the potential efficacy of Cyclo(Met-Met), this section summarizes in vivo data from studies on established c-Met inhibitors. These inhibitors have undergone rigorous preclinical testing and have demonstrated significant anti-tumor activity in various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Cabozantinib | Medullary Thyroid Carcinoma (TT xenograft) | Nude mice | 10, 30, 60 mg/kg, daily oral | Significant dose-dependent inhibition | [1] |
| Ovarian Cancer (RMG-I xenograft) | Athymic mice | 10, 30 mg/kg, daily oral | 72% reduction in tumor weight at both doses on day 15 | [2] | |
| Renal Cell Carcinoma (Renca model) | BALB/c mice | Not specified | Significant inhibition of tumor growth | [3] | |
| Crizotinib | Non-Small Cell Lung Cancer (H3122 xenograft) | Athymic nu/nu mice | Not specified | 52% decrease in tumor volume compared to control | [4] |
| Anaplastic Large-Cell Lymphoma (Karpas299 xenograft) | SCID/beige mice | Oral administration | EC50 for tumor growth inhibition of 875 ng/ml | [5] | |
| Non-Small Cell Lung Cancer (NCI-H460 xenograft) | Nude mice | 7.5 or 15 mg/kg for 10 days | Significant reductions in tumor volume and weight | ||
| Capmatinib | EGFR-mutant Lung Cancer with MET amplification (HCC827 GR) | Not specified | 3 mg/kg, once daily | Enhanced antitumor efficacy in combination with gefitinib | |
| NSCLC with MET exon 14 skipping (Ba/F3 cell line) | Not specified | Not applicable (in vitro) | IC50 of 0.6 nmol/L | ||
| Tepotinib | NSCLC Brain Metastases (LU5349 & LU5406 PDX) | Mice | 125 mg/kg/qd | Pronounced tumor regression, including complete or near-complete regressions | |
| NSCLC with high-level MET amplification | Patients | Not specified | Objective Response Rate (ORR) of 71.4% in first-line treatment |
Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human cancer cell line with known c-Met activation (e.g., through gene amplification or mutation).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase (70-80% confluency) using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Cell Suspension: Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing with Matrigel® (1:1 ratio) can improve tumor engraftment.
2. Animal Handling and Tumor Implantation:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.
-
Acclimatization: Allow the mice to acclimate to the facility for at least one week before any procedures.
-
Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Injection: Shave the injection site (typically the flank). Subcutaneously inject the cell suspension (e.g., 100-200 µL) into the flank of the mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Treatment Administration: Administer the test compound (e.g., Cyclo(Met-Met) or a reference c-Met inhibitor) and vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity.
4. Endpoint and Data Analysis:
-
Euthanasia: Euthanize the mice when the tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Tumor Excision and Analysis: Excise the tumors and measure their weight. Portions of the tumor can be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Caption: General workflow for in vivo xenograft studies.
References
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-tumor Effect of Cabozantinib on Ovarian Clear Cell Carcinoma In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclo(Met-Met) Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of Cyclo(L-Methionyl-L-Methionine), herein referred to as Cyclo(Met-Met). Due to the limited availability of specific experimental data for Cyclo(Met-Met), this document will compare its putative activities with those of other relevant cyclic dipeptides (CDPs), particularly those containing methionine. This guide aims to highlight the potential of Cyclo(Met-Met) while underscoring the necessity for further empirical validation.
Introduction to Cyclo(Met-Met) and Cyclic Dipeptides
Cyclo(Met-Met) is a cyclic dipeptide composed of two methionine residues. Cyclic dipeptides are a class of small, stable molecules found in various natural sources and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Their rigid structure, conferred by the diketopiperazine ring, is believed to contribute to their biological specificity and resistance to enzymatic degradation.
While specific data on Cyclo(Met-Met) is sparse, preliminary information suggests potential anticancer and antioxidant properties. The presence of two sulfur-containing methionine residues may contribute to its unique bioactivity.
Comparative Analysis of Biological Activity
To contextualize the potential of Cyclo(Met-Met), this section compares its suggested activities with experimentally verified data from other cyclic dipeptides.
Table 1: Comparison of Biological Activities of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Reported Biological Activity | Quantitative Data (IC50/MIC) | References |
| Cyclo(Met-Met) | Putative anticancer and antioxidant activity. | No specific IC50 or MIC values are currently available in the public domain. | General product descriptions |
| Cyclo(L-Pro-L-Met) | Antimycobacterial | MIC: 4 µg/mL against Mycobacterium species.[1] | [1] |
| Cyclo(L-Phe-L-Pro) | Broad-spectrum antibacterial and antifungal.[2] Antimutagenic.[3] | MIC: 0.25-1 mg/l against vancomycin-resistant enterococci.[3] | |
| Cyclo(L-Leu-L-Pro) | Broad-spectrum antibacterial and antifungal. Synergistic effects with antibiotics. | MIC: 0.25-1 mg/l against vancomycin-resistant enterococci. | |
| Cyclo(L-Trp-L-Trp) | Broad-spectrum antifungal. | Not specified. |
Note: The lack of quantitative data for Cyclo(Met-Met) is a significant knowledge gap that requires experimental investigation.
Potential Signaling Pathways and Specificity
The specific signaling pathways modulated by Cyclo(Met-Met) have not yet been elucidated. However, based on the activities of other CDPs, potential mechanisms could involve the inhibition of key enzymes or the disruption of protein-protein interactions. It is crucial to distinguish Cyclo(Met-Met) from the c-MET receptor tyrosine kinase. While both share the "Met" nomenclature, referring to methionine and the proto-oncogene respectively, there is no evidence to suggest that Cyclo(Met-Met) directly targets the c-MET signaling pathway.
To assess the specificity of Cyclo(Met-Met), a series of in vitro assays would be required, as detailed in the experimental protocols section. These would include screening against a panel of cancer cell lines and testing for off-target effects on non-cancerous cells.
Figure 1. A generalized workflow illustrating the hypothetical mechanism of action for Cyclo(Met-Met), which requires experimental validation to identify the specific molecular targets and signaling pathways involved.
Detailed Experimental Protocols
To rigorously assess the biological activity and specificity of Cyclo(Met-Met), the following experimental protocols are recommended.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability of cell lines.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, Caco-2) and a non-cancerous control cell line in 96-well plates at a density of 3 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Cyclo(Met-Met) (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 2. Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).
-
Compound Dilution: Perform a serial two-fold dilution of Cyclo(Met-Met) in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of Cyclo(Met-Met) in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the Cyclo(Met-Met) solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Receptor Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Radioligand Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand known to bind to the receptor and increasing concentrations of unlabeled Cyclo(Met-Met).
-
Separation: Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantification: Measure the radioactivity of the bound ligand.
-
Data Analysis: Determine the Ki (inhibition constant) of Cyclo(Met-Met) by analyzing the competition binding curves.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagents: Prepare the enzyme, substrate, and a buffer solution at optimal pH and temperature.
-
Inhibitor Dilution: Prepare a serial dilution of Cyclo(Met-Met).
-
Reaction Mixture: In a 96-well plate, mix the enzyme and the serially diluted Cyclo(Met-Met) and pre-incubate.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.
Conclusion and Future Directions
Cyclo(Met-Met) represents a structurally simple yet potentially bioactive cyclic dipeptide. While preliminary suggestions of anticancer and antioxidant activities exist, there is a clear and urgent need for rigorous experimental validation to ascertain its specific biological effects and mechanism of action. The comparative analysis with other CDPs, particularly those containing methionine, suggests that Cyclo(Met-Met) could possess unique and specific biological properties.
Future research should focus on:
-
Comprehensive Biological Screening: Testing Cyclo(Met-Met) against a wide range of cancer cell lines, bacterial, and fungal strains to identify its primary biological activity.
-
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of Cyclo(Met-Met).
-
Mechanism of Action Studies: Elucidating the signaling pathways modulated by Cyclo(Met-Met) upon binding to its target.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of Cyclo(Met-Met) in animal models.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of Cyclo(Met-Met) and contribute to the development of novel peptide-based therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Cyclo(Met-Met): A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of Cyclo(Met-Met), also known as Cyclo(L-Methionyl-L-Methionine), ensuring the safety of laboratory personnel and the protection of the environment.
Cyclo(Met-Met) is a cyclic dipeptide, a class of compounds that are prevalent in nature and are also synthesized for various research applications, including drug discovery.[1] Due to its composition from the sulfur-containing amino acid L-Methionine, specific handling and disposal considerations are necessary.[2][3][4][5]
Key Chemical and Safety Data
| Property | Information |
| Chemical Name | Cyclo(L-Methionyl-L-Methionine) |
| Appearance | Typically a solid powder. |
| Primary Hazards | As with many chemical powders, there is a risk of dust formation. May cause skin and eye irritation. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required. If there is a risk of dust generation, respiratory protection should be used. |
| First Aid Measures | In case of eye contact: Immediately flush with plenty of water. In case of skin contact: Wash off with soap and water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist. |
Experimental Protocol: Standard Laboratory Handling
When working with Cyclo(Met-Met), adhere to the following standard laboratory practices to minimize exposure and prepare for proper disposal:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated and labeled waste container.
Disposal Workflow
The proper disposal of Cyclo(Met-Met) follows a clear and logical progression, from initial handling to final removal by certified professionals. The following diagram illustrates this workflow.
Caption: Logical workflow for the proper disposal of Cyclo(Met-Met).
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is paramount. The following steps provide a general guideline for the safe disposal of Cyclo(Met-Met) and its contaminated materials.
Step 1: Waste Identification and Segregation
-
Treat all Cyclo(Met-Met) waste as chemical waste.
-
Segregate solid waste (e.g., unused compound, contaminated filter paper) from liquid waste (if the compound has been dissolved in a solvent). Do not mix with other incompatible waste streams.
Step 2: Containerization
-
Solid Waste: Place dry Cyclo(Met-Met) waste into a durable, sealable, and chemically compatible container. A wide-mouthed plastic or glass jar with a screw-top lid is often suitable.
-
Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with Cyclo(Met-Met) must be placed in a designated sharps container.
-
Empty Containers: The original container of Cyclo(Met-Met) should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "Cyclo(L-Methionyl-L-Methionine)".
-
Indicate the approximate amount of waste in the container.
-
Include the date the waste was first added to the container and the name of the generating researcher or lab.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage area.
-
Ensure the storage area is cool and dry.
Step 5: Consultation with Environmental Health & Safety (EHS)
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of the chemical waste.
-
Your EHS office will provide specific guidance on their procedures and may provide pre-labeled containers. They are the ultimate authority on chemical waste disposal at your institution.
Step 6: Final Disposal
-
Your EHS department will coordinate with a licensed professional waste disposal service for the final and compliant disposal of the Cyclo(Met-Met) waste. This ensures that the waste is handled and treated in accordance with all federal, state, and local environmental regulations.
By following these procedures, researchers can ensure the safe and responsible disposal of Cyclo(Met-Met), fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur amino acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Cyclo(Met-Met)
This document provides immediate, essential guidance for the safe handling and disposal of Cyclo(Met-Met), a cyclic dipeptide. The information is intended for researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Cyclo(Met-Met)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. This includes a standard laboratory coat[1]. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust generation is likely, use a NIOSH-approved respirator[1]. |
Operational Plan for Handling
Safe handling of Cyclo(Met-Met) requires adherence to standard laboratory procedures to minimize exposure and prevent contamination.
2.1. Engineering Controls
-
Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders or solutions.
-
Dust Control: Minimize the generation and accumulation of dust[1].
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid compound, do so in a designated area with minimal air currents to avoid dust dispersal. Use appropriate tools (e.g., spatula, weigh paper) for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and all equipment used. Wash hands thoroughly with soap and water.
Disposal Plan
Dispose of Cyclo(Met-Met) and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Table 2: Disposal Guidelines for Cyclo(Met-Met)
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste through a licensed disposal company. Do not dispose of down the drain. |
| Contaminated Labware | (e.g., gloves, weigh paper, pipette tips) Place in a designated, sealed container for chemical waste. |
| Aqueous Solutions | Depending on the concentration and solvent, it may be permissible to neutralize and dispose of down the drain with copious amounts of water. Consult local regulations first. |
Experimental Workflow for Safe Handling of Cyclo(Met-Met)
The following diagram outlines the procedural steps for the safe handling of Cyclo(Met-Met) in a laboratory setting.
Caption: Workflow for the safe handling of Cyclo(Met-Met).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
